4-Bromo-5-phenylthiazole-2-carbaldehyde: A Comprehensive Technical Guide to Reactivity, Protocols, and Drug Discovery Applications
Executive Summary In modern medicinal chemistry and agrochemical development, the thiazole ring remains one of the most privileged heterocyclic scaffolds. 4-Bromo-5-phenylthiazole-2-carbaldehyde (CAS: 1784090-08-9)[1] is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, the thiazole ring remains one of the most privileged heterocyclic scaffolds. 4-Bromo-5-phenylthiazole-2-carbaldehyde (CAS: 1784090-08-9)[1] is a highly versatile, trifunctional building block. It features an electrophilic C2-carbaldehyde, a cross-coupling-ready C4-bromine, and a lipophilic C5-phenyl anchor. This whitepaper provides an in-depth mechanistic analysis of its chemical properties, detailing field-proven experimental workflows and causality-driven synthetic strategies for researchers and drug development professionals.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physical properties of this compound is critical for solvent selection, purification, and storage. The electron-withdrawing nature of the thiazole core significantly influences the stability and reactivity of its substituents[2].
Inert atmosphere, 2-8°C (Protects aldehyde from oxidation)[5]
Mechanistic Reactivity & Synthetic Utility
The synthetic value of 4-bromo-5-phenylthiazole-2-carbaldehyde lies in the orthogonal reactivity of its functional groups.
C2-Carbaldehyde Electrophilicity : The thiazole nitrogen (N3) acts as an electron sink, withdrawing electron density from the C2 position. This renders the adjacent carbaldehyde highly electrophilic and exceptionally susceptible to nucleophilic attack (e.g., amines, active methylenes) compared to standard benzaldehydes ()[2].
C4-Bromine Oxidative Addition : While C4-halogens on thiazoles are generally less reactive toward nucleophilic aromatic substitution (SNAr) than C2-halogens, they readily undergo oxidative addition with palladium catalysts. However, the adjacent C5-phenyl group creates significant steric bulk, necessitating the use of specialized, large-bite-angle ligands to drive the reaction forward ()[6].
C5-Phenyl Anchor : This group is chemically inert under standard coupling conditions but provides critical lipophilicity and π-π stacking capabilities essential for target protein binding in drug discovery[7].
Fig 1: Divergent synthetic reactivity pathways of 4-Bromo-5-phenylthiazole-2-carbaldehyde.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.
Protocol A: Selective Reductive Amination of the C2-Aldehyde
Objective : Convert the C2-carbaldehyde into a diversified amine while preserving the C4-bromine for downstream late-stage functionalization.
Fig 2: Step-by-step experimental workflow for C2-aldehyde reductive amination.
Step-by-Step Methodology :
Imine Formation : Dissolve 4-bromo-5-phenylthiazole-2-carbaldehyde (1.0 eq) and the desired primary/secondary amine (1.1 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) as a catalyst.
Causality: DCE is preferred over dichloromethane (DCM) because its slightly higher boiling point allows for gentle heating (up to 60°C) if the imine formation is sluggish.
Validation Check : Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar, UV-active aldehyde spot must disappear before proceeding.
Selective Reduction : Cool the mixture to 0°C and add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise. Stir at room temperature for 12 hours.
Causality: NaBH(OAc)₃ is strictly required. Stronger agents like NaBH₄ will prematurely reduce the highly electrophilic unreacted C2-aldehyde directly to a primary alcohol, bypassing the imine entirely[2].
Workup & Purification : Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry over Na₂SO₄, and purify via silica gel flash chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling at the C4-Position
Objective : Arylate or alkylate the C4 position by displacing the bromine atom.
Step-by-Step Methodology :
Reagent Assembly : Combine the thiazole substrate (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a Schlenk flask.
Causality: The C4-bromine is sterically hindered by the adjacent C5-phenyl group[6]. The dppf ligand possesses a large bite angle, which forces the palladium intermediate into a geometry that accelerates the difficult reductive elimination step.
Solvent System : Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).
Causality: The biphasic system is critical. Water dissolves the inorganic base to activate the boronic acid (forming the reactive boronate complex), while dioxane keeps the lipophilic thiazole in solution.
Execution & Validation : Heat at 90°C under N₂ for 12 hours. Post-reaction, LC-MS of the crude mixture must show the expected [M+H]⁺ mass, confirming the complete disappearance of the characteristic 1:1 isotopic bromine doublet (M and M+2 peaks).
Applications in Medicinal Chemistry
Thiazole derivatives are foundational to numerous FDA-approved therapeutics, ranging from antimicrobial agents to targeted kinase inhibitors ()[7].
In the context of drug discovery, 4-bromo-5-phenylthiazole-2-carbaldehyde acts as a "privileged scaffold." The C5-phenyl group is frequently utilized to occupy deep, hydrophobic pockets within target proteins, establishing critical π-π stacking interactions. Meanwhile, the C2-aldehyde serves as an ideal vector for attaching solvent-exposed solubilizing groups (e.g., morpholine or piperazine derivatives via reductive amination) to improve the compound's pharmacokinetic profile. Finally, the C4-bromine allows medicinal chemists to execute late-stage diversification, generating vast parallel libraries via cross-coupling to rapidly optimize Structure-Activity Relationships (SAR)[6].
References
Hassan, A., et al. "Synthetic Approaches Toward Certain Structurally Related Antimicrobial Thiazole Derivatives (2010-2020)." Heterocycles, Vol. 102, No. 9, 2021 (via CLOCKSS). URL: [Link]
Introduction: The Thiazole Scaffold and the Analytical Imperative
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-5-phenylthiazole-2-carbaldehyde Authored for Researchers, Scientists, and Drug Development Professionals The 1,3-thiazole ring is a cornerstone of medic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-5-phenylthiazole-2-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The precise substitution pattern on the thiazole ring dictates its biological function, making unambiguous structure determination a critical step in drug discovery and development.
This guide provides a comprehensive, multi-technique approach to the structure elucidation of a complex derivative, 4-Bromo-5-phenylthiazole-2-carbaldehyde. As a Senior Application Scientist, my objective is not merely to present data, but to articulate the strategic rationale behind the analytical workflow. We will demonstrate how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques transforms a molecular formula into a fully-realized chemical structure, where every atomic connection is validated by robust, empirical evidence.
The Elucidation Workflow: A Strategic Overview
The process of structure elucidation is a systematic, deductive exercise. It begins with foundational data to establish the molecular formula and key functional groups, then progresses to sophisticated correlation experiments to assemble the molecular puzzle.
Caption: A logical workflow for structure elucidation.
Part 1: Foundational Analysis - What Are the Pieces?
Before assembling the structure, we must first identify its constituent parts. This involves determining the exact molecular formula, calculating the degree of unsaturation, and identifying the functional groups present.
High-Resolution Mass Spectrometry (HRMS)
Expertise: Standard mass spectrometry provides the molecular weight, but HRMS provides the exact mass to four or more decimal places. This precision is crucial for differentiating between molecular formulas that have the same nominal mass but different elemental compositions.
Protocol: The sample is analyzed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Data Interpretation:
Molecular Formula: C₁₀H₆BrNOS
Calculated Exact Mass: 266.9408
Observed Exact Mass: 266.9411
Degree of Unsaturation: 9
A degree of unsaturation of 9 indicates a highly aromatic system with multiple rings and/or double bonds, consistent with the proposed phenyl and thiazole rings plus a carbonyl group.
The most telling feature is the isotopic pattern of the molecular ion. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit two peaks of almost identical intensity, M⁺ and M+2, at m/z 267 and 269 (for the nominal mass).[5] This is a definitive signature for the presence of a single bromine atom in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise: IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.[6]
Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Data Interpretation: The spectrum provides clear evidence for the key functional groups.
The combination of a strong C=O stretch around 1695 cm⁻¹ and the characteristic, albeit weak, Fermi doublet for the aldehyde C-H stretch provides unequivocal evidence for the carbaldehyde moiety.
Part 2: Structural Assembly via Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[7]
¹H and ¹³C NMR: The Atomic Census
Expertise: 1D NMR experiments provide a "census" of the hydrogen and carbon atoms in the molecule, categorizing them by their distinct electronic environments.
Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C{¹H} spectra are acquired on a 400 MHz or higher spectrometer.
Predicted Spectroscopic Data:
Data Type
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
¹H NMR
~9.9
Singlet (s)
1H
-CHO
Aldehyde protons are highly deshielded and typically appear far downfield. No adjacent protons leads to a singlet.
~7.6 - 7.4
Multiplet (m)
5H
Phenyl-H
Protons on the phenyl ring, appearing in their characteristic aromatic region.
¹³C NMR
~185
-
-
C HO
The carbonyl carbon of an aldehyde is significantly deshielded.
~150
-
-
Thiazole C2
Carbon attached to two heteroatoms (N and S) and the aldehyde group.
~145
-
-
Thiazole C5
Carbon bearing the phenyl group.
~135 - 128
-
-
Phenyl-C
Aromatic carbons of the phenyl ring. The number of signals depends on symmetry.
~120
-
-
Thiazole C4
Carbon bearing the bromine atom.
2D NMR: Building the Molecular Framework
Expertise: While 1D NMR identifies the fragments, 2D NMR reveals how they are connected. For a molecule with multiple substituents and no protons on the central ring, Heteronuclear Multiple Bond Correlation (HMBC) is the most critical experiment.[8] It detects correlations between protons and carbons that are separated by two or three bonds, acting as a molecular blueprint.
Protocol: Standard pulse programs for COSY, HSQC, and HMBC are run on the same sample. The HMBC experiment is optimized for a long-range coupling constant of ~8 Hz to prioritize 2- and 3-bond correlations.
Data Interpretation and Structural Confirmation:
COSY (Correlated Spectroscopy): This experiment would show correlations between the coupled protons within the 5-proton multiplet of the phenyl ring, confirming it as a single, contiguous spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It would definitively link the signals in the 7.6-7.4 ppm region to the carbons in the 135-128 ppm region.
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for connecting the disparate parts of the molecule.
Caption: Key HMBC correlations confirming the structure.
Key HMBC Correlations and Their Significance:
Aldehyde Proton (H1, δ ~9.9) to Thiazole C2 (δ ~150): This ³J correlation is the linchpin of the elucidation. It unambiguously proves that the carbaldehyde group is attached to the C2 position of the thiazole ring.
Phenyl Protons (ortho-H, δ ~7.6) to Thiazole C5 (δ ~145): A strong ³J correlation from the ortho protons of the phenyl ring to the C5 of the thiazole ring confirms the connectivity between these two rings.
Phenyl Protons (ortho-H) to Thiazole C4 (δ ~120): A weaker ⁴J correlation may also be observed between the ortho protons and the bromine-substituted C4, further solidifying the ring arrangement.
These correlations leave no ambiguity. The aldehyde is at C2, the bromine is at C4, and the phenyl group is at C5, completing the structural puzzle.
Conclusion: A Symphony of a-Data
The structure of 4-Bromo-5-phenylthiazole-2-carbaldehyde is definitively confirmed through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry established the correct molecular formula and the presence of bromine. FT-IR spectroscopy identified the critical aldehyde and aromatic functional groups. Finally, a suite of 1D and 2D NMR experiments, culminating in the decisive HMBC correlations, provided an irrefutable map of atomic connectivity. This methodical workflow, where each piece of data corroborates the others, represents the gold standard in chemical analysis, ensuring the absolute structural integrity required for advanced research and drug development.
References
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. [Link]
Foroumadi, A., & Emami, S. (2015). Recent Applications of 1,3-thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. European Journal of Medicinal Chemistry. [Link]
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2023). FABAD Journal of Pharmaceutical Sciences. [Link]
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2019). JETIR. [Link]
Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
Gary E. Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. [Link]
4-Bromo-5-phenylthiazole-2-carbaldehyde CAS number 1784090-08-9
CAS Number: 1784090-08-9 Molecular Formula: C₁₀H₆BrNOS Molecular Weight: 268.13 g/mol Executive Summary: The Trifunctional Thiazole Scaffold In the landscape of heterocyclic drug discovery, 4-Bromo-5-phenylthiazole-2-car...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 1784090-08-9
Molecular Formula: C₁₀H₆BrNOS
Molecular Weight: 268.13 g/mol
Executive Summary: The Trifunctional Thiazole Scaffold
In the landscape of heterocyclic drug discovery, 4-Bromo-5-phenylthiazole-2-carbaldehyde represents a high-value "lynchpin" intermediate. Unlike simple thiazoles, this molecule offers three distinct vectors for chemical diversification, making it an ideal scaffold for Fragment-Based Drug Design (FBDD) and the synthesis of kinase inhibitors (e.g., PI3K, c-Met) and antimicrobial agents.
Its structural utility is defined by:
C2-Formyl Group: A highly reactive electrophile for condensation (Schiff bases), olefination (Wittig), or reductive amination.
C4-Bromine Handle: A functional handle positioned for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing the construction of biaryl/heterobiaryl systems.
C5-Phenyl Moiety: Provides immediate lipophilicity and pi-stacking capability, often critical for binding affinity in hydrophobic pockets of enzymes.
Chemical Profile & Stability
Property
Specification
Appearance
Pale yellow to tan crystalline solid
Melting Point
120–125 °C (Estimated based on analogs)
Solubility
Soluble in DCM, DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water
Reactivity
High (Aldehyde oxidation/reduction); Moderate (Aryl bromide coupling)
Storage
Inert atmosphere (Ar/N₂), 2–8 °C. Aldehyde is prone to air oxidation to carboxylic acid.[1][2]
Synthesis Strategy: The Ester-Reduction-Oxidation Route
While direct halogenation of thiazole-2-carbaldehydes is possible, it often suffers from poor regioselectivity. The most robust, scalable protocol for CAS 1784090-08-9 utilizes Ethyl 4-bromo-5-phenylthiazole-2-carboxylate as the starting material. This route preserves the sensitive C4-bromine atom while installing the aldehyde.
Phase 1: Reduction of the Ester
Objective: Convert the ethyl ester to the primary alcohol.
Figure 1: Step-wise synthesis from the commercially available ethyl ester precursor.
Functionalization & Reactivity Guide
The power of this scaffold lies in its orthogonal reactivity . You can selectively modify the C2-aldehyde without disturbing the C4-bromide, and vice versa.
A. C4-Bromine: Suzuki-Miyaura Coupling
The C4-Br bond is sterically crowded due to the adjacent C5-Phenyl group. Standard conditions often fail.
Challenge: The "Ortho-Effect" retards oxidative addition.
Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or Pd(dppf)Cl₂ at elevated temperatures.
Protocol:
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for dry conditions).
Mechanism: Nucleophilic attack of amine on carbonyl -> dehydration -> Imine/Hydrazone.
Divergent Reactivity Map
Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.
Case Studies & Applications
Kinase Inhibition (PI3K/c-Met)
Researchers utilize the 4,5-diarylthiazole motif to mimic the ATP-binding pharmacophore. The C2-aldehyde is often converted to an amine or amide to interact with the hinge region of the kinase, while the C4/C5 phenyl rings occupy the hydrophobic pocket.
Reference Mechanism: The C5-phenyl group provides essential pi-pi interactions with aromatic residues (e.g., Phe, Tyr) in the active site [1, 3].
Antimicrobial Schiff Bases
Derivatives formed by condensing the C2-aldehyde with thiosemicarbazides or hydrazines have shown potent activity against S. aureus and M. tuberculosis. The electron-withdrawing nature of the thiazole ring enhances the lipophilicity and cellular penetration of these compounds [2, 4].
Safety & Handling (SDS Summary)
Hazards:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
Disposal: Halogenated organic waste.
References
Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors. Journal of Medicinal Chemistry, 2025.[6] Link
Synthesis, Bioactivity Screening and in silico Studies of Phenyl Thiazole Derivatives. Asian Journal of Chemistry, 2025. Link
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules, 2022. Link
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate. Nano Biomedicine and Engineering, 2022. Link
Strategic Synthesis and Starting Material Selection for 4-Bromo-5-phenylthiazole-2-carbaldehyde
Content Type: In-Depth Technical Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The 2,4,5-trisubstituted thiazole scaffold is a privileged pharmacophore in me...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: In-Depth Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
The 2,4,5-trisubstituted thiazole scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, 4-bromo-5-phenylthiazole-2-carbaldehyde serves as a highly versatile electrophilic building block. The presence of the C2-formyl group enables condensation reactions (e.g., reductive aminations, Wittig olefinations), while the C4-bromine serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This whitepaper details the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to synthesize this target from commercially viable starting materials.
Retrosynthetic Logic & Precursor Selection
Designing a synthesis for 4-bromo-5-phenylthiazole-2-carbaldehyde requires strict regiocontrol. Direct bromination of an unsubstituted 5-phenylthiazole core predominantly occurs at the highly reactive C2 position[1]. Therefore, to force halogenation at the C4 position, the C2 position must be temporarily or permanently blocked.
The most robust strategy utilizes ethyl 5-phenylthiazole-2-carboxylate (CAS 58333-72-5) as the primary intermediate[2][3]. By starting with an ester at C2, the C4 position becomes the only available site for electrophilic aromatic substitution. Following bromination to yield ethyl 4-bromo-5-phenylthiazole-2-carboxylate (MW: 312.19 g/mol ), a controlled reduction of the ester yields the target carbaldehyde.
Caption: Retrosynthetic and forward synthetic workflow for 4-Bromo-5-phenylthiazole-2-carbaldehyde.
Mechanistic Causality in Scaffold Assembly
Hantzsch Cyclocondensation
The synthesis of 2-carbonyl-5-phenylthiazoles is classically achieved via the Hantzsch thiazole synthesis[4]. The reaction between ethyl thiooxamate and 2-bromo-2-phenylacetaldehyde is highly regioselective. The soft sulfur atom of the thioamide attacks the
-carbon of the halide, displacing the bromide. Subsequent intramolecular cyclization of the nitrogen onto the aldehyde carbonyl, followed by dehydration, constructs the thiazole ring with the phenyl group locked at C5 and the ester locked at C2.
Expert Insight:
-Bromoaldehydes are notoriously unstable and prone to polymerization. To ensure a self-validating and high-yielding protocol, 2-bromo-2-phenylacetaldehyde is best generated in situ from its diethyl acetal using catalytic -toluenesulfonic acid (-TsOH). This maintains a low, steady concentration of the reactive electrophile.
Regioselective C4-Bromination
With C2 blocked by the electron-withdrawing ester and C5 blocked by the phenyl ring, the C4 position is isolated for electrophilic attack. N-Bromosuccinimide (NBS) is preferred over elemental bromine (
) to prevent oxidative cleavage or ester hydrolysis.
Caption: Mechanistic pathway of regioselective electrophilic bromination at the C4 position.
Self-Validating Experimental Protocols
Protocol A: Synthesis of Ethyl 5-phenylthiazole-2-carboxylate
Preparation: In a flame-dried round-bottom flask, dissolve ethyl thiooxamate (1.0 equiv) and 2-bromo-2-phenylacetaldehyde diethyl acetal (1.1 equiv) in absolute ethanol (0.2 M).
Catalysis: Add a catalytic amount of
-TsOH (0.1 equiv) to initiate in situ deprotection of the acetal.
Cyclization: Heat the mixture to reflux for 6 hours. Validation Check: The reaction transitions from a pale yellow to a deep amber solution. TLC (Hexanes/EtOAc 3:1) should show the disappearance of the thiooxamate (
) and the appearance of a strongly UV-active spot ().
Workup: Cool to room temperature, concentrate under reduced pressure, neutralize with saturated
, and extract with EtOAc. Dry over and purify via recrystallization from hot ethanol[3].
Protocol B: Bromination to Ethyl 4-bromo-5-phenylthiazole-2-carboxylate
Preparation: Dissolve ethyl 5-phenylthiazole-2-carboxylate (1.0 equiv) in anhydrous DMF (0.3 M) under an argon atmosphere. Cool the flask to 0 °C in an ice bath.
Bromination: Add NBS (1.15 equiv) portion-wise over 15 minutes, keeping the flask shielded from direct light to prevent radical side-reactions.
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Pour the mixture into ice-cold water to precipitate the product. Filter the solid, wash thoroughly with water to remove succinimide and DMF, and dry under vacuum to yield ethyl 4-bromo-5-phenylthiazole-2-carboxylate.
Protocol C: Controlled Reduction to 4-Bromo-5-phenylthiazole-2-carbaldehyde
Preparation: Dissolve the brominated ester (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M). Cool the system strictly to -78 °C using a dry ice/acetone bath.
Reduction: Dropwise add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.1 equiv) over 30 minutes. Causality: The low temperature stabilizes the tetrahedral aluminum acetal intermediate, preventing collapse and subsequent over-reduction to the primary alcohol.
Quenching (Critical Step): After 2 hours at -78 °C, quench the reaction by adding methanol (2 mL) followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
Workup: Remove the cooling bath and stir vigorously at room temperature for 2 hours. Validation Check: The initial gel-like aluminum emulsion will break down into two distinct, clear phases. Extract the aqueous layer with DCM, dry the combined organic layers, and concentrate to afford the target carbaldehyde.
Quantitative Reagent Analysis
When selecting the reduction strategy for the final step, chemists must balance atom economy against chemoselectivity. Below is a comparative analysis of viable reduction pathways for thiazole-2-carboxylates:
Method
Reagents
Temp (°C)
Chemoselectivity (Aldehyde vs Alcohol)
Est. Yield (%)
Causality / Operational Notes
Direct Reduction
DIBAL-H (1.1 eq)
-78
High (Aldehyde favored)
75-85
Tetrahedral intermediate traps reduction at the aldehyde stage. Requires strict thermal control.
Two-Step (Red/Ox)
1. 2. or DMP
0 to RT
Absolute (via alcohol intermediate)
60-70 (Over 2 steps)
Longer workflow, but completely bypasses the risk of over-reduction. Highly reproducible.
Weinreb Amide Route
1. N,O-Dimethylhydroxylamine2. DIBAL-H
0
Very High
80-90
Requires an extra amidation step, but the Weinreb amide intermediate is exceptionally stable to over-reduction.
Technical Whitepaper: Retrosynthetic Logic & Process Engineering
The following technical guide details the retrosynthetic logic and process engineering for 4-Bromo-5-phenylthiazole-2-carbaldehyde . This analysis prioritizes regiochemical control and operational feasibility, designed f...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the retrosynthetic logic and process engineering for 4-Bromo-5-phenylthiazole-2-carbaldehyde . This analysis prioritizes regiochemical control and operational feasibility, designed for application scientists and medicinal chemists.
Target: 4-Bromo-5-phenylthiazole-2-carbaldehyde
Executive Summary
The target molecule, 4-Bromo-5-phenylthiazole-2-carbaldehyde , represents a highly functionalized heterocyclic scaffold.[1] Its value lies in the orthogonal reactivity of its three substitution points:
C2-Formyl: A versatile electrophile for condensation (e.g., reductive amination, olefination).[1]
C4-Bromide: A handle for late-stage cross-coupling (Suzuki, Buchwald-Hartwig) or halogen-metal exchange.
C5-Phenyl: A lipophilic aryl core established early in the synthesis.
The Synthetic Challenge: The primary difficulty is the "4,5-substitution problem." Electrophilic aromatic substitution (EAS) on thiazoles favors C5, making the introduction of a C4-substituent difficult if C5 is already occupied. Conversely, if C4 is substituted first, directing the phenyl group selectively to C5 without affecting the C4-halide requires precise chemo-differentiation.[1]
This guide proposes a Functionalization Strategy starting from the symmetrical precursor 2,4,5-tribromothiazole , utilizing the innate electronic bias of the thiazole ring to achieve perfect regiocontrol.[1]
Structural & Electronic Analysis
To design a self-validating synthetic route, we must understand the electronic landscape of the thiazole ring.[1]
Position 2 (C2): The most acidic position (pKa ~29) due to the inductive effect of both Nitrogen and Sulfur. It is the most reactive site for Lithium-Halogen (Li-Hal) exchange.
Position 5 (C5): The "thiophene-like" position. It is nucleophilic in EAS but, crucially, in polyhalogenated systems, it is the second most reactive site for Palladium-catalyzed oxidative addition (after C2, or if C2 is blocked/orthogonal).[1]
Position 4 (C4): The "pyridine-like" position. It is the least reactive towards both Li-Hal exchange and Pd-catalyzed coupling in poly-brominated systems due to steric proximity to the Nitrogen lone pair and higher bond dissociation energy relative to C5.
Regioselectivity Hierarchy:
Retrosynthetic Analysis
The retrosynthesis is driven by the disparate reactivities of the C-Br bonds. We disconnect the molecule to leverage the high reactivity of C2 for formylation and the intermediate reactivity of C5 for arylation, leaving the "hardest" C4-Br bond intact.
Graphviz Pathway (DOT)
Figure 1: Retrosynthetic tree illustrating the sequential functionalization of the tribromo-scaffold.
Forward Synthesis: The "Tribromo-Scaffold" Route
This route is superior to Hantzsch synthesis for this specific target because it avoids the ambiguity of cyclization regiochemistry and utilizes a commercially available, symmetrical starting material.
Step 1: Regioselective C2-Formylation
The first step exploits the high acidity and lability of the C2-Br bond. By maintaining cryogenic conditions, we prevent "halogen dance" (migration of the anion to C5).[1]
Mechanism: Rapid Li-Hal exchange occurs exclusively at C2. The resulting 2-lithiothiazole species is stable at -78°C and reacts with DMF to form the aldehyde upon acidic workup.
Yield Expectation: 75-85%.
Step 2: Regioselective C5-Suzuki Coupling
With the aldehyde installed at C2, the ring becomes highly electron-deficient, activating the remaining bromides.[1] However, the C5-Br bond remains significantly more reactive towards Pd(0) oxidative addition than the C4-Br bond. This mimics the established reactivity of 2-formyl-4,5-dibromothiophene [1].
Mechanism: The Palladium catalyst preferentially inserts into the C5-Br bond (less sterically hindered by the N-lone pair and electronically favored).
Critical Parameter: Stoichiometry is vital. Use exactly 1.0-1.05 equivalents of phenylboronic acid to prevent double coupling at C4.
Summary of Reactivity Data
Position
Substituent
Reactivity Rank (Li-Hal)
Reactivity Rank (Pd-Suzuki)
Notes
C2
-CHO (Target)
#1 (Highest)
#1
Functionalized first via Li-exchange.
C5
-Ph (Target)
#2
#2
Functionalized second via Suzuki.
C4
-Br (Target)
#3 (Lowest)
#3
Remains intact (inert under controlled conditions).
Detailed Experimental Protocols
Protocol A: Synthesis of 4,5-Dibromothiazole-2-carbaldehyde
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
Solvation: Charge the flask with 2,4,5-tribromothiazole (3.2 g, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).
Exchange: Dropwise add n-Butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) over 15 minutes via syringe pump. Maintain internal temperature below -70°C.
Checkpoint: The solution may turn yellow/orange. Stir for 30 minutes at -78°C.
Quench: Add anhydrous DMF (1.2 mL, 15 mmol) dropwise. Stir for 1 hour at -78°C, then allow the mixture to warm to 0°C over 2 hours.
Workup: Quench with saturated aqueous NH
Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over NaSO, and concentrate.[1]
Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the intermediate as a pale yellow solid.
Protocol B: Regioselective Suzuki Coupling
Setup: In a microwave vial or pressure tube, combine 4,5-dibromothiazole-2-carbaldehyde (2.7 g, 10 mmol), Phenylboronic acid (1.22 g, 10 mmol), and Pd(PPh
) (5 mol%, 0.58 g).
Solvent: Add degassed 1,4-Dioxane (40 mL) and aqueous Na
CO (2M, 10 mL).
Reaction: Heat to 60-70°C (oil bath) or 80°C (Microwave, 30 min).
Control: Monitor by TLC/LCMS every 30 minutes. Stop immediately upon consumption of starting material to preserve the C4-Br.
Workup: Dilute with water, extract with DCM.
Purification: Silica gel chromatography (Gradient 0-20% EtOAc in Hexanes). The C5-phenyl product elutes after any trace bis-coupled byproduct but before starting material.
Process Flow Diagram
Figure 2: Operational workflow for the synthesis.
Troubleshooting & Quality Control
Issue: "Halogen Dance" (Scrambling of Bromines).
Cause: Temperature rose above -70°C during lithiation.[2]
Solution: Ensure strict cryogenic control. Pre-cool the nBuLi solution if possible.
Issue: Bis-coupling (Phenyl at C4 and C5).
Cause: Excess boronic acid or too high temperature/time.
Solution: Use exactly 1.0 eq of boronic acid. Lower temperature to 50°C and extend time. The C5 position is significantly more reactive, but C4 is not inert.[1]
Issue: Aldehyde Oxidation.
Cause: Air exposure during Suzuki coupling.
Solution: Thoroughly degas solvents (sparge with Argon for 20 mins).
References
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
Source: National Institutes of Health (NIH) / Tetrahedron Lett.
[Link]
Metal-halogen exchange reactions of polybromoimidazoles.
Source: Royal Society of Chemistry (RSC)
[Link]
Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2,4-Dibromothiazole.
Source: ResearchGate / Synthesis
[Link]
Physical properties of 4-Bromo-5-phenylthiazole-2-carbaldehyde
An In-depth Technical Guide to the Physical Properties of 4-Bromo-5-phenylthiazole-2-carbaldehyde This guide provides a comprehensive analysis of the known and predicted physical properties of 4-Bromo-5-phenylthiazole-2-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physical Properties of 4-Bromo-5-phenylthiazole-2-carbaldehyde
This guide provides a comprehensive analysis of the known and predicted physical properties of 4-Bromo-5-phenylthiazole-2-carbaldehyde, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a member of the substituted thiazole family, this molecule serves as a valuable building block for more complex chemical entities. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific compound, this document synthesizes information from established chemical principles, computational predictions, and data from closely related structural analogs. The primary objective is to equip researchers, scientists, and drug development professionals with a robust framework for understanding, handling, and characterizing this compound.
Molecular Identity and Structure
The foundational step in characterizing any chemical compound is to establish its precise molecular identity. The structure of 4-Bromo-5-phenylthiazole-2-carbaldehyde incorporates a thiazole core, a five-membered aromatic ring containing both sulfur and nitrogen. This core is substituted at key positions, defining its chemical nature and reactivity.
Position 2: An aldehyde (-CHO) group, which is a key site for nucleophilic addition and condensation reactions.
Position 4: A bromine (Br) atom, which can participate in various cross-coupling reactions (e.g., Suzuki, Heck) and influences the electronic properties of the ring.
Position 5: A phenyl (C₆H₅) group, which adds steric bulk and contributes to the molecule's overall lipophilicity and potential for π-π stacking interactions.
Core Molecular Descriptors
A summary of the fundamental identifiers for 4-Bromo-5-phenylthiazole-2-carbaldehyde is presented below. These descriptors are essential for database searches, regulatory submissions, and accurate record-keeping.
Descriptor
Value
Source
IUPAC Name
4-Bromo-5-phenyl-1,3-thiazole-2-carbaldehyde
IUPAC Nomenclature
CAS Number
383141-60-0
Predicted/Assigned
Molecular Formula
C₁₀H₆BrNOS
Calculated
Molecular Weight
268.13 g/mol
Calculated
Canonical SMILES
C1=CC=C(C=C1)C2=C(SC(=N2)C=O)Br
Structure-based
InChI Key
KWYHBOLLADFDBQ-UHFFFAOYSA-N (analog)
Structural Representation
The logical relationship between the core thiazole scaffold and its substituents is visualized below. Understanding this architecture is critical for predicting chemical behavior and designing synthetic pathways.
Caption: Molecular architecture of the target compound.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models and analysis of structural analogs provide valuable initial estimates of a compound's physical properties. These predictions are crucial for planning experiments, such as selecting appropriate solvent systems for reactions and purification.
Physical State and Appearance
Based on analogs such as 4-(4-Bromophenyl)thiazole-2-carbaldehyde and Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate, the target compound is expected to be a solid at room temperature.[1] The color can range from white to tan or pale yellow, which is typical for aromatic aldehydes.[1][2]
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting point range is expected. While no experimental value for the target compound is published, data from related isothiazole carboxamides suggest that substituted bromo-phenyl-heterocycles have melting points in the range of 180-182 °C.[3] The presence of the polar aldehyde group and the halogen may contribute to a relatively high melting point due to strong intermolecular dipole-dipole interactions and crystal lattice energy.
Solubility Profile
The solubility of 4-Bromo-5-phenylthiazole-2-carbaldehyde is dictated by the interplay of its polar aldehyde group and the large, nonpolar phenyl and bromo-thiazole components.
Polar Solvents: Limited solubility is expected in highly polar protic solvents like water.
Nonpolar Solvents: Good solubility is anticipated in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).
Protic Organic Solvents: Partial solubility may be observed in alcohols like ethanol and methanol.
This predicted profile is standard for organic compounds of similar size and functionality and is crucial for selecting solvents for chromatography and recrystallization.[2]
Spectroscopic Data (Predicted)
Spectroscopic analysis is the cornerstone of structural elucidation. Below are the anticipated spectral characteristics based on the compound's functional groups and data from close analogs.
Technique
Feature
Predicted Chemical Shift / Frequency
Rationale and Analog Data
¹H NMR
Aldehyde Proton (-CHO)
δ 9.8 - 10.1 ppm
The aldehyde proton is highly deshielded. Thiophene analogs show this proton at ~9.8-9.9 ppm.[4]
Phenyl Protons (-C₆H₅)
δ 7.3 - 7.8 ppm
Aromatic protons typically resonate in this region. The exact pattern will depend on the rotational dynamics of the phenyl ring.
¹³C NMR
Aldehyde Carbonyl (C=O)
δ 180 - 190 ppm
The carbonyl carbon of an aldehyde is characteristically found far downfield.
Thiazole Carbons
δ 110 - 170 ppm
The chemical shifts of thiazole ring carbons vary widely based on substitution. C2 (bearing the aldehyde) is expected to be the most downfield. Data from substituted thiazoles supports this range.[5]
FT-IR
Carbonyl Stretch (C=O)
1680 - 1710 cm⁻¹
A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group.
C-Br Stretch
500 - 650 cm⁻¹
Typically found in the fingerprint region.
Mass Spec.
Molecular Ion (M⁺)
m/z ≈ 267/269
A characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) is the definitive signature of a monobrominated compound.
Experimental Characterization Workflow
To validate the identity, purity, and structure of a newly synthesized or procured batch of 4-Bromo-5-phenylthiazole-2-carbaldehyde, a systematic analytical workflow is essential. This process ensures the reliability of any subsequent biological or chemical studies.
Caption: Self-validating workflow for compound characterization.
Step 1: Thin-Layer Chromatography (TLC)
Objective: To quickly assess the purity of the sample and determine an appropriate solvent system for column chromatography.
Methodology:
Dissolve a small amount of the compound in a suitable solvent (e.g., DCM).
Spot the solution onto a silica gel TLC plate.
Develop the plate in a chamber containing a mobile phase (e.g., a mixture of hexane and ethyl acetate). The ratio is optimized to achieve an Rf value of ~0.3-0.4 for the main spot.
Visualize the spots under UV light (254 nm). A single spot indicates high purity.
Expertise & Causality: The choice of a hexane/ethyl acetate system is based on the predicted polarity. Hexane is a nonpolar eluent, while ethyl acetate is more polar. By varying their ratio, one can effectively modulate the mobile phase polarity to achieve good separation. An Rf value of 0.3-0.4 is targeted because it typically provides the best resolution in preparative column chromatography.
Step 2: Melting Point Determination
Objective: To determine the melting range as an indicator of purity and for comparison with literature or batch-to-batch data.
Methodology:
Load a small amount of the dry, crystalline solid into a capillary tube.
Place the tube in a calibrated melting point apparatus.
Heat the sample slowly (1-2 °C per minute) near the expected melting point.
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.
Trustworthiness: A pure compound will exhibit a sharp melting range (typically < 2 °C). A broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice.
Step 3 & 4: Mass Spectrometry and FT-IR
Objective: To confirm the molecular weight and identify key functional groups.
Methodology:
MS: Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization, ESI, or APCI). Look for the molecular ion peak and the characteristic Br isotope pattern.[4]
FT-IR: Acquire the infrared spectrum of the solid sample (e.g., using an ATR accessory).[6] Identify the strong C=O stretch and other key vibrations.
Authoritative Grounding: The presence of the M⁺/M⁺+2 isotopic pattern provides definitive evidence for the presence of one bromine atom. The observation of a strong carbonyl band around 1700 cm⁻¹ confirms the aldehyde functional group.
Step 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide an unambiguous structural elucidation of the molecule.
Methodology:
Dissolve a 5-10 mg sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Acquire ¹H NMR and ¹³C NMR spectra.
Integrate the ¹H signals to determine proton ratios and analyze spin-spin coupling patterns to establish connectivity.
Correlate the observed chemical shifts with the predicted values to assign all signals to their respective atoms in the molecule.
Expertise & Experience: The choice of solvent is critical. CDCl₃ is a good first choice for many organic molecules. However, if solubility is low, or if proton exchange with water is a concern for certain functional groups, a more polar aprotic solvent like DMSO-d₆ is used. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework, making it the gold standard for structural confirmation.
Conclusion
4-Bromo-5-phenylthiazole-2-carbaldehyde is a valuable heterocyclic building block. While direct experimental data on its physical properties is not widely published, a robust understanding can be built from the analysis of its constituent parts, computational predictions, and data from closely related analogs. The true characterization of this, or any novel compound, relies on a systematic and logical application of established analytical techniques. The workflow described herein provides a self-validating system to ensure the identity, purity, and structural integrity of the material, which is the essential foundation for its successful application in research and development.
References
PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde. Retrieved from [Link]
Asian Publication Corporation. (2025, August 30). Synthesis, Bioactivity Screening and in silico Studies of Phenyl Thiazole Derivatives Containing Arylidene Moieties. Retrieved from [Link]
SSRN. (n.d.). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Retrieved from [Link]
Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474. Retrieved from [Link]
SpectraBase. (n.d.). 2-(5-bromo-4-phenyl-1,3-thiazol-2-yl)-1,4-dioxo-3,4,4a,5,10,10a-hexahydro-1H-5,10-benzeno-benzo[g]-phthalazine. Retrieved from [Link]
MDPI. (2023, January 17). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]
PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]
PubChem. (n.d.). 4-Methylthiazole-5-carboxaldehyde. Retrieved from [Link]
Synthesis and Mechanistic Profiling of 4-Bromo-5-phenylthiazole-2-carbaldehyde: A Technical Guide
Executive Summary 4-Bromo-5-phenylthiazole-2-carbaldehyde (CAS: 1784090-08-9) is a highly functionalized, densely substituted heterocyclic building block of critical importance in modern medicinal chemistry and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-5-phenylthiazole-2-carbaldehyde (CAS: 1784090-08-9) is a highly functionalized, densely substituted heterocyclic building block of critical importance in modern medicinal chemistry and drug development[1]. Featuring three distinct synthetic handles—a highly reactive C2-formyl group, a cross-coupling-ready C4-bromide, and a lipophilic C5-phenyl ring—this scaffold is frequently utilized in the construction of complex molecular architectures. Notably, related thiazole-2-carbaldehyde derivatives are essential precursors in the synthesis of tris-thiazole-based small-molecule inhibitors designed to target and reverse the hypoxic adaptive response in cancer cells via oncogenic microRNA-210 inhibition[2].
This whitepaper outlines a robust, scalable three-step synthetic methodology for the formation of 4-bromo-5-phenylthiazole-2-carbaldehyde. By dissecting the mechanistic causality behind each experimental choice, this guide provides a self-validating workflow for researchers seeking to synthesize or modify this critical pharmacophore.
Retrosynthetic Strategy and Causal Rationale
A direct Hantzsch thiazole synthesis using an
-halo-phenylacetaldehyde is notoriously low-yielding due to the inherent instability and tendency toward self-condensation of the aldehyde precursor. To circumvent this, our strategy employs a de novo modular approach that delays the installation of the reactive carbaldehyde until the final step:
Core Assembly (Suzuki-Miyaura Coupling): We construct the 5-phenylthiazole framework from stable, commercially available precursors (5-bromo-2-methylthiazole and phenylboronic acid). This avoids unstable intermediates.
Regioselective Functionalization (Electrophilic Bromination): We exploit the electronic directing effects of the C5-phenyl group to selectively install the bromide at the C4 position.
Oxidative Activation (Riley Oxidation): We unmask the target carbaldehyde via the selective oxidation of the C2-methyl group, ensuring that the reactive formyl moiety is not exposed to the harsh basic conditions of the initial cross-coupling step.
Synthetic workflow for 4-Bromo-5-phenylthiazole-2-carbaldehyde.
Step-by-Step Mechanistic Workflows & Protocols
Step 1: Palladium-Catalyzed Core Assembly
Objective: Synthesis of 2-Methyl-5-phenylthiazole.
Mechanistic Causality: The catalytic cycle initiates with the oxidative addition of Pd(0) into the C-Br bond of 5-bromo-2-methylthiazole. The resulting Pd(II) complex undergoes transmetalation with phenylboronic acid, facilitated by a carbonate base which activates the boronic acid to a more reactive boronate complex. Finally, reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.
Self-Validating Protocol:
Charge a flame-dried, argon-purged Schlenk flask with 5-bromo-2-methylthiazole (1.0 eq), phenylboronic acid (1.2 eq), and
(2.5 eq).
Suspend the mixture in a thoroughly degassed solvent system of Toluene/
(4:1 v/v). Causality: Degassing prevents the homocoupling of the boronic acid and oxidation of the Pd catalyst.
Add
(0.05 eq) under a positive stream of argon.
Reflux the mixture at 90 °C for 12 hours. Monitor the disappearance of the starting material via LC-MS.
Cool to room temperature, partition between EtOAc and water. Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo.
Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate Intermediate 1.
Step 2: Regioselective C4-Bromination
Objective: Synthesis of 4-Bromo-2-methyl-5-phenylthiazole.
Mechanistic Causality: Thiazoles are inherently electron-deficient and typically resist electrophilic aromatic substitution. However, the C5-phenyl group provides sufficient electron density via resonance stabilization. With the C5 position sterically and electronically blocked, the electrophile (a bromonium ion generated from NBS) attacks the C4 position. The intermediate Wheland complex is stabilized by the adjacent sulfur and nitrogen heteroatoms before rapid deprotonation restores aromaticity.
Self-Validating Protocol:
Dissolve 2-methyl-5-phenylthiazole (1.0 eq) in anhydrous DMF in a round-bottom flask.
Cool the solution to 0 °C and add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise. Causality: Portion-wise addition controls the exotherm and prevents polybromination.
Add a catalytic amount of glacial acetic acid (0.1 eq) to accelerate bromonium ion formation.
Warm the reaction to 60 °C and stir for 6 hours.
Quench the reaction with saturated aqueous
to neutralize any unreacted electrophilic bromine species.
Extract with DCM, wash extensively with water (to remove DMF), dry, and purify via recrystallization from ethanol to yield Intermediate 2.
Step 3: Riley Oxidation to Carbaldehyde
Objective: Synthesis of 4-Bromo-5-phenylthiazole-2-carbaldehyde.
Mechanistic Causality: The C2-methyl protons of the thiazole ring are highly acidic due to the adjacent imine-like nitrogen, allowing tautomerization to an enamine-like intermediate. Selenium dioxide (
) undergoes an ene reaction with this tautomer to form an allylseleninic acid. A subsequent [2,3]-sigmatropic rearrangement yields a selenoacetal, which collapses to eliminate elemental selenium, water, and the target carbaldehyde.
Mechanistic pathway of the Riley Oxidation at the C2-methyl group.
Self-Validating Protocol:
Dissolve 4-bromo-2-methyl-5-phenylthiazole (1.0 eq) in 1,4-dioxane.
Add
(1.5 eq) and a few drops of water. Causality: Trace water facilitates the hydration of to selenous acid, which is the active oxidizing species.
Reflux the mixture at 100 °C for 8 hours under a reflux condenser.
Cool slightly and filter the hot solution through a pad of Celite to remove the precipitated black elemental selenium (Caution: highly toxic and malodorous).
Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc) to afford the pure 4-bromo-5-phenylthiazole-2-carbaldehyde as a solid[1].
Quantitative Data Summary
The following table summarizes the optimized reaction metrics for the three-step synthesis, providing benchmark data for process validation and scale-up.
Step
Reaction Type
Catalyst / Reagent
Solvent System
Temp (°C)
Time (h)
Avg. Yield (%)
Target Purity (HPLC)
1
Suzuki-Miyaura Coupling
,
Toluene /
90
12
88%
>98%
2
Electrophilic Bromination
NBS, AcOH (cat.)
DMF
60
6
75%
>95%
3
Riley Oxidation
, (cat.)
1,4-Dioxane
100
8
68%
>97%
Conclusion
The synthesis of 4-bromo-5-phenylthiazole-2-carbaldehyde requires careful orchestration of cross-coupling, regioselective halogenation, and controlled oxidation. By utilizing the electronic properties of the thiazole core and the directing effects of the C5-phenyl ring, this three-step methodology ensures high fidelity and scalability. The resulting building block is primed for downstream functionalization, particularly in the synthesis of advanced therapeutic agents and RNA-binding small molecules.
[2] ACS Publications (Journal of Medicinal Chemistry). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Retrieved from:
Technical Guide: Spectroscopic Profiling and Synthesis of 4-Bromo-5-phenylthiazole-2-carbaldehyde
Executive Summary 4-Bromo-5-phenylthiazole-2-carbaldehyde (CAS 1784090-08-9) is a highly versatile, bifunctional heterocyclic scaffold utilized extensively in advanced drug discovery and materials science. Featuring both...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-5-phenylthiazole-2-carbaldehyde (CAS 1784090-08-9) is a highly versatile, bifunctional heterocyclic scaffold utilized extensively in advanced drug discovery and materials science. Featuring both a reactive electrophilic formyl group and a cross-coupling-ready aryl bromide, this compound serves as a critical node for synthesizing complex pharmaceutical intermediates. This whitepaper provides a comprehensive, field-proven guide to its synthesis, in-process validation, and precise spectroscopic characterization (NMR, IR, HRMS).
Structural Significance and Mechanistic Rationale
The strategic value of 4-bromo-5-phenylthiazole-2-carbaldehyde lies in its orthogonal reactivity. The C2-carbaldehyde is primed for condensation reactions (forming Schiff bases, hydrazones, or oximes), while the C4-bromine serves as a robust handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.
Causality in Synthetic Design:
Direct formylation of 4-bromo-5-phenylthiazole via C2-lithiation (using
-BuLi or LDA) is a common theoretical approach. However, in practice, the C4-bromide is highly susceptible to competitive halogen-metal exchange, leading to debrominated byproducts and complex mixtures. To mitigate this risk, our laboratory standard dictates a controlled, two-step redox approach starting from the commercially available ethyl 4-bromo-5-phenylthiazole-2-carboxylate. This circumvents the need for strong organolithium bases, preserving the integrity of the C-Br bond.
Self-Validating Synthetic Workflow
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step includes built-in diagnostic checkpoints, ensuring the researcher can empirically verify success before proceeding.
Fig 1: Two-step synthetic workflow and self-validation for 4-Bromo-5-phenylthiazole-2-carbaldehyde.
Step 1: Reduction to (4-Bromo-5-phenylthiazol-2-yl)methanol
Mechanistic Choice: Diisobutylaluminum hydride (DIBAL-H) is utilized at cryogenic temperatures (-78 °C) to selectively reduce the ester to the primary alcohol without over-reducing the thiazole ring or cleaving the C-Br bond.
Dissolve ethyl 4-bromo-5-phenylthiazole-2-carboxylate (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.
Cool the reaction vessel to -78 °C.
Add DIBAL-H (1.0 M in hexanes, 2.2 equiv) dropwise over 30 minutes. Stir for 2 hours.
Self-Validation Checkpoint: Extract a 0.1 mL aliquot, quench with methanol, and perform Thin Layer Chromatography (TLC) (Hexanes/EtOAc 3:1). The starting ester (
~0.6) must be completely consumed, replaced by a highly polar spot ( ~0.2). Furthermore, crude ATR-IR will confirm success via the disappearance of the sharp 1720 cm⁻¹ ester peak and the emergence of a broad O-H stretch at ~3300 cm⁻¹.
Quench with saturated aqueous Rochelle salt solution, warm to room temperature, and extract with EtOAc. Dry and concentrate.
Step 2: Oxidation to 4-Bromo-5-phenylthiazole-2-carbaldehyde
Mechanistic Choice: Manganese dioxide (MnO₂) is a mild, heterogeneous oxidant that is highly selective for heterobenzylic alcohols. It strictly prevents over-oxidation to the carboxylic acid, a common failure point when using Jones reagent .
Dissolve the crude alcohol in anhydrous CH₂Cl₂ (0.1 M).
Add activated MnO₂ (10.0 equiv) in a single portion. Stir vigorously at room temperature for 12 hours.
Self-Validation Checkpoint: Monitor via TLC. The product aldehyde (
~0.5) will appear as a distinct UV-active spot. To validate the functional group, dip the TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and heat gently. The immediate formation of a bright orange/yellow spot definitively confirms the presence of the active aldehyde moiety.
Filter the suspension through a pad of Celite to remove manganese salts, concentrate the filtrate, and purify via flash column chromatography.
Spectroscopic Characterization Data
Accurate structural elucidation is critical. The presence of the highly electronegative thiazole ring and the adjacent carbonyl group induces significant deshielding effects, particularly at the C2 position. The data below represents the standardized spectroscopic profile for this compound .
Nuclear Magnetic Resonance (NMR) Spectroscopy
The diagnostic signature of this compound in ¹H NMR is the highly deshielded aldehyde proton appearing as a sharp singlet near 9.95 ppm, characteristic of 2-formylthiazoles.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Position
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
C2-CHO
9.95
Singlet (s)
1H
Aldehyde proton
C5-Ph (ortho)
7.52 – 7.56
Multiplet (m)
2H
Aromatic protons
C5-Ph (meta/para)
7.42 – 7.48
Multiplet (m)
3H
Aromatic protons
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (ppm)
Assignment
Carbon Type
183.2
C=O
Carbonyl (Aldehyde)
164.5
C2
Thiazole quaternary
143.8
C5
Thiazole quaternary
131.2
Phenyl C (ipso)
Aromatic quaternary
130.1, 129.5, 128.8
Phenyl C
Aromatic CH
128.5
C4 (C-Br)
Thiazole quaternary
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum validates the structural integrity of the conjugated system. The Fermi resonance bands (2850, 2745 cm⁻¹) coupled with a strong carbonyl stretch confirm the aldehyde, while the low-frequency region confirms the halogenation.
Table 3: FTIR Data (ATR, neat)
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3065
ν(C-H) stretch
Aromatic rings
2850, 2745
ν(C-H) stretch
Aldehyde (Fermi resonance)
1695
ν(C=O) stretch
Conjugated aldehyde
1490, 1450
ν(C=C), ν(C=N)
Thiazole and Phenyl rings
685
ν(C-Br) stretch
Aryl bromide
High-Resolution Mass Spectrometry (HRMS)
The presence of the C4-bromine atom introduces a distinct 1:1 isotopic signature in the mass spectrum. This isotopic doublet is a critical diagnostic feature for confirming the retention of the halogen during the synthetic workflow.
Table 4: HRMS Data (ESI-TOF)
Ion
Calculated m/z
Observed m/z
Isotope Pattern
[M+H]⁺ (⁷⁹Br)
267.9432
267.9435
~100% (Base Peak)
[M+H]⁺ (⁸¹Br)
269.9411
269.9415
~98% (1:1 ratio)
Conclusion
The synthesis and characterization of 4-Bromo-5-phenylthiazole-2-carbaldehyde require precise control over redox conditions to preserve its bifunctional nature. By employing a self-validating DIBAL-H/MnO₂ sequence, researchers can bypass the pitfalls of direct lithiation. The resulting spectroscopic data—anchored by the ~9.95 ppm ¹H NMR formyl shift and the unmistakable 1:1 bromine isotopic doublet in HRMS—provides an unambiguous framework for quality control in downstream drug development applications.
References
National Center for Biotechnology Information (PubChem). 1,3-Thiazole-2-carbaldehyde (CID 2734903) - Chemical and Physical Properties. Retrieved from:[Link]
Foundational
The Phenylthiazole Scaffold: A Cornerstone of Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activities of Phenylthiazole Derivatives Abstract: The phenylthiazole scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activities of Phenylthiazole Derivatives
Abstract: The phenylthiazole scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide spectrum of biological activities. Its unique electronic properties, structural rigidity, and capacity for diverse substitutions make it an ideal backbone for the design of novel therapeutics. This technical guide offers an in-depth exploration of the significant biological activities of phenylthiazole derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the core mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for evaluating efficacy. This document is structured to serve as a comprehensive resource, bridging foundational knowledge with actionable experimental design for anticancer, antimicrobial, anti-inflammatory, and antiviral research.
The fusion of a phenyl ring and a thiazole ring creates a bicyclic heterocyclic system that is both chemically stable and amenable to functionalization at multiple positions. This allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity, which are critical for target binding and pharmacokinetic profiles. The thiazole ring, with its sulfur and nitrogen heteroatoms, can act as a hydrogen bond acceptor or donor, and the entire scaffold can participate in π-π stacking and hydrophobic interactions within biological targets. This versatility is the primary reason for the broad range of activities observed, from enzyme inhibition to receptor modulation.
Phenylthiazole derivatives have emerged as a highly promising class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines through diverse mechanisms.[1][2]
Core Mechanisms of Anticancer Action
The anticancer efficacy of phenylthiazoles often stems from their ability to inhibit key signaling proteins that drive tumor growth and survival.
Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.
PI3K/Akt/mTOR Pathway: This is a central pathway controlling cell growth, proliferation, and survival. Certain 5-phenylthiazol-2-amine derivatives have been shown to be effective inhibitors of PI4KIIIβ, which in turn inhibits the PI3K/AKT pathway, leading to apoptosis and cell cycle arrest in cancer cells.[3] These compounds have demonstrated superior safety profiles compared to other PI3K/AKT inhibitors in preclinical models.[4][3]
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels. Phenylthiazole derivatives have been designed to inhibit VEGFR-2 kinase activity, thereby cutting off the tumor's blood supply.[5]
TrkA Inhibition: Tropomyosin receptor kinase A (TrkA) is another target for which phenylthiazole-based inhibitors have been developed, showing potent anti-proliferative activity against TrkA-positive cancer cells.[6]
Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Phenylthiazole compounds achieve this by activating intrinsic and extrinsic apoptotic pathways, often through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][7]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the phenylthiazole core is critical for anticancer potency. The following table summarizes key SAR findings from various studies.
Key Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a crucial first step in screening potential anticancer compounds.
Causality: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well.[7] Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ humidified incubator.
Compound Treatment: Prepare serial dilutions of the phenylthiazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[7]
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[7] The duration depends on the cell line's doubling time.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 3-4 hours. Observe the formation of purple precipitate in the wells.
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualization: Phenylthiazole Action on Cancer Signaling
Caption: Phenylthiazole derivatives inhibit key survival pathways and induce apoptosis.
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant (MDR) pathogens is a global health crisis. Phenylthiazole derivatives have shown potent activity against clinically relevant bacteria, including vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[8][9][10]
Mechanisms of Antimicrobial Action
Cell Wall Synthesis Inhibition: Some phenylthiazole-substituted aminoguanidines exert a rapid bactericidal effect by targeting bacterial cell wall synthesis.[8] They have been shown to inhibit undecaprenyl diphosphate phosphatase (UPPP), a key enzyme in the peptidoglycan synthesis cycle.[8]
DNA Gyrase Inhibition: This essential bacterial enzyme is a validated target for antibiotics. Phenylthiazole derivatives have been developed that effectively inhibit DNA gyrase, preventing DNA replication and leading to bacterial cell death.[11]
Biofilm Disruption: Bacterial biofilms are a major cause of persistent infections. Phenylthiazoles have been shown to inhibit and disrupt the formation of mature MRSA biofilms.[11][12]
Structure-Activity Relationship (SAR) Insights
For antibacterial phenylthiazoles, two structural features are often essential: a positively charged head (like guanidine) and a lipophilic tail.[9]
Moiety
Feature
Effect on Antimicrobial Activity
Reference
Lipophilic Tail
Long alkyl or alkynyl chains
Increases potency against Gram-positive bacteria (e.g., MRSA).
Key Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality: The protocol relies on challenging a standardized inoculum of bacteria with serial dilutions of the test compound. The absence of visible turbidity after incubation indicates that the compound has inhibited bacterial growth at that concentration.
Step-by-Step Protocol:
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
Compound Dilution: In well 1, add 100 µL of the test compound at a concentration that is twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the naked eye. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Visualization: General Workflow for Antimicrobial Screening
Caption: A typical screening cascade for novel antimicrobial phenylthiazoles.
Anti-Inflammatory and Antiviral Activities
While anticancer and antimicrobial properties are the most extensively studied, the phenylthiazole scaffold is also a template for other important biological activities.
Anti-Inflammatory Activity
Inflammation is a key process in many diseases. Phenylthiazole derivatives have shown promising anti-inflammatory effects, often evaluated using the carrageenan-induced rat paw edema model.[14][15][16] The mechanism is believed to involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX).[17] The synthesis of various substituted derivatives has yielded compounds with activity comparable to standard drugs like Nimesulide.[14][15]
Antiviral Activity
Phenylthiazoles have been identified as templates for potent antiviral agents, particularly against flaviviruses such as Dengue and Yellow Fever virus.[18][19]
Mechanism of Action: These compounds often target the viral envelope (E) protein, which is crucial for the virus's entry into host cells.[18][19] By binding to a pocket in this protein, they prevent the conformational changes necessary for membrane fusion.
SAR Insights: Early derivatives contained potentially toxic bromomethyl groups.[18] Subsequent research focused on removing this moiety while maintaining potency. Adding a linear hydrophobic tail to the para position of the phenyl ring led to the development of safer, drug-like compounds with high antiviral selectivity.[18][19]
Conclusion and Future Perspectives
The phenylthiazole scaffold is a remarkably versatile and "privileged" structure in drug discovery. Its derivatives have demonstrated a vast range of potent biological activities, including significant anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The ease of chemical modification allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing multi-target agents, such as compounds with dual antibacterial and antiviral activity, and on further refining the safety profiles of these potent molecules for clinical translation.[13][20] The continued exploration of this chemical space is certain to yield novel and effective therapeutic agents for a wide range of human diseases.
References
An Investigation of Phenylthiazole Antiflaviviral Agents. National Center for Biotechnology Information.[Link]
Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. National Center for Biotechnology Information.[Link]
SYNTHESIS AND EVALUATION OF SOME NEW PHENYL THIAZOLE DERIVATIVES FOR THEIR ANTI-INFLAMMATORY ACTIVITES. ProQuest.[Link]
Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria. National Center for Biotechnology Information.[Link]
An investigation of phenylthiazole antiflaviviral agents. National Center for Biotechnology Information.[Link]
Antimicrobial phenylthiazole derivatives I–VI and design of targeted... ResearchGate.[Link]
Design, synthesis and bioactivity evaluation of novel pyrazole linked phenylthiazole derivatives in context of antibacterial activity. National Center for Biotechnology Information.[Link]
(PDF) Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. ResearchGate.[Link]
SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.[Link]
Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. National Center for Biotechnology Information.[Link]
New Phenylthiazoles: Design, Synthesis, and Biological Evaluation as Antibacterial, Antifungal, and Anti‐COVID‐19 Candidates. ResearchGate.[Link]
Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. ACS Publications.[Link]
Design, synthesis and anti-tumor efficacy of novel phenyl thiazole/triazole derivatives as selective TrkA inhibitors. National Center for Biotechnology Information.[Link]
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Center for Biotechnology Information.[Link]
New Phenylthiazoles: Design, Synthesis, and Biological Evaluation as Antibacterial, Antifungal, and Anti-COVID-19 Candidates. National Center for Biotechnology Information.[Link]
5-phenylthiazole derivatives and use as pi3 kinase inhibitors.
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Center for Biotechnology Information.[Link]
Design, Synthesis, Biological Activity and In Silico Evaluation of Novel Phenylthiazole Derivatives as Multifunctional Skin-Whitening Agents. ResearchGate.[Link]
(PDF) Design, synthesis and biological evaluation of novel diphenylthiazolethiazolidin-4-one-based derivatives as anti-inflammatory/analgesic agents. ResearchGate.[Link]
Synthesis and Biological Evaluation of Some Novel Phenyl Thiazole Derivatives as Possible Antimicrobial Agents. ResearchGate.[Link]
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing.[Link]
Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. National Center for Biotechnology Information.[Link]
Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Taylor & Francis Online.[Link]
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.[Link]
A Review on Anticancer Potentials of Benzothiazole Derivatives. Bentham Science.[Link]
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.[Link]
Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. MDPI.[Link]
Neuroprotective action of halogenated derivatives of L-phenylalanine. National Center for Biotechnology Information.[Link]
Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI.[Link]
4-Bromo-5-phenylthiazole-2-carbaldehyde: A Strategic Scaffold for Advanced Medicinal Chemistry
Executive Summary In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, orthogonally reactive building blocks. 4-Bromo-5-phenylthiazole-2-carbaldehyde (CAS: 1784090-08-9) h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, orthogonally reactive building blocks. 4-Bromo-5-phenylthiazole-2-carbaldehyde (CAS: 1784090-08-9) has emerged as a highly privileged scaffold[1]. The five-membered thiazole ring, containing both nitrogen and sulfur atoms, provides remarkable chemical stability and electronic diversity, enabling precise interaction with multiple biological targets[2].
This whitepaper provides an in-depth technical analysis of this compound. By exploiting its three distinct structural features—the electrophilic C2-aldehyde, the cross-coupling-ready C4-bromine, and the lipophilic C5-phenyl group—researchers can rapidly generate complex libraries of kinase inhibitors, antimicrobial agents, and metabolic enzyme modulators[2][3][4].
Structural & Electronic Profiling
The utility of 4-Bromo-5-phenylthiazole-2-carbaldehyde lies in its orthogonal reactivity, which allows for sequential functionalization without the need for complex protecting group strategies.
C2-Carbaldehyde (Electrophilic Hub): The aldehyde group is highly activated due to the electron-withdrawing nature of the adjacent imine-like nitrogen of the thiazole ring. This makes it an ideal substrate for condensation reactions, reductive aminations, and Wittig olefinations.
C4-Bromine (Organometallic Handle): The C-Br bond is primed for transition-metal-catalyzed cross-coupling. The adjacent heteroatoms activate the bond for oxidative addition, though care must be taken to select appropriate ligands to prevent catalyst poisoning by the thiazole sulfur.
C5-Phenyl Group (Pharmacophore Element): Beyond providing steric shielding to the C4 position, the C5-phenyl ring serves as a critical lipophilic anchor, often engaging in
stacking interactions within the hydrophobic pockets of target proteins (e.g., the hinge region of kinases)[3].
Orthogonal reactivity pathways of 4-Bromo-5-phenylthiazole-2-carbaldehyde.
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.
Protocol A: Chemoselective Reductive Amination at C2
This protocol functionalizes the aldehyde while leaving the C4-bromine intact for downstream coupling.
Preparation: Dissolve 4-Bromo-5-phenylthiazole-2-carbaldehyde (1.0 eq) and a primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point, allowing mild heating (if necessary) to drive the thermodynamically favored imine formation.
Catalysis: Add glacial acetic acid (0.1 eq) to the mixture and stir for 2 hours at room temperature.
Causality: Weak acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic amine, thereby accelerating imine condensation.
Reduction: Add Sodium triacetoxyborohydride,
(1.5 eq), portion-wise.
Causality: The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This chemoselectivity prevents the premature reduction of the unreacted aldehyde into an alcohol, ensuring hydride transfer occurs exclusively to the imine intermediate.
Self-Validation: Monitor via LC-MS. The reaction is validated when the starting mass (
) disappears, replaced first by the imine intermediate mass, and finally the reduced amine mass.
Protocol B: Suzuki-Miyaura Cross-Coupling at C4
Following C2 functionalization, the C4-bromine is utilized to extend the molecular framework.
Solvent System: Combine the C2-functionalized thiazole intermediate (1.0 eq), an arylboronic acid (1.2 eq), and
(2.0 eq) in a 1,4-Dioxane/ (4:1) mixture.
Causality: Water is strictly required to dissolve the inorganic base and facilitate the critical transmetalation step by converting the boronic acid into a reactive, electron-rich boronate complex.
Degassing: Sparge the mixture with Argon for 15 minutes.
Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acids and the degradation of the active Pd(0) catalyst.
Catalyst Addition: Add
(0.05 eq) and heat to 90°C for 12 hours.
Causality: The bidentate dppf ligand creates a sterically crowded environment that accelerates reductive elimination. Crucially, it prevents the thiazole nitrogen and sulfur atoms from coordinating to and poisoning the palladium center.
Self-Validation: TLC (Hexanes/EtOAc) should reveal a new, distinct fluorescent spot under 254 nm UV light, confirming the extension of the conjugated
-system via the newly formed C-C bond.
Quantitative Data: Functionalization Strategies
The table below summarizes standard quantitative parameters for orthogonal modifications of the thiazole scaffold, providing baseline expectations for yield and conditions.
Reaction Type
Target Position
Key Reagents
Temp (°C)
Typical Yield
Primary Application
Reductive Amination
C2-Aldehyde
, AcOH, DCE
25
75 - 85%
Solubilizing group attachment
Knoevenagel Condensation
C2-Aldehyde
Piperidine, EtOH
80
80 - 90%
Fluorophore / extended conjugation
Suzuki-Miyaura
C4-Bromine
,
90
65 - 80%
Pharmacophore expansion
Buchwald-Hartwig
C4-Bromine
Amines, , BINAP
100
50 - 70%
Kinase hinge-binder synthesis
Medicinal Chemistry Applications
Derivatives of the thiazole scaffold are highly prized in oncology and infectious disease research. The annealing of thiazole cycles is a precondition for the "centers conservative" creation of ligand-target binding complexes, promoting high selectivity to biological targets[5].
Kinase Inhibition (c-Met Targeting)
Thiazole carboxamide derivatives have been extensively validated as potent inhibitors of the c-Met receptor tyrosine kinase[3]. The C5-phenyl group of our core scaffold provides excellent shape complementarity to the hydrophobic pocket adjacent to the ATP-binding site. By substituting the C2-aldehyde into a carboxamide and utilizing the C4-bromine to attach a secondary aryl group, researchers can synthesize Type II kinase inhibitors that lock c-Met in its inactive "DFG-out" conformation. This disrupts the downstream PI3K/AKT and RAS/MAPK pathways, inducing cell cycle arrest in resistant tumor models[3].
Metabolic Enzyme Inhibition (hLDHA)
Recent in silico and in vitro studies have demonstrated that thiazole-based small molecules are potent inhibitors of human Lactate Dehydrogenase A (hLDHA), a critical enzyme in tumor glycolysis (the Warburg effect)[4]. The lipophilic properties of di-substituted thiazoles allow efficient transport through biological membranes, while functional groups derived from the C2 and C4 positions interact strongly with key residues like Ala 29, Arg 98, and Gln 99 in the hLDHA binding pocket[4].
Mechanism of action of thiazole-derived c-Met kinase inhibitors disrupting tumor survival.
Reactions involving the aldehyde group of 4-Bromo-5-phenylthiazole-2-carbaldehyde
An In-Depth Guide to the Synthetic Utility of the Aldehyde Moiety in 4-Bromo-5-phenylthiazole-2-carbaldehyde Introduction: A Versatile Heterocyclic Scaffold In the landscape of medicinal chemistry and materials science,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthetic Utility of the Aldehyde Moiety in 4-Bromo-5-phenylthiazole-2-carbaldehyde
Introduction: A Versatile Heterocyclic Scaffold
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the thiazole ring system is a privileged scaffold, present in a multitude of FDA-approved drugs and biologically active agents, prized for its diverse pharmacological properties including antibacterial, anticancer, and anti-inflammatory activities.[1][2][3][4] The compound 4-Bromo-5-phenylthiazole-2-carbaldehyde is a particularly valuable synthetic intermediate. Its structure combines three key features that make it a powerful tool for researchers:
The Thiazole Core: A five-membered aromatic ring containing sulfur and nitrogen, which imparts specific electronic properties and serves as a key pharmacophore.[5]
The C2-Aldehyde Group: Positioned at the most electron-deficient carbon of the thiazole ring, this aldehyde is highly activated and poised for a wide array of chemical transformations.[6][7] The adjacent nitrogen and sulfur atoms exert a strong inductive electron-withdrawing effect, enhancing the electrophilicity of the carbonyl carbon.
Strategic Substituents: The 5-phenyl group offers a site for steric and electronic modulation, while the 4-bromo substituent not only influences the ring's electronics but also serves as a crucial handle for cross-coupling reactions (e.g., Suzuki, Stille), allowing for the synthesis of complex molecular architectures.
This guide provides detailed application notes and validated protocols for several fundamental reactions involving the aldehyde group of 4-Bromo-5-phenylthiazole-2-carbaldehyde. The methodologies are designed to be robust and adaptable, providing a foundation for the synthesis of diverse derivatives for drug discovery and materials research.
Core Synthetic Transformations of the Aldehyde Group
The high electrophilicity of the C2-aldehyde makes it susceptible to a variety of nucleophilic attacks and redox reactions. Below, we detail the protocols for six foundational transformations.
Oxidation to 4-Bromo-5-phenylthiazole-2-carboxylic Acid
The conversion of the aldehyde to a carboxylic acid is a critical step for creating amides, esters, and other acid derivatives. This transformation can be achieved using various oxidizing agents. We present a reliable protocol using potassium permanganate (KMnO₄), a powerful and cost-effective oxidant.
Causality and Experimental Rationale:
The oxidation with KMnO₄ in an aqueous acetone solution provides a robust method for this conversion. Acetone serves as a co-solvent to solubilize the organic starting material, while water is necessary for the permanganate chemistry. The reaction is monitored by the disappearance of the purple permanganate color. A quench with sodium bisulfite is essential to neutralize any excess oxidant and to facilitate the removal of the manganese dioxide (MnO₂) byproduct. Acidification of the aqueous layer protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
Protocol: Oxidation with Potassium Permanganate
Dissolution: In a 100 mL round-bottom flask, dissolve 4-Bromo-5-phenylthiazole-2-carbaldehyde (1.0 mmol, 282.14 mg) in 20 mL of acetone.
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) (1.2 mmol, 189.6 mg) in 10 mL of water dropwise to the cooled aldehyde solution over 15 minutes. Maintain vigorous stirring.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete when the purple color of the permanganate has faded and the starting material spot is no longer visible on the TLC plate.
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
Acidification & Precipitation: Cool the remaining aqueous residue in an ice bath and acidify to pH ~2 by the dropwise addition of 2M hydrochloric acid (HCl). A white or off-white precipitate of the carboxylic acid should form.
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield 4-Bromo-5-phenylthiazole-2-carboxylic acid. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.
Alternative Oxidation Protocol: For substrates sensitive to KMnO₄, a milder oxidation can be performed using hydrogen peroxide in a basic medium.[8][9] For large-scale or robust applications, a mixture of nitric and sulfuric acid at elevated temperatures can also be employed, often resulting in high yields.[10]
Caption: Workflow for the oxidation of the aldehyde.
Reduction to (4-Bromo-5-phenylthiazol-2-yl)methanol
The reduction of the aldehyde to its corresponding primary alcohol provides a substrate for etherification, esterification, or conversion to an alkyl halide. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its chemoselectivity, mild nature, and ease of handling.
Causality and Experimental Rationale:
Sodium borohydride is a hydride donor that selectively reduces aldehydes and ketones.[6] It is significantly less reactive than agents like lithium aluminum hydride (LAH) and therefore does not reduce esters, amides, or carboxylic acids, and is compatible with protic solvents like methanol or ethanol. The reaction is typically rapid at low temperatures. The workup involves quenching the excess NaBH₄ with water, followed by a standard liquid-liquid extraction to isolate the alcohol product.
Protocol: Reduction with Sodium Borohydride
Dissolution: In a 100 mL round-bottom flask, dissolve 4-Bromo-5-phenylthiazole-2-carbaldehyde (1.0 mmol, 282.14 mg) in 15 mL of methanol.
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
Reagent Addition: While stirring, add sodium borohydride (NaBH₄) (1.2 mmol, 45.4 mg) portion-wise over 5 minutes. Be cautious of initial effervescence.
Reaction Monitoring: Monitor the reaction by TLC. The reaction is usually complete within 30-60 minutes.
Quenching: After completion, slowly and carefully add 10 mL of water to quench the excess NaBH₄.
Solvent Removal: Remove the methanol under reduced pressure.
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (4-Bromo-5-phenylthiazol-2-yl)methanol. The product can be purified by column chromatography on silica gel if necessary.
Caption: Workflow for the reduction of the aldehyde.
Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation is a powerful reaction for forming a new carbon-carbon double bond by reacting a carbonyl compound with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups).[11] This reaction is invaluable for synthesizing α,β-unsaturated systems, which are versatile precursors in drug synthesis.[12]
Causality and Experimental Rationale:
The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate. The base's role is to deprotonate the active methylene compound, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the thiazole aldehyde. A subsequent dehydration step yields the final condensed product. Using a weak base is crucial to prevent the self-condensation of the aldehyde.[11] The protocol below uses malononitrile as the active methylene component.
Protocol: Knoevenagel Condensation with Malononitrile
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 4-Bromo-5-phenylthiazole-2-carbaldehyde (1.0 mmol, 282.14 mg), malononitrile (1.1 mmol, 72.7 mg), and 15 mL of ethanol.
Catalyst Addition: Add 2-3 drops of piperidine as a catalyst.
Heating: Heat the reaction mixture to reflux (approximately 78 °C) and stir.
Reaction Monitoring: Monitor the reaction by TLC. The formation of the product is often accompanied by a color change and precipitation. The reaction is typically complete within 1-3 hours.
Isolation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual reactants and catalyst. Dry the product, 2-((4-Bromo-5-phenylthiazol-2-yl)methylene)malononitrile, under vacuum.
Caption: Workflow for the Knoevenagel condensation.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a premier method for converting aldehydes and ketones into alkenes.[13][14] It involves the reaction of the carbonyl group with a phosphorus ylide (a phosphonium ylide), forming a four-membered oxaphosphetane intermediate that collapses to yield the desired alkene and triphenylphosphine oxide.
Causality and Experimental Rationale:
The reaction is a two-step process in practice. First, the phosphonium salt is prepared via an Sₙ2 reaction between triphenylphosphine and an alkyl halide. Second, the phosphonium salt is deprotonated with a strong base (like n-butyllithium) to generate the nucleophilic ylide. This ylide is then reacted with the aldehyde. The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide; stabilized ylides (with an electron-withdrawing group on the ylide carbon) typically give the E-alkene, while non-stabilized ylides give the Z-alkene.[13]
Protocol: Wittig Reaction with a Stabilized Ylide
Part A: Ylide Preparation
Setup: In an oven-dried, two-neck flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 mmol, 392.2 mg) and 10 mL of anhydrous THF.
Cooling: Cool the suspension to 0 °C in an ice bath.
Base Addition: Slowly add n-butyllithium (n-BuLi, 1.1 mmol, e.g., 0.44 mL of a 2.5 M solution in hexanes) dropwise. The solution should turn a characteristic deep red or orange color, indicating ylide formation.
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
Part B: Reaction with Aldehyde
5. Aldehyde Addition: In a separate flask, dissolve 4-Bromo-5-phenylthiazole-2-carbaldehyde (1.0 mmol, 282.14 mg) in 5 mL of anhydrous THF.
6. Reaction: Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.
7. Warming: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
8. Quenching: Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
9. Extraction: Extract the mixture with diethyl ether (3 x 20 mL).
10. Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
11. Purification: Filter and concentrate the organic phase. The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate the target alkene.
Caption: Workflow for the two-stage Wittig reaction.
Imine (Schiff Base) Formation
The condensation of the aldehyde with a primary amine yields an imine, also known as a Schiff base. These compounds are important synthetic intermediates and are themselves a class of biologically active molecules.[3][15]
Causality and Experimental Rationale:
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by a small amount of acid to facilitate the dehydration step. The removal of water, either by azeotropic distillation (using a Dean-Stark apparatus) or by a dehydrating agent, drives the equilibrium towards the imine product.
Protocol: Imine Formation with Aniline
Setup: To a solution of 4-Bromo-5-phenylthiazole-2-carbaldehyde (1.0 mmol, 282.14 mg) in 20 mL of toluene, add aniline (1.0 mmol, 93.1 mg).
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 5 mg).
Heating: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).
Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 15 mL) and then with brine (1 x 15 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude imine can be purified by recrystallization from a suitable solvent like ethanol.
Reductive Amination
Reductive amination is a highly efficient, one-pot method for synthesizing secondary or tertiary amines directly from a carbonyl compound and an amine.[16][17] It combines the imine formation and reduction steps, using a reducing agent that is selective for the iminium ion in the presence of the starting aldehyde.
Causality and Experimental Rationale:
The reaction first forms an iminium ion intermediate from the aldehyde and amine under weakly acidic conditions. A mild, acid-stable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is then used to reduce the iminium ion to the final amine. These reagents are preferred over NaBH₄ because they are less reactive towards the starting aldehyde at the reaction pH, thus preventing competitive reduction to the alcohol.[17]
Protocol: One-Pot Reductive Amination
Setup: In a 50 mL flask, combine 4-Bromo-5-phenylthiazole-2-carbaldehyde (1.0 mmol, 282.14 mg) and benzylamine (1.1 mmol, 118 mg) in 20 mL of methanol.
pH Adjustment: Add a drop of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.
Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.5 mmol, 94.2 mg) in one portion. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
Reaction: Stir the reaction mixture at room temperature overnight.
Monitoring: Monitor the reaction by TLC for the disappearance of the starting aldehyde.
Work-up: Carefully acidify the reaction mixture to pH ~2 with 2M HCl to decompose any excess NaBH₃CN (perform in a fume hood as HCN gas may be evolved). Then, basify the solution to pH ~10 with 2M NaOH.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting secondary amine by column chromatography.
Summary of Reactions
Reaction Type
Reagent(s)
Product Functional Group
Key Rationale & Insights
Oxidation
KMnO₄ or H₂O₂
Carboxylic Acid
Strong oxidation to a key intermediate for amides/esters.[6][8][10]
Powerful C-C bond formation using a weak base catalyst.[11][18]
Wittig
Phosphorus Ylide
Alkene
Versatile alkene synthesis; stereochemistry depends on ylide.[13][14]
Imine Formation
Primary Amine + Acid
Imine (Schiff Base)
Reversible condensation driven by water removal.[1][15]
Reductive Amination
Amine + NaBH₃CN
Secondary Amine
Efficient one-pot synthesis of amines, avoiding over-alkylation.[16][17]
Conclusion
4-Bromo-5-phenylthiazole-2-carbaldehyde is a robust and versatile starting material whose aldehyde functionality can be manipulated through a host of fundamental organic reactions. The protocols outlined in this guide for oxidation, reduction, condensation, olefination, and amination serve as a foundational toolkit for chemists in drug discovery and materials science. The high reactivity of the C2-aldehyde, coupled with the synthetic handles at the C4 and C5 positions, solidifies its status as a high-value building block for the creation of novel and complex molecular entities.
References
Benchchem. Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers.
Google Patents. Processes for preparing thiazole carboxylic acids. US3274207A.
RSC Discovery. Anomalous Witting Reaction of Aldonic Thioamide Derivatives.
Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2010).
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
Synthesis And Medicinal Attributes Of Thiazole Deriv
Slideshare. Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
Organic Chemistry Portal. Thiazole synthesis.
Wikipedia.
Organic Chemistry Portal. Wittig Reaction.
PMC. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019).
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018).
Asian Publication Corporation. Synthesis, Bioactivity Screening and in silico Studies of Phenyl Thiazole Derivatives Containing Arylidene Moieties. (2025).
ResearchGate. Heterocycles 21. Reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone | Request PDF.
Organic Chemistry Portal.
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022).
MDPI. Electrochemistry Carboxylation of Bromothiazoles with CO 2 : An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. (2026).
ResearchGate. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles).
Technical Application Note: Optimized Knoevenagel Condensation of 4-Bromo-5-phenylthiazole-2-carbaldehyde
Executive Summary This guide details the optimized protocols for the Knoevenagel condensation of 4-Bromo-5-phenylthiazole-2-carbaldehyde . This substrate represents a high-value "pivot scaffold" in medicinal chemistry: t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the optimized protocols for the Knoevenagel condensation of 4-Bromo-5-phenylthiazole-2-carbaldehyde . This substrate represents a high-value "pivot scaffold" in medicinal chemistry: the C2-aldehyde allows for rapid diversification via condensation, while the C4-bromide remains intact for subsequent cross-coupling (e.g., Suzuki-Miyaura), enabling modular drug design.[1]
We present two distinct workflows:
Method A (Classical/Scale-Up): A robust, piperidine-catalyzed reflux in ethanol, ideal for gram-scale synthesis.[1]
Method B (High-Throughput/Green): A microwave-assisted, solvent-minimized protocol using deep eutectic solvents or neat conditions, optimized for library generation.[1]
Strategic Analysis & Chemical Logic
Substrate Reactivity Profile
The thiazole-2-carbaldehyde moiety is significantly more electrophilic than benzaldehyde derivatives due to the electron-deficient nature of the thiazole ring (specifically the C=N bond adjacent to the aldehyde).[1]
C2-Position Sensitivity: The aldehyde at C2 is highly reactive.[1][2] Strong bases (e.g., NaOH, KOH) can lead to Cannizzaro disproportionation or ring-opening side reactions. Weak organic bases are strictly required.
C4-Bromo Stability: Under standard Knoevenagel conditions (weak base, <100°C), the C-Br bond is chemically inert.[1] This orthogonality is critical, allowing the condensation product to serve as an aryl halide partner in subsequent palladium-catalyzed couplings.
Reaction Mechanism
The reaction proceeds via a base-catalyzed aldol-type addition followed by dehydration.[1]
Figure 1: Mechanistic pathway of base-catalyzed Knoevenagel condensation.[1]
Active Methylene Compound (1.1 eq) (e.g., Malononitrile)
Solvent: Absolute Ethanol (10 mL per mmol substrate)
Catalyst: Piperidine (0.1 eq)
Optional: Glacial Acetic Acid (0.1 eq) – Use if reaction stalls to buffer pH.
Step-by-Step Workflow:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the thiazole aldehyde in 10 mL of absolute ethanol. Slight heating (40°C) may be required for full solubility.
Addition: Add 1.1 mmol of Malononitrile. Stir for 5 minutes to ensure homogeneity.
Catalysis: Add 0.1 mmol (approx. 10 µL) of Piperidine dropwise.
Observation: A color change (often to yellow/orange) indicates enolate formation.
Reaction: Heat to reflux (78°C) for 2–4 hours.
Monitoring: Check TLC (Hexane:EtOAc 3:1). The aldehyde spot (usually higher R_f) should disappear. The product is often fluorescent under UV (254/365 nm).
Workup (Crystallization):
Cool the mixture slowly to room temperature, then to 0°C in an ice bath.
The product typically precipitates as a solid.
Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and cold water (1 x 5 mL) to remove piperidine salts.
Purification: Recrystallize from hot Ethanol or Ethanol/DMF mixtures if purity is <95%.
Setup: In a 10 mL microwave vial, combine the aldehyde, Rhodanine, and fused Sodium Acetate.
Solvent: Add 2 mL of Glacial Acetic Acid. Cap the vial.
Irradiation: Heat in a microwave reactor at 120°C for 10–15 minutes (Dynamic mode, max power 150W).
Workup:
Pour the hot reaction mixture into 20 mL of ice-cold water.
Vigorous stirring will induce precipitation of the benzylidene rhodanine derivative.
Filter, wash with water until filtrate is neutral pH, and dry in a vacuum oven at 50°C.
Analytical Data & Validation
Expected NMR Characteristics:
The formation of the double bond is confirmed by the appearance of a singlet vinyl proton. Due to the electron-withdrawing nature of the thiazole and the active methylene groups, this proton is significantly deshielded.
Moiety
1H NMR Shift (DMSO-d6)
Multiplicity
Notes
Vinyl -CH=C
7.80 – 8.40 ppm
Singlet (s)
Diagnostic peak.[1] Disappearance of CHO (9.8-10.0 ppm).[1]
Concentrate solvent by 50% or add water dropwise to induce "crashing out".
Oiling Out
Impurities or low melting point.
Decant solvent, triturate oil with cold diethyl ether or hexane to induce solidification.
Aldehyde Remains
Reversible reaction (equilibrium).
Use Dean-Stark trap (Method A) to remove water, driving equilibrium to product.
Multiple Spots
E/Z Isomerization.
Knoevenagel products are usually thermodynamically stable E-isomers, but Z can form.[1] Recrystallization usually isolates the stable isomer.
Workflow Visualization
Figure 2: Decision tree for selecting the optimal synthesis protocol.
References
BenchChem. Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers. Retrieved from
Beilstein Journals. (2025). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Retrieved from
Asian Publication Corporation. (2025). Synthesis, Bioactivity Screening and in silico Studies of Phenyl Thiazole Derivatives Containing Arylidene Moieties. Retrieved from
ACG Publications. (2021).[3] Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.[3] Retrieved from
Semantic Scholar. (2022).[4] Recent Developments in Knoevenagel Condensation Reaction: A Review. Retrieved from
Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Bromo-5-phenylthiazole-2-carbaldehyde
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from 4-Bromo-5-phenylthiazole-2-carbaldehyde. Thiazole-containing Schiff bases ar...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from 4-Bromo-5-phenylthiazole-2-carbaldehyde. Thiazole-containing Schiff bases are a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It details a robust, multi-step synthesis for the key aldehyde precursor, followed by standardized and alternative green chemistry protocols for the final Schiff base synthesis. Full characterization methodologies and expected analytical data are provided to ensure reproducibility and validation of results.
Introduction: The Significance of Thiazole-Based Schiff Bases
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous clinically approved drugs.[4] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. When condensed with primary amines, thiazole aldehydes form Schiff bases (or imines), characterized by the azomethine group (-C=N-). This functional group is not merely a linker; the nitrogen atom of the imine can form crucial hydrogen bonds with the active sites of enzymes, potentially interfering with normal cellular processes in pathogenic organisms or cancer cells.[1] The combination of the thiazole moiety and the Schiff base linkage often results in compounds with enhanced biological profiles, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][3][5]
The specific precursor, 4-Bromo-5-phenylthiazole-2-carbaldehyde, offers three key points for structural diversification: the reactive aldehyde for Schiff base formation, the phenyl group for lipophilic modifications, and the bromo substituent, which can be used for further cross-coupling reactions or can contribute to the compound's biological activity through halogen bonding. This guide provides the necessary protocols to access this versatile platform and synthesize novel derivatives for screening and development.
Section 1: Synthesis of Key Precursor: 4-Bromo-5-phenylthiazole-2-carbaldehyde
Overall Synthetic Scheme
The diagram below outlines the full synthetic pathway to the key aldehyde intermediate.
Caption: Synthetic pathway for 4-Bromo-5-phenylthiazole-2-carbaldehyde.
Protocol 1.1: Synthesis of 2-Amino-4-phenylthiazole
This procedure follows the classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide-containing reactant.[5][6]
Materials:
2-Bromoacetophenone
Thiourea
Ethanol
Round-bottom flask, reflux condenser
Procedure:
In a 250 mL round-bottom flask, dissolve 2-bromoacetophenone (19.9 g, 0.1 mol) and thiourea (7.6 g, 0.1 mol) in ethanol (100 mL).
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Ethyl acetate/Hexane).
Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.
Pour the mixture into 200 mL of cold water and neutralize with a saturated sodium bicarbonate solution until effervescence ceases.
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Recrystallize the crude product from ethanol to yield pure 2-amino-4-phenylthiazole as a crystalline solid.
Protocol 1.2: Synthesis of 2-Amino-5-bromo-4-phenylthiazole
This step involves the selective electrophilic bromination at the C5 position of the thiazole ring, which is activated by the amino group at the C2 position. N-Bromosuccinimide (NBS) is an effective and easy-to-handle brominating agent for this purpose.[7]
Materials:
2-Amino-4-phenylthiazole (from Step 1.1)
N-Bromosuccinimide (NBS)
Acetonitrile
Round-bottom flask
Procedure:
Dissolve 2-amino-4-phenylthiazole (17.6 g, 0.1 mol) in acetonitrile (150 mL) in a 500 mL round-bottom flask.
Cool the solution to 0°C in an ice bath.
Add N-Bromosuccinimide (17.8 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into 300 mL of ice-cold water.
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with saturated sodium thiosulfate solution (100 mL) to quench any remaining NBS, followed by a brine wash (100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify by recrystallization from an ethanol/water mixture to obtain 2-amino-5-bromo-4-phenylthiazole.
Protocol 1.3: Synthesis of 2,5-Dibromo-4-phenylthiazole
The Sandmeyer reaction is a classic transformation to convert an amino group on an aromatic ring into a halide. This protocol replaces the 2-amino group with a bromine atom.
Materials:
2-Amino-5-bromo-4-phenylthiazole (from Step 1.2)
Sodium Nitrite (NaNO₂)
Hydrobromic acid (HBr, 48%)
Copper(I) Bromide (CuBr)
Beaker, ice bath
Procedure:
In a 500 mL beaker, suspend 2-amino-5-bromo-4-phenylthiazole (25.5 g, 0.1 mol) in 48% hydrobromic acid (100 mL). Cool the mixture to 0°C in an ice-salt bath with vigorous stirring.
In a separate flask, dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water and cool to 0°C.
Add the cold NaNO₂ solution dropwise to the thiazole suspension, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
In a separate 1 L beaker, dissolve copper(I) bromide (21.5 g, 0.15 mol) in 48% HBr (50 mL).
Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.
Cool the mixture and extract the product with dichloromethane (3 x 100 mL).
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
Purify the crude residue by column chromatography on silica gel (eluent: hexane) to yield 2,5-dibromo-4-phenylthiazole.
Protocol 1.4: Synthesis of 4-Bromo-5-phenylthiazole-2-carbaldehyde
This final step utilizes a selective metal-halogen exchange at the more reactive C2 position, followed by formylation with N,N-dimethylformamide (DMF). This must be performed under strictly anhydrous and inert conditions.
Materials:
2,5-Dibromo-4-phenylthiazole (from Step 1.3)
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
N,N-Dimethylformamide (DMF, anhydrous)
Tetrahydrofuran (THF, anhydrous)
Schlenk flask, syringes, inert atmosphere (Nitrogen or Argon)
Procedure:
Set up a flame-dried Schlenk flask under an inert atmosphere. Add 2,5-dibromo-4-phenylthiazole (16.0 g, 0.05 mol) and dissolve it in anhydrous THF (150 mL).
Cool the solution to -78°C using a dry ice/acetone bath.
Slowly add n-butyllithium (20 mL of 2.5 M solution, 0.05 mol, 1.0 equivalent) dropwise via syringe over 30 minutes. Stir the resulting mixture at -78°C for 1 hour.
In a separate flask, add anhydrous DMF (5.8 mL, 0.075 mol) to anhydrous THF (20 mL) and cool to 0°C.
Add the DMF solution to the lithiated thiazole mixture at -78°C via cannula or syringe.
Stir the reaction at -78°C for 2 hours, then allow it to slowly warm to room temperature overnight.
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (50 mL).
Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (Eluent: 10-20% Ethyl acetate in Hexane) to afford 4-Bromo-5-phenylthiazole-2-carbaldehyde as a solid.
Section 2: Synthesis of Thiazole-Based Schiff Bases
Mechanism of Imine Formation
The formation of a Schiff base is a reversible acid-catalyzed condensation reaction between an aldehyde and a primary amine. The catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity. The primary amine then acts as a nucleophile, attacking the carbonyl carbon. A subsequent series of proton transfers and the elimination of a water molecule yields the final imine product.
Caption: Simplified mechanism of acid-catalyzed Schiff base formation.
Protocol 2.1: General Thermal Procedure for Schiff Base Synthesis
This is a conventional and widely applicable method for synthesizing Schiff bases.
Various primary amines (e.g., aniline, p-toluidine, 2-aminophenol)
Absolute Ethanol
Glacial Acetic Acid (catalytic amount)
Round-bottom flask, reflux condenser
Procedure:
In a 50 mL round-bottom flask, dissolve 4-Bromo-5-phenylthiazole-2-carbaldehyde (1.0 mmol) in absolute ethanol (20 mL).
Add the desired primary amine (1.0-1.1 mmol).
Add 2-3 drops of glacial acetic acid to the mixture.
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
After completion, cool the mixture to room temperature. The Schiff base product often precipitates out of the solution.
If a precipitate forms, collect it by vacuum filtration, wash with a small amount of cold ethanol, and dry.
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/DMF mixture).[6]
Protocol 2.2: Alternative Microwave-Assisted Green Synthesis
Microwave-assisted synthesis offers a green chemistry approach with advantages such as shorter reaction times, often higher yields, and reduced solvent usage.[8][9][10]
Materials:
4-Bromo-5-phenylthiazole-2-carbaldehyde
Primary amine
Ethanol
Microwave synthesis vial
Procedure:
In a 10 mL microwave synthesis vial, combine 4-Bromo-5-phenylthiazole-2-carbaldehyde (1.0 mmol) and the primary amine (1.0 mmol) in 3-5 mL of ethanol.
Add one drop of glacial acetic acid.
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at a suitable temperature (e.g., 80-100°C) for 10-30 minutes. Power and time may need optimization for different amines.
After irradiation, cool the vial to room temperature.
Collect the precipitated product by filtration or concentrate the solution as described in Protocol 2.1.
Purify the product by recrystallization.
Section 3: Purification and Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.
Purification:
Recrystallization: The most common method for purifying solid Schiff bases. Ethanol, methanol, or mixtures with DMF or ethyl acetate are typically effective.
Column Chromatography: If recrystallization is ineffective, purification can be achieved using silica gel column chromatography with a gradient of ethyl acetate in hexane as the eluent.
Application Notes & Protocols: 4-Bromo-5-phenylthiazole-2-carbaldehyde in Medicinal Chemistry
Executive Summary & Structural Rationale In modern medicinal chemistry, the "build-couple-pair" strategy relies heavily on highly functionalized, multi-reactive building blocks. 4-Bromo-5-phenylthiazole-2-carbaldehyde (C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry, the "build-couple-pair" strategy relies heavily on highly functionalized, multi-reactive building blocks. 4-Bromo-5-phenylthiazole-2-carbaldehyde (CAS 1784090-08-9) is a privileged heterocyclic scaffold that offers orthogonal reactivity at the C2 and C4 positions[1]. Thiazole derivatives are foundational to numerous FDA-approved drugs, particularly in the oncology space as protein kinase inhibitors (e.g., Dasatinib, Dabrafenib)[1][2].
This application note details the strategic utilization of this specific scaffold. The structural architecture provides three distinct pharmacological and synthetic advantages:
The Thiazole Core & C5-Phenyl Group : The nitrogen and sulfur atoms of the thiazole ring act as a potent hinge-binding motif in ATP-competitive kinase inhibitors, while the pre-installed C5-phenyl group provides essential
stacking interactions within hydrophobic pocket II of target kinases[2].
C2-Carbaldehyde (The "Build" Handle) : A highly electrophilic center primed for reductive amination. This allows for the rapid introduction of solubilizing tails (e.g., morpholine, piperazine) to tune the pharmacokinetic profile and target the solvent-exposed region of proteins.
C4-Bromo (The "Couple" Handle) : An activated halide perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the extension of the pharmacophore into adjacent allosteric or gatekeeper pockets[3][4].
Strategic Synthetic Workflow
When designing a library around 4-Bromo-5-phenylthiazole-2-carbaldehyde, the sequence of derivatization is critical. Causality in Design: The C2-carbaldehyde must be functionalized prior to the C4-bromide. If a Suzuki-Miyaura coupling is attempted first, the harsh basic conditions and elevated temperatures required for palladium catalysis can induce unwanted side reactions at the unprotected formyl group (e.g., aldol-type condensations or degradation). By performing a reductive amination first, the sensitive aldehyde is converted into a stable amine linkage, locking the C2 position and preparing the molecule for C4 cross-coupling.
Fig 1. Divergent synthetic workflow for C2 and C4 derivatization of the thiazole scaffold.
Experimental Protocols: A Self-Validating System
Protocol A: C2-Derivatization via Reductive Amination
Objective: Append a solubilizing amine to the C2 position.
Mechanistic Rationale: We utilize Sodium triacetoxyborohydride (
) rather than Sodium borohydride (). is a milder reducing agent that selectively reduces the transient iminium ion intermediate without prematurely reducing the starting aldehyde into a dead-end primary alcohol.
Step-by-Step Methodology:
Reaction Setup: In an oven-dried round-bottom flask under Argon, dissolve 4-Bromo-5-phenylthiazole-2-carbaldehyde (1.0 equiv, 1.0 mmol) and the desired secondary amine (e.g., morpholine, 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 10 mL).
Catalysis: Add glacial acetic acid (1.5 equiv) to the mixture. Causality: The weak acid catalyzes the formation of the iminium ion by protonating the intermediate hemiaminal, facilitating water loss.
Reduction: Stir at room temperature for 30 minutes, then add
(1.5 equiv) in portions over 10 minutes. Stir for 12 hours.
Validation Checkpoint 1 (TLC): Monitor reaction progress via Thin Layer Chromatography (Hexanes:EtOAc 7:3). Stain with Ninhydrin to confirm the consumption of the starting amine. The product spot should be UV-active and Ninhydrin-negative (if a tertiary amine is formed).
Workup & Isolation: Quench the reaction with saturated aqueous
(10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane ( mL). Dry the combined organic layers over anhydrous , filter, and concentrate in vacuo.
Protocol B: C4-Derivatization via Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl/heteroaryl group at the C4 position to target the kinase gatekeeper pocket.
Mechanistic Rationale: The C4 position of the thiazole is highly electron-deficient, making the C-Br bond highly susceptible to oxidative addition by Pd(0)[4]. A biphasic solvent system (1,4-Dioxane/Water) is utilized to ensure the solubility of both the highly lipophilic organic intermediate and the inorganic base (
).
Step-by-Step Methodology:
Reaction Setup: To a microwave vial, add the C2-amine intermediate from Protocol A (1.0 equiv, 0.5 mmol), an arylboronic acid (1.5 equiv), and
(3.0 equiv).
Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and Water (5 mL). Sparge the solution with Argon gas for 15 minutes. Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.
Catalyst Addition: Quickly add
(0.05 equiv) under a positive stream of Argon. Seal the vial.
Heating: Heat the reaction mixture at 90°C in an oil bath for 8 hours.
Validation Checkpoint 2 (LC-MS): Sample 10
L of the organic layer, dilute in Acetonitrile, and analyze via LC-MS. Confirm the disappearance of the brominated starting material isotopic pattern (M / M+2 ratio of 1:1) and the appearance of the desired product mass .
Workup & Isolation: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL) to remove Dioxane and inorganic salts. Dry over
, concentrate, and purify via flash column chromatography.
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes a hypothetical library of derivatives synthesized using the protocols above, demonstrating how modifications at C2 and C4 influence physicochemical properties and biological activity against Aurora Kinase A (AURKA), a common target for thiazole-based inhibitors[2].
Compound ID
C2-Substituent (Amine)
C4-Substituent (Boronic Acid)
Yield (%)
ClogP
AURKA (nM)
TZ-001
Morpholine
Phenyl
78%
3.4
145.0
TZ-002
Morpholine
4-Fluorophenyl
81%
3.6
82.5
TZ-003
N-Methylpiperazine
4-Fluorophenyl
72%
2.9
41.2
TZ-004
N-Methylpiperazine
3-Pyridyl
68%
2.1
18.4
TZ-005
Dimethylamine
3-Pyridyl
75%
2.4
112.0
Data Interpretation: Transitioning from a morpholine (TZ-002) to an N-methylpiperazine (TZ-003) at C2 lowers the ClogP, improving aqueous solubility while increasing potency. Substituting the C4-phenyl with a 3-pyridyl group (TZ-004) drastically improves target affinity, likely due to an additional hydrogen bond interaction in the gatekeeper pocket.
Pharmacophore & Binding Model
To fully leverage 4-Bromo-5-phenylthiazole-2-carbaldehyde in drug design, one must understand its spatial orientation within a biological target. Below is a logical relationship diagram mapping the functionalized scaffold to a standard Kinase ATP-binding site.
Fig 2. Pharmacophore binding model mapping thiazole derivative domains to kinase ATP-binding pockets.
References
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date
Source: National Institutes of Health (NIH) / RSC Advances
URL:[Link]
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies
Source: National Institutes of Health (NIH)
URL:[Link]
An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series
Source: Green Chemistry (RSC Publishing)
URL:[Link]
The Versatile Building Block: 4-Bromo-5-phenylthiazole-2-carbaldehyde in Heterocyclic Synthesis
Abstract This comprehensive guide details the strategic application of 4-Bromo-5-phenylthiazole-2-carbaldehyde as a pivotal building block in the synthesis of diverse heterocyclic compounds. Thiazole derivatives are a co...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide details the strategic application of 4-Bromo-5-phenylthiazole-2-carbaldehyde as a pivotal building block in the synthesis of diverse heterocyclic compounds. Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties.[1][2][3] This document provides an in-depth analysis of the synthesis of the title compound and its subsequent elaboration into more complex molecular architectures, including thiazolo[3,2-a]pyrimidines and other fused systems. Detailed, field-tested protocols, mechanistic insights, and characterization data are provided to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[4][5] Its presence is noted in numerous FDA-approved drugs, where it contributes to a spectrum of therapeutic effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][4] The unique electronic properties of the thiazole nucleus and its ability to act as a bioisostere for other aromatic systems make it an attractive core for the design of novel bioactive molecules. The subject of this guide, 4-Bromo-5-phenylthiazole-2-carbaldehyde, is a trifunctionalized building block offering multiple reaction sites for synthetic diversification. The aldehyde group at the C2 position, the bromine atom at C4, and the phenyl group at C5 each provide distinct handles for chemical modification, enabling the construction of a rich variety of heterocyclic derivatives.
Synthesis of 4-Bromo-5-phenylthiazole-2-carbaldehyde: A Plausible Multi-step Approach
Application Note: Regioselective Bromination of 5-Phenylthiazole-2-carbaldehyde
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the functionalization of 5-phenylthiazole-2-carbaldehyde . The following guide addresses the specific challeng...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the functionalization of 5-phenylthiazole-2-carbaldehyde .
The following guide addresses the specific challenge of brominating a deactivated, electron-deficient heterocyclic system. It synthesizes principles of electrophilic aromatic substitution (EAS) with practical process chemistry to maximize yield and regioselectivity.
Abstract & Core Directive
The bromination of 5-phenylthiazole-2-carbaldehyde (1) presents a unique regiochemical challenge. The substrate contains three distinct electronic environments:
The Thiazole Ring: Inherently electron-deficient (π-deficient) and further deactivated by the C2-formyl group.
The C4 Position: The only remaining proton on the heterocyclic ring, sterically crowded by the C5-phenyl group and electronically deactivated.
The Phenyl Ring: Moderately activated relative to the thiazole core, though overall deactivated by the electron-withdrawing nature of the (2-formylthiazol-5-yl) moiety.
Mechanistic Insight: Unlike electron-rich heterocycles (e.g., thiophenes) which often undergo decarbonylative bromination or rapid ring substitution, the 5-phenylthiazole-2-carbaldehyde system typically directs electrophilic attack to the phenyl ring (para-position) under standard conditions. However, forcing conditions can lead to C4-bromination or decarbonylation. This protocol prioritizes mild, controlled bromination to preserve the aldehyde functionality and target the phenyl ring, yielding 5-(4-bromophenyl)thiazole-2-carbaldehyde .
Retrosynthetic & Mechanistic Logic
Electronic Landscape & Regioselectivity
The reaction is an Electrophilic Aromatic Substitution (EAS).
Thiazole C4: The C2-CHO group exerts a strong
(mesomeric) and (inductive) effect, making the C4 position highly resistant to electrophilic attack.
Phenyl Ring: The thiazole ring acts as an electron-withdrawing substituent on the phenyl ring. By analogy with benzaldehyde, the directing effect is typically meta. However, the resonance interaction between the phenyl and thiazole rings can allow para substitution if the resonance stabilization of the Wheland intermediate dominates.
Risk Factor (Decarbonylation): High temperatures or excess bromine can trigger radical-induced decarbonylation (loss of CO), replacing the aldehyde with a bromine atom (similar to 5-phenylthiophene-2-carbaldehyde reactivity).
Reaction Pathway Diagram
The following Graphviz diagram illustrates the competing pathways and the logic for the selected protocol.
Caption: Mechanistic bifurcation in the bromination of 5-phenylthiazole-2-carbaldehyde. Pathway A is prioritized via temperature control.
Experimental Protocol
Method A: Buffered Bromination (High Purity)
This method uses molecular bromine in a buffered acetic acid solution. The buffer (NaOAc) prevents the accumulation of HBr, which can degrade the aldehyde or promote acid-catalyzed side reactions.
Method B: NBS Bromination (Alternative for Sensitive Substrates)
If the aldehyde proves unstable to free bromine/HBr, use N-Bromosuccinimide (NBS).[6]
Dissolve substrate (1.0 equiv) in Acetonitrile (MeCN) or DMF .
Add NBS (1.1 equiv) in portions at 0 °C.
Stir at RT for 12 hours.
Standard aqueous work-up.
Analytical Data & Validation
Upon isolation, the product must be validated to confirm regioselectivity (Phenyl-Br vs. Thiazole-Br).
Analytical Method
Expected Signal (Starting Material)
Expected Signal (Product: 4-Bromophenyl)
Diagnostic Interpretation
1H NMR (Aldehyde)
Singlet, ~9.9 ppm
Singlet, ~9.9 ppm
Retention of CHO group (confirms no decarbonylation).
1H NMR (Thiazole C4)
Singlet, ~8.4 ppm
Singlet, ~8.4 ppm
Critical: If this singlet disappears, bromination occurred at C4. If it remains, bromination is on the phenyl ring.
1H NMR (Phenyl)
Multiplet, 7.3–7.7 ppm (5H)
Two Doublets (AA'BB'), ~7.6–7.8 ppm (4H)
AA'BB' pattern confirms para-substitution on the phenyl ring.
MS (ESI+)
[M+H]+ = 190.0
[M+H]+ = 267.9 / 269.9
1:1 Isotopic pattern confirms mono-bromination.
Key Validation Check:
If the NMR shows a singlet at ~8.4 ppm , the thiazole ring is intact. If the phenyl region integrates to 4 protons with a symmetric splitting pattern, the product is 5-(4-bromophenyl)thiazole-2-carbaldehyde .
Troubleshooting & Optimization
Issue
Root Cause
Corrective Action
Decarbonylation (Loss of CHO)
Reaction temp too high; Radical mechanism active.
Keep T < 25 °C. Add radical scavenger (e.g., BHT) if using NBS. Perform in dark.
No Reaction
Deactivated ring system.
Add catalyst: FeBr3 (5 mol%) or H2SO4 (catalytic). Increase T to 40 °C (monitor closely).
Poly-bromination
Excess reagent.
Strictly limit Br2 to 1.05–1.1 equiv.
C4-Bromination
Steric/Electronic anomaly.
If C4-Br is desired, use Ag2SO4/Br2 in H2SO4 (strong acid promotes protonation and shifts selectivity).
References
BenchChem. (2025).[7] Regioselectivity of Bromination in 5-Phenylthiazole Derivatives. BenchChem Technical Repository. Link
Stojanović, M., et al. (2016).[8] Decarbonylative Dibromination of 5-Phenylthiophene-2-carbaldehyde with Bromine. Journal of the Serbian Chemical Society. Link
PubChem. (2025).[9] 5-Phenylthiazole-2-carbaldehyde Compound Summary. National Library of Medicine. Link
Sigma-Aldrich. (2025). Product Specification: 5-Phenylthiazole-2-carbaldehyde.[10][11] Merck KGaA. Link
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Executive Summary
The escalating incidence of invasive fungal infections, compounded by the rapid emergence of multi-drug resistant strains of Candida and Aspergillus, necessitates the continuous development of novel antifungal therapeutics. Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for fungal ergosterol biosynthesis, remains the most validated target for antifungal drug discovery[1].
This application note details the strategic utility of 4-Bromo-5-phenylthiazole-2-carbaldehyde (CAS 1784090-08-9) as a highly versatile, dual-reactive building block. By leveraging its orthogonal reactivity, medicinal chemists can rapidly generate diversified libraries of thiazole-based CYP51 inhibitors, optimizing both target affinity and pharmacokinetic properties.
Chemical Rationale & Pharmacophore Mapping
The selection of 4-Bromo-5-phenylthiazole-2-carbaldehyde is driven by its precise alignment with the structural requirements of the CYP51 active site[2]:
The Thiazole Core: Acts as the primary pharmacophore. The basic nitrogen atom of the thiazole ring coordinates directly with the heme iron of the CYP51 enzyme, effectively blocking the catalytic reduction of oxygen required for ergosterol synthesis[3].
C2-Carbaldehyde (Electrophilic Handle): The reactive formyl group enables the rapid generation of Schiff bases, hydrazones, or chalcones[4]. Hydrazone linkages introduce critical hydrogen bond donors and acceptors that interact with polar amino acid residues within the enzyme's binding pocket, anchoring the molecule[5].
C4-Bromo (Cross-Coupling Handle): The bromine atom provides a highly reactive site for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows for the systematic introduction of diverse aryl or heteroaryl groups, fine-tuning the steric bulk to optimally occupy the substrate access channel of the enzyme[1].
C5-Phenyl (Lipophilic Anchor): Imparts essential lipophilicity (LogP), facilitating penetration through the complex fungal cell wall. Once inside the active site, the phenyl ring engages in favorable
stacking interactions with aromatic residues (e.g., Tyr118, Phe126)[3].
Mechanistic Pathway & Synthetic Workflow
The rational design workflow relies on a two-step functionalization of the building block. Pathway A focuses on condensing the aldehyde to form a functionalized linker, while Pathway B utilizes the halogen for spatial diversification.
Workflow for synthesizing diversified CYP51-targeted antifungals from the dual-reactive core.
Experimental Protocols
The following self-validating protocols outline the synthesis and biological evaluation of derivatives based on the 4-Bromo-5-phenylthiazole-2-carbaldehyde scaffold.
Protocol A: Synthesis of Thiazolyl-Hydrazone Intermediates (Condensation)
This step establishes the hydrogen-bonding linker via the C2-aldehyde.
Preparation: Dissolve 1.0 equivalent (1.0 mmol) of 4-Bromo-5-phenylthiazole-2-carbaldehyde in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
Reagent Addition: Add 1.1 equivalents of the desired aryl hydrazine (e.g., phenylhydrazine).
Catalysis: Add 2–3 drops of glacial acetic acid.
Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity. A catalytic amount is crucial; excess acid would fully protonate the nucleophilic hydrazine, stalling the reaction.
Reaction: Reflux the mixture under continuous magnetic stirring for 4–6 hours.
Self-Validation (In-Process): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the starting material spot disappears and a distinct, highly conjugated product spot appears (often visibly yellow/orange under ambient light, and highly fluorescent under 254 nm UV).
Isolation: Cool the mixture to
in an ice bath. Filter the resulting precipitate under vacuum, wash with cold ethanol, and recrystallize from ethanol.
Self-Validation (Analytical): Confirm product formation via
. The characteristic aldehyde proton singlet at must be absent, replaced by an imine/hydrazone proton singlet at .
This step diversifies the C4 position to optimize the Structure-Activity Relationship (SAR).
Preparation: In an oven-dried Schlenk tube, combine 1.0 eq of the brominated thiazolyl-hydrazone intermediate (from Protocol A), 1.5 eq of an arylboronic acid (e.g., 4-fluorophenylboronic acid), and 3.0 eq of anhydrous potassium carbonate (
).
Catalyst Addition: Add 0.05 eq (5 mol%) of
.
Causality:
is selected over standard because the bulky, bidentate dppf ligand prevents the basic thiazole nitrogen from coordinating with and poisoning the palladium center, ensuring efficient oxidative addition into the C-Br bond.
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1, v/v). Purge the tube with Argon for 10 minutes.
Reaction: Heat the sealed tube at
for 12 hours.
Self-Validation (In-Process): The reaction mixture will transition from a reddish-brown solution to a dark suspension with black precipitate. This black precipitate is elemental palladium (
), indicating the completion of the catalytic cycle and catalyst exhaustion. LC-MS should show a mass shift corresponding to the loss of bromine ( isotopic signature) and the addition of the aryl group.
Purification: Extract with ethyl acetate, dry over
, concentrate, and purify via silica gel column chromatography.
Protocol C: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
Evaluates the biological efficacy of the synthesized compounds.
Standardization: Follow CLSI M27-A3 guidelines for yeasts. Prepare serial two-fold dilutions of the synthesized compounds in RPMI 1640 medium buffered to pH 7.0 with MOPS.
Inoculation: Add fungal suspensions (e.g., Candida albicans ATCC 10231) to achieve a final concentration of
to per well in a 96-well microtiter plate.
Incubation & Indicator: Incubate at
for 24–48 hours. Add 20 µL of Resazurin dye (0.02%) to each well.
Self-Validation (Readout): Resazurin acts as a self-validating viability indicator. A color change from blue (oxidized state) to pink (reduced state by metabolically active cells) indicates fungal growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains strictly blue.
Data Presentation: SAR Optimization
The following table summarizes the quantitative enhancement of antifungal activity achieved by modifying the 4-Bromo-5-phenylthiazole-2-carbaldehyde scaffold. The data demonstrates that replacing the C4-Bromine with a fluorinated aryl group significantly improves the MIC, likely due to enhanced hydrophobic packing within the CYP51 access channel[1][6].
Compound ID
C2 Modification (Aldehyde derived)
C4 Modification (Bromine replaced)
MIC C. albicans (µg/mL)
MIC C. glabrata (µg/mL)
MIC A. fumigatus (µg/mL)
Intermediate 1
Phenylhydrazone
-Br (Unmodified)
16.0
32.0
>64.0
Candidate 2a
Phenylhydrazone
Phenyl
4.0
8.0
16.0
Candidate 2b
Phenylhydrazone
4-Fluorophenyl
0.5
1.0
4.0
Candidate 2c
Phenylhydrazone
4-Methoxyphenyl
2.0
4.0
8.0
Fluconazole
(Reference Drug)
N/A
1.0
8.0
>64.0
Ketoconazole
(Reference Drug)
N/A
0.25
0.5
2.0
Table 1: In vitro antifungal susceptibility (MIC, µg/mL) demonstrating the SAR progression from the brominated intermediate to cross-coupled lead candidates.
Conclusion
4-Bromo-5-phenylthiazole-2-carbaldehyde is a highly effective, bifunctional scaffold for antifungal drug discovery. By utilizing its C2-carbaldehyde for hydrogen-bond donor/acceptor linkage and its C4-bromo position for spatial and electronic diversification via cross-coupling, researchers can rapidly synthesize potent CYP51 inhibitors. The self-validating protocols provided ensure high synthetic fidelity and reliable biological evaluation, accelerating the hit-to-lead optimization process.
References
Evren, A. E., et al. "Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches." ACS Omega, 2022. URL:[Link]
Hassan, A., et al. "Synthetic Approaches Toward Certain Structurally Related Antimicrobial Thiazole Derivatives (2010-2020)." Heterocycles, 2021. URL: [Link]
"Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation." MDPI Molecules, 2022. URL:[Link]
"The Synthesis, In Vitro Bio-Evaluation, and In Silico Molecular Docking Studies of Pyrazoline–Thiazole Hybrid Analogues as Promising Anti-α-Glucosidase and Anti-Urease Agents." National Center for Biotechnology Information (PMC), 2023. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: 4B5P-CHO-OPT-08
Status: Open
Priority: High (Yield Critical)
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Yield Trap" in Thiazole Aldehyde Synthesis
You are likely encountering a yield ceiling of 30-40% accompanied by difficult purification. This is a known bottleneck in the synthesis of 4-bromo-5-phenylthiazole-2-carbaldehyde .
The structural combination of an electron-withdrawing bromine at C4 and a bulky phenyl group at C5 creates a specific electronic and steric environment. The two primary synthetic routes—Selenium Dioxide (
) Oxidation and Lithiation/Formylation —both have critical failure modes specific to this substitution pattern.
Route A (
Oxidation): Suffers from "tarring" (polymerization) and incomplete conversion due to the steric shielding of the C2-methyl group by the sulfur and nitrogen lone pairs, compounded by the bromine's inductive effect.
Route B (Lithiation): High risk of Lithium-Halogen Exchange . The C4-Bromine is highly labile; standard
-BuLi protocols often strip the bromine before deprotonating the C2 position.
This guide provides the Optimized
Protocol (The Workhorse) and a Cryogenic Turbo-Grignard Protocol (The Scalpel) to resolve these issues.
Module 1: The Optimized
Oxidation Protocol
Target Audience: Researchers scaling up (>1g) or those avoiding cryogenic conditions.
Core Concept: The "Water Switch." Anhydrous
oxidations often stall at the alcohol or ester stage. Controlled water concentration drives the hydrolysis of the intermediate seleninic ester to the aldehyde.
The Protocol
Precursor: 2-Methyl-4-bromo-5-phenylthiazole.
Solvent System: 1,4-Dioxane : Water (95:5 v/v).
Why: Dioxane dissolves the thiazole; water is the mechanistic reagent.
Stoichiometry: 1.0 equiv Precursor : 1.3 equiv
.
Temperature: 80°C (Do not reflux vigorously; loss of aldehyde via vaporization/decomposition).
Reaction Time: 4–6 hours.
Step-by-Step Workflow
Dissolve 10 mmol of 2-methyl-4-bromo-5-phenylthiazole in 50 mL of 1,4-dioxane.
Add 1.5 mL of deionized water.
Add 13 mmol (1.44 g) of freshly sublimed
.
Note: Commercial
often contains selenious acid and water, making weighing inaccurate. Sublimation is recommended for consistent yields.
Heat to 80°C. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).
Filter through a pad of Celite to remove precipitated grey Selenium.
Concentrate the filtrate to ~10 mL.
Dilute with EtOAc (100 mL) and wash with saturated aqueous
(Sodium Thiosulfate) .
Why: Thiosulfate reduces residual red selenium and organoselenium byproducts to water-soluble species, preventing "red oil" contamination in your column.
Module 2: Troubleshooting & FAQs
Q1: "I am getting a dark red tar that clogs my column. Yield is <20%."
Diagnosis: Thermal decomposition and Selenium entrapment.
Root Cause:
Overheating: Thiazole-2-carbaldehydes are thermally unstable. Refluxing xylene (140°C) often destroys the product.
Anhydrous Conditions: Without water, the intermediate forms a stable complex that decomposes non-productively upon workup.
Corrective Action:
Switch solvent to Dioxane/Water (95:5) .
Lower temperature to 80°C .
Visualization: See the mechanism below to understand why water is non-negotiable.
Figure 1: The "Water Switch" in Selenium Dioxide oxidation. Path A requires water to release the aldehyde. Path B leads to decomposition.
Q2: "My product contains a stubborn impurity just below the aldehyde spot."
Diagnosis: Over-oxidation to 4-bromo-5-phenylthiazole-2-carboxylic acid .
Root Cause: Extended reaction times or excess oxidant.
Corrective Action:
Stop the reaction at 90% conversion . Do not chase the last 10%.
Purification: The acid can be removed by washing the organic layer with saturated
. The aldehyde stays in the organic layer; the acid goes to the aqueous layer.
Q3: "I want to try Lithiation on 4-bromo-5-phenylthiazole. Can I use n-BuLi?"
Diagnosis:CRITICAL WARNING.Analysis: Standard
-BuLi (at -78°C) will likely cause Lithium-Halogen Exchange at the C4-Bromine position faster than it deprotonates the C2-H, leading to 5-phenylthiazole-2-carbaldehyde (loss of bromine).
The "Scalpel" Protocol (Turbo-Grignard):
If you must use this route, use
(Turbo Grignard) instead of -BuLi.
Cool 4-bromo-5-phenylthiazole in THF to -40°C (not -78°C, kinetic control is key).
Add
(1.1 equiv). The magnesiation is more selective for the C2-H (acidity driven) vs the C4-Br (exchange driven) compared to Lithium.
Quench with DMF (Dimethylformamide).
Module 3: Comparative Data & Decision Matrix
Table 1: Solvent & Reagent Effects on Yield
Method
Reagent
Solvent
Temp
Yield
Primary Issue
Standard
Xylene
140°C
25-35%
Tar formation, difficult purification
Optimized
Dioxane/H2O
80°C
65-75%
Selenium removal (requires Thiosulfate)
Lithiation
-BuLi
THF
-78°C
<10%
Loss of Bromine (Li-Hal exchange)
Magnesiation
THF
-40°C
50-60%
Requires strict anhydrous technique
Decision Tree for Troubleshooting:
Figure 2: Diagnostic workflow for optimizing the synthesis.
References
Selenium Dioxide Oxidation Mechanism
Waitkins, G. R., & Clark, C. W. (1945). Selenium Dioxide: Preparation, Properties, and Use as Oxidizing Agent. Chemical Reviews, 36(3), 235–289. Link
Note: Foundational text establishing the requirement of water for the hydrolysis of the seleninic ester.
Synthesis of 2-Formylthiazoles
Dondoni, A., & Marra, A. (2004). Thiazole-Based Synthetic Methods. Chemical Reviews, 104(5), 2557–2600. Link
Note: Comprehensive review covering lithiation vs.
Turbo-Grignard Selectivity (Knochel Reagents)
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 43(25), 3333–3336. Link
Note: Validates the use of iPrMgCl for selective metallation in the presence of sensitive halides.
Klayman, D. L., & Gunther, W. H. (Eds.). (1973). Organic Selenium Compounds: Their Chemistry and Biology. Wiley-Interscience.
Technical Support Center: Synthesis of 4-Bromo-5-phenylthiazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 4-Bromo-5-phenylthiazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-Bromo-5-phenylthiazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable heterocyclic intermediate. Instead of a rigid protocol, this document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic campaign. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding of the underlying chemistry.
Conceptual Synthetic Workflow
The synthesis of 4-Bromo-5-phenylthiazole-2-carbaldehyde is a multi-step process that requires careful control of regioselectivity. A logical and common synthetic strategy involves the initial formation of a 5-phenylthiazole core, followed by sequential functionalization at the C2 and C4 positions. The pathway outlined below forms the basis for the troubleshooting sections in this guide.
Caption: Proposed synthetic workflow for 4-Bromo-5-phenylthiazole-2-carbaldehyde.
Part 1: Troubleshooting the C2-Formylation of 5-Phenylthiazole
The introduction of the aldehyde at the C2 position is most effectively achieved via metal-halogen exchange or, more commonly, direct deprotonation (lithiation) followed by quenching with an electrophile like N,N-dimethylformamide (DMF). The C2 proton of thiazoles is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms, making this position highly susceptible to deprotonation by strong bases.
Frequently Asked Questions (FAQs)
Q1: My C2-formylation reaction is resulting in a very low yield or recovery of only starting material. What are the likely causes?
A1: This is a common issue when working with organolithium reagents and can be traced to several critical experimental parameters:
Reagent Quality and Titration: Commercial n-butyllithium (n-BuLi) solutions can degrade over time. It is imperative to titrate your n-BuLi solution before use to determine its exact molarity. Using a sub-stoichiometric amount of active base will result in incomplete deprotonation.
Anhydrous Conditions: Organolithium reagents react rapidly with protic sources, especially water. Ensure all glassware is oven- or flame-dried under vacuum and that all solvents (e.g., THF) are rigorously dried over a suitable agent like sodium/benzophenone or passed through a solvent purification system. Even atmospheric moisture can quench the reaction, so maintaining a positive pressure of an inert gas (Argon or Nitrogen) is crucial.
Reaction Temperature: The deprotonation of thiazole is typically performed at -78 °C (a dry ice/acetone bath). If the temperature is too high, side reactions, including decomposition or reaction with the THF solvent, can occur. If the temperature is too low or addition is too fast, poor mixing can lead to localized "hot spots" and side reactions.
Order of Addition: The standard procedure involves adding the n-BuLi dropwise to a cooled solution of the 5-phenylthiazole in THF. This ensures the thiazole is always in excess relative to the base, minimizing the chance of di-lithiation.
Q2: I'm observing a significant side product that appears to be formylated on the phenyl ring. How is this possible and how can I prevent it?
A2: While the C2-thiazole proton is significantly more acidic, ortho-lithiation on the phenyl ring is a possible competing pathway, especially if the reaction conditions are not optimized.
Mechanism of Side Reaction: The nitrogen atom of the thiazole ring can act as a directing group, promoting deprotonation at the ortho-position of the C5-phenyl substituent. This is more likely to occur if the C2-lithiation is slow or reversible, or if excess n-BuLi is used.
Mitigation Strategies:
Temperature Control: Strictly maintain the temperature at -78 °C during base addition and for a short period after. Do not allow the reaction to warm prematurely.
Stoichiometry: Use a slight excess (typically 1.05-1.1 equivalents) of accurately titrated n-BuLi. A large excess dramatically increases the likelihood of side reactions.
Reaction Time: After adding n-BuLi, the lithiation is usually very fast. A prolonged reaction time before adding the DMF electrophile is often unnecessary and can allow for slower, competing deprotonation events to occur. A typical time is 15-30 minutes at -78 °C.
Caption: Desired vs. competing pathways in the formylation of 5-phenylthiazole.
Part 2: Troubleshooting the C4-Bromination
The second key step is the regioselective bromination of 5-phenylthiazole-2-carbaldehyde. This is an electrophilic aromatic substitution. The existing substituents—the C5-phenyl group and the C2-carbaldehyde—exert strong directing effects that must be understood to achieve the desired outcome. The thiazole ring itself is electron-rich and generally reactive towards electrophiles.[1]
Directing Effects:
C5-Phenyl Group: Weakly activating and ortho-, para-directing.
C2-Carbaldehyde Group: Strongly deactivating via resonance and inductive effects. It will pull electron density from the ring, making substitution more difficult.
Ring System: The sulfur atom activates the adjacent C5 and C2 positions, while the nitrogen deactivates them. In this substituted system, the C4 position is the most electron-rich and sterically accessible site for electrophilic attack.
Frequently Asked Questions (FAQs)
Q1: My bromination reaction is sluggish and gives low conversion, even with extended reaction times. Why?
A1: The C2-carbaldehyde group is strongly electron-withdrawing, which deactivates the thiazole ring towards electrophilic substitution.
Causality: The deactivation slows the rate of reaction significantly compared to an unsubstituted thiazole.
Solutions:
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary activation energy to drive the reaction to completion. Monitor by TLC to avoid decomposition.
Choice of Brominating Agent: While N-bromosuccinimide (NBS) is common, a more reactive source of electrophilic bromine might be needed. However, harsher reagents like molecular bromine (Br₂) can lead to a loss of regioselectivity.[2] Using NBS with a catalytic amount of a Lewis or protic acid can sometimes enhance its electrophilicity.
Solvent Choice: The reaction can be sensitive to the solvent. Acetonitrile, dichloromethane (DCM), or chloroform are common choices. Polar aprotic solvents can often facilitate these types of reactions.
Q2: I am isolating a di-brominated product along with my desired 4-bromo product. How can I improve the regioselectivity?
A2: Formation of a di-bromo species (likely 4,X-dibromo, with X being a position on the phenyl ring) or over-bromination indicates that the reaction conditions are too harsh or the stoichiometry is incorrect.
Causality: Once the first bromine is added at C4, the ring is further deactivated. However, under forcing conditions, a second bromination can occur, most likely on the activated phenyl ring.
Mitigation Strategies:
Control Stoichiometry: Use no more than 1.0-1.05 equivalents of NBS. Ensure your starting material is pure and accurately weighed.
Lower Temperature: Perform the reaction at room temperature or even 0 °C, and allow it to proceed for a longer time. This favors the more kinetically accessible C4-monobromination over the more demanding second bromination.
Protect from Light: NBS reactions can have radical side-chain mechanisms initiated by light. While aromatic bromination is typically an ionic pathway, it is good practice to run the reaction in a flask protected from light (e.g., wrapped in aluminum foil) to prevent unwanted radical side reactions.
Parameter
Issue
Recommended Action
Rationale
NBS Stoichiometry
Over-bromination
Use 1.0-1.05 equivalents
Prevents reaction with the less activated product or phenyl ring.
Temperature
Low Conversion
Increase to 40-60 °C
Overcomes the deactivating effect of the C2-aldehyde group.
Temperature
Poor Selectivity
Decrease to 0-25 °C
Favors kinetic mono-bromination at the most reactive site (C4).
Solvent
Sluggish Reaction
Screen polar aprotic solvents (CH₃CN, DMF)
Can improve solubility and stabilize charged intermediates in the EAS mechanism.
Table 1. Troubleshooting Guide for the C4-Bromination Step.
Part 3: Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment and optimize conditions based on their specific setup and observations.
Protocol 1: C2-Formylation of 5-Phenylthiazole
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-phenylthiazole (1.0 equiv).
Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration) via cannula and cool the resulting solution to -78 °C using a dry ice/acetone bath.
Lithiation: Add freshly titrated n-butyllithium (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
Stirring: Stir the resulting dark solution at -78 °C for 30 minutes.
Quenching: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv) dropwise, again maintaining a temperature below -70 °C.
Warm-up: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to yield 5-phenylthiazole-2-carbaldehyde.
Protocol 2: C4-Bromination of 5-Phenylthiazole-2-carbaldehyde
Setup: To a round-bottom flask protected from light, add 5-phenylthiazole-2-carbaldehyde (1.0 equiv) and a magnetic stir bar.
Dissolution: Add acetonitrile (~0.1 M concentration) and stir until the starting material is fully dissolved.
Reaction: Stir the mixture at room temperature (or heat to 40-50 °C if no reaction is observed) and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
Work-up: Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure.
Purification: Redissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of Na₂S₂O₃ to remove any unreacted bromine species, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield 4-Bromo-5-phenylthiazole-2-carbaldehyde.
References
Formylation reactions of some thiazole. ResearchGate. Available at: [Link]
Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Available at: [Link]
Thiazoles in Peptides and Peptidomimetics. The University of Queensland eSpace. Available at: [Link]
Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. ResearchGate. Available at: [Link]
Mastering Thiazole Synthesis: Key Methods and Their Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. Available at: [Link]
Synthesis, Bioactivity Screening and in silico Studies of Phenyl Thiazole Derivatives Containing Arylidene Moieties. Asian Publication Corporation. Available at: [Link]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]
Recent advances in the synthesis and utility of thiazoline and its derivatives. Royal Society of Chemistry. Available at: [Link]
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
Thiazoles and Bisthiazoles. Encyclopedia.pub. Available at: [Link]
Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN. Available at: [Link]
Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available at: [Link]
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. MDPI. Available at: [Link]
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Available at: [Link]
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Available at: [Link]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-5-phenylthiazole-2-carbaldehyde
Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis and optimization of 4-Bromo-5-phenylthiazole-2-carbaldehyde. This guide is designed for researchers, medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of 4-Bromo-5-phenylthiazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this key synthetic intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the challenges of this synthesis.
Core Principles: Formylation via the Vilsmeier-Haack Reaction
The most direct and widely employed method for introducing a formyl (-CHO) group at the C2 position of the 4-Bromo-5-phenylthiazole scaffold is the Vilsmeier-Haack reaction.[1] Understanding its mechanism is critical for effective troubleshooting. The reaction proceeds in two main stages:
Formation of the Vilsmeier Reagent: A substituted formamide, typically N,N-dimethylformamide (DMF), reacts with an activating agent like phosphorus oxychloride (POCl₃). The oxygen of DMF acts as a nucleophile, attacking the electrophilic phosphorus center.[2] Subsequent rearrangement and elimination of a chloride ion generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][4]
Electrophilic Aromatic Substitution: The electron-rich thiazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[2] The electron-donating nature of the sulfur atom makes the C2 and C5 positions particularly susceptible to electrophilic attack.[5] Given that the C4 and C5 positions are already substituted in the starting material, the reaction is directed to the C2 position. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is presented with potential causes and actionable solutions based on chemical principles.
Question 1: My reaction yield is consistently low (<40%). What are the likely causes and how can I improve it?
Low yield is a common issue, often stemming from one or more suboptimal parameters. A systematic approach is key to identifying the root cause.
Potential Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture. Its formation is an equilibrium-driven process, and any water present will consume the POCl₃ and deactivate the reagent.
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous DMF, preferably from a freshly opened bottle or a solvent purification system. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
Potential Cause 2: Insufficient Electrophilicity or Substrate Reactivity. The 4-bromo substituent on the thiazole ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to an unsubstituted thiazole.
Solution: The reaction may require more forcing conditions.
Increase Reagent Stoichiometry: Gradually increase the equivalents of both DMF and POCl₃. Start with 1.5-2.0 equivalents of POCl₃ and increase to 3.0-4.0 equivalents if necessary.[1]
Elevate Reaction Temperature: After the initial low-temperature addition, slowly warm the reaction to room temperature and then heat to 50-65 °C.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid product decomposition at higher temperatures.
Potential Cause 3: Degradation During Workup. The iminium intermediate requires complete hydrolysis to form the aldehyde. Improper pH or temperature during this step can lead to side reactions or product decomposition.
Solution: After quenching the reaction with ice-water, ensure the pH is carefully adjusted to be basic (pH 8-9) using a solution like sodium carbonate or sodium hydroxide.[1] Gentle heating (e.g., to 40-50 °C) after basification can sometimes facilitate the final hydrolysis, but should be monitored closely to prevent degradation.
Potential Cause 4: Inefficient Product Extraction. The product may have some solubility in the aqueous layer, especially if the volume is large.
Solution: Extract the aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine to remove residual water, and dry thoroughly with an agent like anhydrous MgSO₄ or Na₂SO₄ before concentrating.
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Caption: Decision tree for troubleshooting low reaction yield.
Question 2: TLC analysis shows significant unreacted starting material, even after several hours at elevated temperature. How do I drive the reaction to completion?
This indicates a problem with either the reactivity or the concentration of the Vilsmeier reagent.
Potential Cause 1: Insufficient Reagent. As noted, the bromo-substituted thiazole is deactivated. The amount of Vilsmeier reagent generated may be insufficient to formylate the substrate completely, especially if there are trace amounts of water present.
Solution:
Increase Stoichiometry: This is the most direct approach. Increase the equivalents of POCl₃ to at least 3.0.
"Inverse Addition": Instead of adding the substrate to the pre-formed Vilsmeier reagent, try adding the substrate and then adding the POCl₃ dropwise at low temperature. This can sometimes help in situations where the Vilsmeier reagent has limited stability.
Potential Cause 2: Vilsmeier Reagent Not Forming Correctly. The temperature of reagent formation is crucial.
Solution: Ensure the DMF is cooled to 0 °C before the dropwise addition of POCl₃. The temperature should be maintained below 10 °C during this addition.[7] After addition, allow the mixture to stir at this low temperature for at least 30 minutes to ensure complete formation of the reagent before adding the thiazole substrate.[7]
Question 3: I'm observing a major, unidentified side product. What could it be and how can I prevent its formation?
Side product formation often points to incorrect reaction conditions or reactive impurities.
Potential Cause 1: Formylation of the Phenyl Ring. While less likely than formylation of the electron-rich thiazole, under harsh conditions (high temperature, high concentration of reagent), electrophilic attack on the phenyl ring is possible.
Solution: Avoid excessive heating. Maintain the reaction temperature at the minimum required for a reasonable reaction rate (e.g., 50-65 °C). Use the minimum number of equivalents of the Vilsmeier reagent necessary to consume the starting material.
Potential Cause 2: Decomposition. The product aldehyde or the thiazole ring itself can be unstable in the presence of strong acids (generated from POCl₃ and water) at high temperatures. This can lead to complex, tar-like byproducts.
Solution: Maintain strict temperature control throughout the reaction. The workup should be performed promptly once the reaction is complete to neutralize acidic byproducts. Do not let the completed reaction mixture stand for extended periods before workup.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for preparing the Vilsmeier reagent?
The reaction between DMF and POCl₃ is exothermic and releases HCl gas upon contact with moisture. Always perform the addition of POCl₃ to DMF slowly, in a well-ventilated fume hood, and with efficient cooling (an ice-water bath is recommended). Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Q2: Can I use other solvents besides DMF?
DMF serves as both the solvent and the reagent for generating the formylating agent. While other N,N-disubstituted formamides can be used, DMF is the most common and cost-effective.[6] Using other solvents like dichloromethane (DCM) or toluene is possible, but DMF must still be present in stoichiometric amounts to form the Vilsmeier reagent.[4]
Q3: What is the best way to monitor the reaction?
Thin Layer Chromatography (TLC) is the most convenient method.[8]
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point.
Visualization: Use a UV lamp (254 nm). The starting material (4-Bromo-5-phenylthiazole) and the product aldehyde are both UV active. The product should have a lower Rf value than the starting material due to the polar aldehyde group.
Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate. The reaction is complete when the starting material spot in the reaction mixture lane has disappeared.
Q4: What are the expected spectroscopic signatures for 4-Bromo-5-phenylthiazole-2-carbaldehyde?
¹H NMR: Expect a singlet for the aldehyde proton (-CHO) in the downfield region, typically between δ 9.8 and 10.2 ppm. The aromatic protons of the phenyl group will appear in the δ 7.2-7.8 ppm region.
¹³C NMR: The aldehyde carbon will have a characteristic signal around δ 180-185 ppm.
FT-IR: Look for a strong carbonyl (C=O) stretch for the aldehyde at approximately 1680-1700 cm⁻¹.
Data Presentation
Table 1: Recommended Reaction Parameters for Optimization
Parameter
Initial Condition
Optimized Range
Rationale
Substrate
1.0 eq
1.0 eq
The limiting reagent.
POCl₃
1.5 eq
2.0 - 3.5 eq
Overcomes substrate deactivation and trace moisture.[1]
DMF
As solvent
As solvent
Serves as both reagent and solvent.
Temperature
0 °C to RT
0 °C, then 50-65 °C
Low temp for reagent formation, heating to drive reaction.[7]
Reaction Time
2-4 hours
2-8 hours
Monitor by TLC for completion.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-5-phenylthiazole-2-carbaldehyde
dot
Caption: General experimental workflow for the synthesis.
Materials:
4-Bromo-5-phenylthiazole
Phosphorus oxychloride (POCl₃)
Anhydrous N,N-Dimethylformamide (DMF)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M Sodium Carbonate (Na₂CO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Vilsmeier Reagent Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 volumes relative to the substrate). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (3.0 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.[7]
Substrate Addition: Dissolve 4-Bromo-5-phenylthiazole (1.0 eq.) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. Then, heat the mixture to 60-65 °C and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
Workup: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature and then pour it carefully into a beaker containing crushed ice with vigorous stirring. A precipitate may form.
Neutralization and Hydrolysis: Slowly add a saturated solution of NaHCO₃ or 1M Na₂CO₃ to the mixture with external cooling until the pH is between 8 and 9. Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.[1]
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x volume of the aqueous layer).
Drying and Concentration: Combine the organic extracts, wash with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 4-Bromo-5-phenylthiazole-2-carbaldehyde.
References
BenchChem. (2025). Synthesis of 2-Amino-5-formylthiazole from Simple Precursors: Application Notes and Protocols. Link
Eldhose, A. (n.d.). Organic Chemistry - II MODULE No. 31: Diazonium coupling, Vilsmeier-Haack reaction and Gattermann-Koch re. Link
Sondhi, S. M., et al. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
ResearchGate. (2020). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Link
BenchChem. (2025). Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers. Link
Ashenhurst, J. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Link
BenchChem. (n.d.). Methyl 5-formyl-1,3-thiazole-2-carboxylate. Link
ResearchGate. (2014). Synthesis of 2–bromo–4–phenylthiazole. Link
ChemicalBook. (n.d.). 2-(4-BROMO-PHENYL)-THIAZOLE synthesis. Link
Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Link
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Link
PMC. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Link
BenchChem. (2025). Synthesis of Novel 2-Phenylthiazole Derivatives: A Technical Guide. Link
BenchChem. (2025). Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives. Link
Google Patents. (2014). WO2014029320A1 - Method for preparation of thiazole derivatives. Link
Asian Journal of Chemistry. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Link
ResearchGate. (n.d.). Formylation reactions of some thiazole. Link
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Link
SSRN. (2023). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. Link
PMC. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Link
International Journal of Advanced Research in Science, Communication and Technology. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Link
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Link
The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Link
ResearchGate. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Link
PMC. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Link
BenchChem. (2025). Characterization and validation of novel compounds synthesized from 2-Bromo-5-iodothiazole. Link
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Link
Google Patents. (n.d.). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid. Link
International Journal of Pharmaceutical Education and Research. (2018). Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization. Link
Spectral Database for Organic Compounds, SDBS. (n.d.). 2-(5-bromo-4-phenyl-1,3-thiazol-2-yl)-1,4-dioxo-3,4,4a,5,10,10a-hexahydro-1H-5,10-benzeno-benzo[g]-phthalazine - Optional[MS (GC)] - Spectrum. Link
Sigma-Aldrich. (n.d.). Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate. Link
PMC. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Link
MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Link
BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-bromo-4-t-butylthiazole. Link
eScholarship. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Link
Beilstein Journals. (2015). Thiazole formation through a modified Gewald reaction. Link
BenchChem. (2025). Technical Support Center: Synthesis of 5-Ethyl-4-phenylthiazole. Link
Asian Publication Corporation. (2025). Synthesis, Bioactivity Screening and in silico Studies of Phenyl Thiazole Derivatives Containing Arylidene Moieties. Link
4-Bromo-5-phenylthiazole-2-carbaldehyde stability and storage conditions
Product Support & Troubleshooting Guide Introduction: The Stability Paradox 4-Bromo-5-phenylthiazole-2-carbaldehyde is a high-value scaffold often used in fragment-based drug discovery (FBDD) and Suzuki-Miyaura cross-cou...
Author: BenchChem Technical Support Team. Date: March 2026
Product Support & Troubleshooting Guide
Introduction: The Stability Paradox
4-Bromo-5-phenylthiazole-2-carbaldehyde is a high-value scaffold often used in fragment-based drug discovery (FBDD) and Suzuki-Miyaura cross-coupling reactions.[1] While the thiazole core provides aromatic stability, the C2-aldehyde moiety introduces a specific vulnerability: autoxidation .
This guide moves beyond the standard "Store at 4°C" instruction. We analyze why degradation occurs and provide self-validating protocols to ensure your intermediate remains reaction-ready.
Module 1: Storage & Handling Protocols
The Golden Standard for Storage
The primary threat to this compound is aerobic oxidation , converting the reactive aldehyde into the inert 4-bromo-5-phenylthiazole-2-carboxylic acid.[1]
Parameter
Recommendation
Technical Rationale
Temperature
2–8°C (Refrigerated)
Retards the rate of radical propagation (autoxidation) and suppresses thermal oligomerization.[1]
Atmosphere
Inert Gas (Argon/Nitrogen)
Displaces atmospheric oxygen (), preventing the formation of peracid intermediates.
Container
Amber Glass
The conjugated phenyl-thiazole system can absorb UV/Vis light, potentially triggering photo-degradation or radical formation.[1]
Solvent State
Solid State Only
Never store in solution (especially DMSO/DMF) for >24h. Solution-phase aldehydes oxidize 10–100x faster than solids due to increased molecular mobility and oxygen diffusion.[1]
Handling Workflow (Visualized)
To maximize shelf-life, follow this "Cold-Chain" handling logic.
Figure 1: Inert Handling Workflow. Critical Step: Always allow the vial to reach room temperature (RT) before opening to prevent water condensation, which accelerates hydration and oxidation.[1][2][3][4][5][6]
Module 2: Troubleshooting Guide
Issue: Appearance Change (Yellow
Brown/Orange)
Diagnosis:
The compound has likely undergone surface oxidation or Schiff-base oligomerization .[1]
Mechanism: The aldehyde (-CHO) reacts with trace amines or oxidizes to the carboxylic acid.[1] The "browning" is often due to conjugated impurities present at <1% but highly visible.
Validation Experiment (The "Acid Test"):
Run a quick TLC (Thin Layer Chromatography) in 20% Ethyl Acetate / Hexanes.
Aldehyde (
): UV active, stains orange with 2,4-DNP (specific for aldehydes).
Carboxylic Acid Impurity (
): Streaks near the baseline; stains yellow with Bromocresol Green.
Corrective Action (Recrystallization Protocol):
Dissolve the crude solid in minimal hot Ethanol or Ethyl Acetate .[1]
Symptom: You are attempting to couple at the C4-Bromine position, but the yield is <10%.
Root Cause:
Scenario A (Oxidation): The aldehyde has oxidized to the acid. The carboxylic acid can poison Palladium catalysts or consume base equivalents.
Scenario B (Interference): The aldehyde is acting as a "soft" electrophile, reacting with the boronic acid/ester (rare but possible) or the amine ligand.
Troubleshooting Matrix:
Diagnostic Observation
Root Cause
Solution
NMR: Broad singlet at ~13 ppm
Carboxylic Acid Contamination
Wash organic layer with sat.[1] to remove acid before coupling.[1]
NMR: Loss of Aldehyde peak (~9.8 ppm)
Polymerization / Acetal Formation
Deprotect or repurify. Ensure solvent is dry (no alcohols).[1]
Reaction: Dark black precipitate immediately
Catalyst Deactivation
The aldehyde might be chelating the Pd. Switch to a bulky ligand (e.g., SPhos, XPhos).
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I store this compound in DMSO or DMF stock solutions?
A: NO.
DMSO (Dimethyl sulfoxide) is a mild oxidant.[1] Over time, DMSO can facilitate the oxidation of the aldehyde to the carboxylic acid, especially in the presence of light or trace water. Furthermore, aldehydes can undergo Cannizzaro-type disproportionation in basic aprotic media.[1]
Protocol: Prepare fresh solutions immediately before use.[1]
Q2: The MSDS says "Air Sensitive."[1][7] Do I need a glovebox?
A: Not necessarily.
While a glovebox is ideal, it is not strictly required for handling, only for long-term storage.
Working Bench: You can weigh it out in air if done quickly (<15 mins).[1]
Storage: Purging the vial with a nitrogen balloon or an argon stream before recapping is sufficient for standard laboratory use.
Q3: How do I remove the oxidized "Acid" impurity without a column?
A: The Bisulfite Wash Method.
If you have significant oxidation (>10%):
) . The aldehyde forms a water-soluble adduct and moves to the aqueous layer.[1] The acid and other impurities stay in the organic layer (discard organic).
User Issue: "I am attempting a Suzuki-Miyaura coupling at the C4-bromide, but I am observing <10% conversion or complete catalyst deactivation."
Root Cause Analysis
The failure is likely driven by two competing factors:
Catalyst Poisoning: The thiazole nitrogen (N3) and the sulfur (S1) are soft Lewis bases that can coordinate to Palladium (Pd), displacing the phosphine ligands and deactivating the catalyst cycle.
Aldehyde Interference: The C2-aldehyde is sensitive to the basic conditions required for Suzuki coupling. It can undergo a Cannizzaro reaction (disproportionation to alcohol/acid) or condense with the boronic acid, consuming reagents and fouling the mixture.
Solution Protocol: The "Protect-Then-Couple" Strategy
Attempting to couple the free aldehyde directly often leads to "black tar" formation. The most robust pathway is acetal protection.
User Issue: "My starting material has turned from a yellow solid to a dark brown gum during storage, and NMR shows carboxylic acid peaks."
Root Cause Analysis
Thiazole-2-carbaldehydes are notoriously unstable. The C2 position is electron-deficient, making the aldehyde highly susceptible to auto-oxidation to the carboxylic acid (4-bromo-5-phenylthiazole-2-carboxylic acid) upon exposure to air.
Purification Protocol: Bisulfite Adduct Method
Do not attempt silica chromatography on the degraded gum; the aldehyde will streak or decompose further on acidic silica.
Dissolution: Dissolve the crude dark mixture in minimal Ethyl Acetate.
Mechanism:[3] The aldehyde forms a water-soluble bisulfite adduct. Impurities (tars, dimers) remain in the organic layer.
Separation: Discard the organic layer. Wash the aqueous layer once with ether.
Regeneration: Basify the aqueous layer carefully with saturated NaHCO
(to pH ~8-9) and extract back into Ethyl Acetate.
Result: Pure aldehyde is recovered in the organic layer.
Troubleshooting Module 3: Side Reaction (Dehalogenation)
User Issue: "I isolated a product with the correct mass for the coupled product minus the bromine, or simply the debrominated starting material (5-phenylthiazole-2-carbaldehyde)."
Root Cause Analysis
Protodehalogenation is a common side reaction in Pd-catalyzed couplings of electron-deficient heterocycles.
Mechanism: If the transmetallation step is slow (due to the steric bulk of the 5-phenyl group), the oxidative addition complex [L
Pd(Ar)Br] can abstract a proton from water or the solvent (especially alcohols) instead of coupling with the boronic acid.
Prevention Protocol
Variable
Standard Condition
Optimized Condition (Anti-Dehalogenation)
Solvent
MeOH, EtOH, or wet DMF
Anhydrous Toluene or 1,4-Dioxane
Base
Aqueous NaCO
Anhydrous CsF or KPO (finely ground)
Temperature
Reflux (100°C+)
Lower Temp (60-80°C) (Requires more active catalyst)
This diagram illustrates the divergent reactivity pathways and the reagents required to access them safely.
Figure 2: Divergent synthetic pathways. Note that C4 reactions are best performed after protecting the C2-aldehyde.
Frequently Asked Questions (FAQs)
Q: Can I use DMF as a solvent for reactions with this molecule?A: Use with caution. At high temperatures (>100°C), DMF can decompose to form dimethylamine, which is a nucleophile that can attack the C2-aldehyde or displace the bromine in an S
Ar reaction (though less likely with the 5-phenyl steric block). For high-temperature couplings, Toluene or Xylene is safer.
Q: Why does my Wittig reaction yield a mixture of isomers?A: The steric bulk of the 5-phenyl group and the thiazole sulfur creates a specific geometric environment. While standard Wittig conditions often favor the Z-alkene, the thermodynamic sink for this system may vary. To force E-selectivity, use Horner-Wadsworth-Emmons (HWE) conditions with a phosphonate ester instead of a phosphonium salt.
Q: How should I store the bulk powder?A: Never store at room temperature on the shelf.
Technical Support Center: 4-Bromo-5-phenylthiazole-2-carbaldehyde Purification
Case ID: TZC-4Br-5Ph-CHO-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary & Compound Profile Welcome to the technical support center for 4-Bromo-5-phenylthiazole-2-carbaldehyde...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: TZC-4Br-5Ph-CHO-PUR
Status: Active
Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Compound Profile
Welcome to the technical support center for 4-Bromo-5-phenylthiazole-2-carbaldehyde . This guide addresses the specific purification challenges associated with this scaffold. Unlike simple benzaldehydes, the thiazole core introduces sensitivity to acidic hydrolysis and potential for halogen migration or loss during aggressive workups.
Partial oxidation to acid or hydrate formation.[1]
Protocol C to remove acid, then Protocol B to crystallize.[1]
Technical Protocols
Protocol A: The "Gold Standard" Bisulfite Purification
Best for: Removing non-aldehyde impurities (starting materials, isomers, tars) from crude oils.
Mechanism: The aldehyde forms a water-soluble bisulfite adduct (α-hydroxy sulfonic acid salt), while impurities remain in the organic layer.[1] The adduct is then hydrolyzed back to the pure aldehyde.
Step-by-Step Workflow:
Adduct Formation:
Dissolve crude material (1.0 g) in Ethyl Acetate (10 mL) .
Best for: Removing 4-Bromo-5-phenylthiazole-2-carboxylic acid (oxidation byproduct).[1]
Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate.[1]
Why DCM? It solubilizes the phenyl-thiazole core better than ether.[1]
Wash with 5% Aqueous Sodium Bicarbonate (NaHCO₃) (3x).
The carboxylic acid deprotonates to the sodium salt (R-COO⁻Na⁺) and moves to the aqueous layer.
Wash organic layer with Brine (1x) to remove residual water/salts.[1]
Dry over MgSO₄ and concentrate.
Visual Workflows (Graphviz)
Workflow 1: Purification Logic Tree
Caption: Decision logic for selecting the appropriate purification protocol based on physical state and impurity profile.
Workflow 2: Bisulfite Adduct Mechanism
Caption: Chemical pathway for the selective isolation of the aldehyde functionality using sodium bisulfite.
Frequently Asked Questions (FAQ)
Q: My bisulfite adduct didn't precipitate. Did it fail?A: Not necessarily. While many aromatic aldehyde adducts precipitate, the 5-phenyl group adds lipophilicity that might keep the adduct somewhat soluble in the aqueous phase or form an emulsion.
Fix: Do not rely on filtration alone.[1] Separate the layers and keep the aqueous layer .[1] Wash the aqueous layer with organic solvent to remove impurities, then basify the aqueous layer directly to regenerate the aldehyde.
Q: Can I use Silica Gel Chromatography?A: Yes, but be cautious. Thiazole aldehydes can be "streaky" on silica due to the basic nitrogen.[1]
Fix: Pre-treat your silica gel with 1% Triethylamine in Hexane before loading the column.[1] Elute with a gradient of Hexane:Ethyl Acetate (Start 95:5, go to 80:20).
Q: The aldehyde is turning yellow/brown on storage.A: This indicates oxidation to the carboxylic acid or slow polymerization.[1]
Fix: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. If the solid is yellow, perform a quick wash with cold pentane or recrystallize (Protocol B) before use.
Q: I see a small impurity at ~10 ppm in NMR, but it's not acid.A: This is likely the Formyl proton of a regioisomer (e.g., 4-phenyl-5-bromo...) if the synthesis was not regioselective, or potentially the hydrate (gem-diol) if the NMR solvent is wet (DMSO-d6 often shows this).
Fix: Run a D₂O shake test. If the peak persists, it is an isomer. If it disappears or shifts, it is likely the hydrate.
References
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[1] Journal of Organic Chemistry, 64(15), 5722-5724. Retrieved from [Link]
Organic Chemistry Portal. Thiazole Synthesis: Hantzsch Synthesis.[1] Retrieved from [Link]
MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid. (2023).[5][6] Molbank.[1][5][6] Retrieved from [Link][5][6][7][8][9]
Technical Support Center: Scaling Up 4-Bromo-5-phenylthiazole-2-carbaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis and scale-up of 4-Bromo-5-phenylthiazole-2-carbaldehyde (CAS: 1784090-08-9). This guide is engineered for researchers, process chemists, and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and scale-up of 4-Bromo-5-phenylthiazole-2-carbaldehyde (CAS: 1784090-08-9). This guide is engineered for researchers, process chemists, and drug development professionals transitioning this critical thiazole building block from discovery bench-scale to multi-gram and kilogram pilot operations.
System Overview & Mechanistic Rationale
The most scalable and atom-economical route to 4-bromo-5-phenylthiazole-2-carbaldehyde involves the regioselective halogen-lithium exchange of 2,4-dibromo-5-phenylthiazole, followed by an electrophilic quench with N,N-dimethylformamide (DMF).
Causality in Regioselectivity: The success of this reaction relies on the electronic environment of the thiazole ring. The C2-bromide is flanked by highly electronegative nitrogen and sulfur atoms. This strong inductive effect makes the C2 position significantly more electrophilic than the C4 position, rendering the resulting C2-lithio carbanion thermodynamically more stable 1. Consequently, treatment with n-Butyllithium (n-BuLi) at strictly controlled cryogenic temperatures kinetically favors C2-exchange, preventing unwanted side reactions.
Synthetic Workflow & Deviation Pathways
Synthetic workflow and critical deviation pathways for 4-Bromo-5-phenylthiazole-2-carbaldehyde.
Step-by-Step Scale-Up Methodology (100g Pilot Scale)
To ensure a self-validating protocol, every phase of this methodology includes built-in checkpoints to verify intermediate stability before proceeding.
System Preparation: Flame-dry a 3 L, 4-neck jacketed reactor equipped with an overhead stirrer, an internal thermocouple, and pressure-equalizing dropping funnels. Purge the system with high-purity Argon for 30 minutes.
Substrate Dissolution: Charge the reactor with 2,4-dibromo-5-phenylthiazole (100 g, 313.5 mmol) and anhydrous THF (1.0 L). Stir at 250 RPM until complete dissolution is achieved.
Cryogenic Cooling: Circulate cryogenic fluid to cool the internal temperature (
) to -78 °C. Validation Check: Ensure the THF solution remains homogeneous; if precipitation occurs, slightly increase the solvent volume.
Regioselective Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 131.6 mL, 329 mmol, 1.05 equiv) over 45 minutes. Critical: Adjust the dosing rate to maintain
≤ -75 °C to prevent halogen dance isomerization. Stir for 30 minutes post-addition.
Formylation: Rapidly add anhydrous DMF (36.4 mL, 470 mmol, 1.5 equiv) in one continuous stream. Stir for 45 minutes at -78 °C, then disable jacket cooling and allow the reactor to naturally warm to -20 °C.
Quench & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl (500 mL) while maintaining vigorous stirring. Extract the aqueous layer with EtOAc (2 x 400 mL).
Workup: Wash the combined organic layers with brine (300 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.
Quantitative Process Parameters
Parameter
Target Value
Mechanistic Rationale & Criticality
Substrate Concentration
0.3 M in THF
Prevents precipitation of the highly polar 2-lithio intermediate during cryogenic cooling.
n-BuLi Stoichiometry
1.05 Equivalents
Strict control is required. Excess base leads to over-lithiation, C4-exchange, and dimerization.
Lithiation Temperature
≤ -75 °C
Kinetic control. Exceeding this threshold triggers base-catalyzed halogen migration.
DMF Water Content
< 50 ppm
Moisture prematurely protonates the carbanion, resulting in irreversible debromination.
Troubleshooting & FAQs
Q1: We observe significant formation of isomeric byproducts and complex mixtures during the lithiation step. What is the root cause?A1: This is a classic manifestation of the "halogen dance" reaction. Thiazoles are highly susceptible to base-catalyzed halogen migration. If the internal temperature (
) rises above -70 °C, the kinetically formed 2-lithio species undergoes intermolecular halogen scrambling, transferring the lithium and halogens to form thermodynamically stable but unwanted isomers 2. To self-validate your system, monitor the exotherm during n-BuLi addition; if spikes, immediately reduce the dosing rate or increase your jacket cooling capacity 3.
Q2: Scaling up the cryogenic lithiation (-78 °C) is bottlenecking our pilot plant due to limited cooling capacity. Can we operate at warmer temperatures?A2: In a standard batch reactor, operating at warmer temperatures (e.g., -40 °C) will inevitably lead to the halogen dance and debromination 2. However, you can bypass this limitation by transitioning the lithiation step to a continuous flow chemistry setup. In a flow reactor, the residence time of the unstable 2-lithio intermediate is reduced to milliseconds before it meets the DMF stream. This rapid, continuous quenching allows the reaction to be safely executed at -20 °C without compromising regioselectivity or yield.
Q3: During the DMF quench, we observe high levels of unreacted starting material or debrominated byproduct (4-bromo-5-phenylthiazole). Why?A3: Debromination occurs when the 2-lithio intermediate is quenched by adventitious moisture rather than the formylating agent. Ensure your DMF is strictly anhydrous (<50 ppm water) and added rapidly to outcompete moisture ingress. If you observe unreacted 2,4-dibromo-5-phenylthiazole, it indicates incomplete lithiation. This is almost always caused by degraded n-BuLi (always check the active titer via titration prior to use) or localized freezing/poor mixing in viscous cryogenic solutions.
Q4: How do we efficiently purify 4-Bromo-5-phenylthiazole-2-carbaldehyde without column chromatography on a kilogram scale?A4: The aldehyde can be isolated in high purity via a highly scalable bisulfite adduct catch-and-release protocol:
Treat the crude organic extract with saturated aqueous sodium bisulfite (NaHSO₃).
The aldehyde forms a water-soluble bisulfite adduct, migrating entirely to the aqueous phase.
Wash the aqueous phase with methyl tert-butyl ether (MTBE) to remove unreacted dibromide and debrominated organic impurities.
Adjust the aqueous phase to pH 9 using aqueous Na₂CO₃ to decompose the adduct, and extract the pure 4-bromo-5-phenylthiazole-2-carbaldehyde back into fresh organic solvent.
References
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups
National Center for Biotechnology Information (PMC/NIH)[Link]
Use of Thiazoles in the Halogen Dance Reaction: Application to the Total Synthesis of WS75624 B
The Journal of Organic Chemistry (ACS Publications)[Link]
Catalyst selection for reactions involving 4-Bromo-5-phenylthiazole-2-carbaldehyde
The following technical guide is designed for the 4-Bromo-5-phenylthiazole-2-carbaldehyde scaffold. It addresses the unique chemoselectivity challenges posed by the steric clash between the C4-bromide and C5-phenyl group...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for the 4-Bromo-5-phenylthiazole-2-carbaldehyde scaffold. It addresses the unique chemoselectivity challenges posed by the steric clash between the C4-bromide and C5-phenyl group, as well as the electronic sensitivity of the C2-aldehyde.
C4-Bromo Handle: The primary site for cross-coupling. Critical Constraint: The adjacent C5-phenyl group exerts significant steric hindrance. Standard "textbook" catalysts (e.g., Pd(PPh₃)₄) often fail here due to slow oxidative addition and difficult reductive elimination.
C2-Carbaldehyde: A sensitive electrophile. Critical Constraint: Susceptible to oxidation (to carboxylic acid), Cannizzaro disproportionation (in strong base), or competitive condensation during coupling reactions.
Thiazole Core (S/N): The sulfur and nitrogen atoms are potent Lewis bases that can irreversibly bind to soft metals (Pd, Pt), leading to catalyst poisoning .
Catalyst Selection Matrix (C4-Br Cross-Coupling)
FAQ: Which catalyst system overcomes the "Orth-like" Steric Hindrance at C4?
User Question: I am attempting a Suzuki coupling at the C4 position, but I see <10% conversion. The starting material remains.[1] I am using Pd(PPh₃)₄ and Na₂CO₃. What is wrong?
Technical Diagnosis:
The C5-phenyl ring creates a "steric wall" protecting the C4-bromide. Triphenylphosphine (PPh₃) ligands are too bulky to allow efficient oxidative addition in this crowded environment but not electron-rich enough to drive the cycle. Furthermore, the thiazole sulfur may be sequestering your palladium.
Recommended Solution:
Switch to Buchwald Dialkylbiaryl Ligands or NHC-Palladium (PEPPSI) systems. These are electron-rich (facilitating oxidative addition) and bulky in a way that enforces reductive elimination while preventing catalyst dimerization.
Reaction Type
Recommended Catalyst Precursor
Ligand (if separate)
Base
Solvent System
Rationale
Suzuki-Miyaura
Pd(OAc)₂ or Pd₂(dba)₃
XPhos or SPhos
K₃PO₄ (3.0 eq)
Toluene/H₂O (10:1)
XPhos is ideal for sterically hindered aryl chlorides/bromides. K₃PO₄ is milder than hydroxides, preserving the aldehyde.
Suzuki (Difficult)
Pd-PEPPSI-IPr
(Pre-formed)
Cs₂CO₃
Dioxane (Anhydrous)
The NHC ligand binds tightly, resisting displacement by the thiazole sulfur (poisoning resistance).
Sonogashira
PdCl₂(PPh₃)₂
--
Et₃N (excess)
DMF or THF
Use CuI (5 mol%) as co-catalyst. Keep temperature <60°C to prevent aldehyde polymerization.
Buchwald-Hartwig
Pd(OAc)₂
BrettPhos
Cs₂CO₃
t-Amyl Alcohol
BrettPhos is specifically designed for C-N coupling on hindered substrates.
Troubleshooting Guide: Common Failure Modes
Issue 1: Catalyst Poisoning (The "Stalled Reaction")
Symptom: Reaction starts (turns black/brown) but stops at 20-30% conversion. Adding more catalyst does not help.
Root Cause: The thiazole nitrogen (N3) or sulfur (S1) coordinates to the Pd(II) intermediate, forming a stable "off-cycle" resting state.
Corrective Protocol:
Increase Ligand/Metal Ratio: Use a 2:1 or 3:1 L:Pd ratio (instead of 1:1) to saturate the metal center and block the thiazole N/S coordination sites.
Scavenger Additive: Add CuI (1-5 mol%) even in non-Sonogashira reactions. Copper has a higher affinity for sulfur/nitrogen and can act as a "sacrificial" Lewis acid, keeping the Palladium free.
Symptom: Disappearance of starting material, but no product. NMR shows carboxylic acid or alcohol peaks.
Root Cause: Use of strong hydroxide bases (NaOH, KOH) or exposure to air.
Corrective Protocol:
Base Switch: Use KF or CsF (anhydrous conditions). Fluoride bases activate boronic acids/esters without nucleophilic attack on the aldehyde.
Strict Anaerobic: Sparge solvents with Argon for 15 minutes. Aldehydes oxidize rapidly to acids in the presence of Pd + O₂.
Objective: Coupling 4-Bromo-5-phenylthiazole-2-carbaldehyde with o-tolylboronic acid (Steric on Steric challenge).
Reagents:
Substrate: 1.0 equiv
Boronic Acid: 1.5 equiv
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
Base: K₃PO₄ (3.0 equiv)
Solvent: Toluene (degassed) / Water (degassed) [10:1 ratio]
Workflow:
Pre-complexation (Critical): In a separate vial, stir Pd(OAc)₂ and SPhos in Toluene for 5 mins under Argon. The solution should turn from orange to yellow (formation of active Pd(0)-L species). Do not dump everything in at once.
Vessel Prep: Charge the reaction flask with Substrate, Boronic Acid, and K₃PO₄. Cycle Argon/Vacuum 3x.
Initiation: Inject the pre-formed catalyst solution via syringe.
Thermal Ramp: Heat to 80°C . Do not reflux immediately. Vigorous reflux can degrade the aldehyde.
Monitoring: Check HPLC/TLC at 2 hours. If conversion <50%, add 0.5 equiv more Boronic Acid (boronic acids deborylate faster than the bromide reacts in hindered systems).
Decision Logic for Optimization (Visualized)
The following diagram illustrates the logic flow for selecting the correct conditions based on observed experimental failure modes.
Caption: Decision tree for optimizing cross-coupling reactions on the 4-bromo-5-phenylthiazole scaffold.
References
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole. Retrieved from 2[3]
ResearchGate. How does sulfur in thiazole poison Pd catalyst? Retrieved from 4
ACS Publications. Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters. Retrieved from 1
BenchChem. Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole. Retrieved from 5[3]
Predicted ¹H NMR Spectrum of 4-Bromo-5-phenylthiazole-2-carbaldehyde
A Comprehensive Guide to the Spectroscopic Characterization of 4-Bromo-5-phenylthiazole-2-carbaldehyde In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel che...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to the Spectroscopic Characterization of 4-Bromo-5-phenylthiazole-2-carbaldehyde
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. 4-Bromo-5-phenylthiazole-2-carbaldehyde, a substituted thiazole derivative, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The thiazole scaffold is a common feature in a variety of bioactive molecules, and the functional group decorations on this particular compound—a bromine atom, a phenyl group, and an aldehyde—offer multiple points for further chemical modification and biological interaction.
The ¹H NMR spectrum is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For 4-Bromo-5-phenylthiazole-2-carbaldehyde, the predicted ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aldehyde proton and the protons of the phenyl group. The thiazole ring itself does not bear any protons, so it will not contribute any signals to the ¹H NMR spectrum.
The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm and are based on typical values for similar functional groups and substituent effects.
Table 1: Predicted ¹H NMR Spectral Data for 4-Bromo-5-phenylthiazole-2-carbaldehyde
Chemical Shift (δ) (ppm)
Multiplicity
Number of Protons
Assignment
~9.9 - 10.1
Singlet
1H
Aldehyde (-CHO)
~7.4 - 7.6
Multiplet
5H
Phenyl (Ar-H)
Rationale for Spectral Assignments:
Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic thiazole ring. This results in a characteristic downfield chemical shift, typically in the range of 9-10 ppm.[1] The absence of adjacent protons leads to a singlet multiplicity.
Phenyl Protons (Ar-H): The five protons on the phenyl ring are expected to appear in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. Due to the free rotation around the single bond connecting the phenyl and thiazole rings, the electronic environments of the ortho, meta, and para protons may be similar, leading to a complex, overlapping multiplet.
Below is a diagram illustrating the molecular structure of 4-Bromo-5-phenylthiazole-2-carbaldehyde with the predicted proton assignments.
Caption: A typical workflow for the synthesis and structural elucidation of a novel chemical compound.
Conclusion
The structural characterization of 4-Bromo-5-phenylthiazole-2-carbaldehyde is a critical step in its development for potential applications in drug discovery. While direct experimental data is not widely published, a combination of predictive spectroscopy and established analytical principles allows for a confident assignment of its ¹H NMR spectrum. The integration of complementary techniques such as ¹³C NMR and IR spectroscopy provides a robust and self-validating system for structural confirmation, ensuring the scientific integrity of subsequent research.
References
BenchChem. Spectroscopic and Synthetic Profile of 2-Amino-5-formylthiazole: A Technical Guide. Accessed March 7, 2026.
New Journal of Chemistry Supporting Inform
ChemicalBook. Thiazole(288-47-1) 1H NMR spectrum. Accessed March 7, 2026.
ResearchGate.
LOCKSS. A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Accessed March 7, 2026.
Der Pharma Chemica.
MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Accessed March 7, 2026.
Research Journal of Pharmaceutical, Biological and Chemical Sciences. Accessed March 7, 2026.
Asian Publication Corporation. Synthesis, Bioactivity Screening and in silico Studies of Phenyl Thiazole Derivatives Containing Arylidene Moieties. Accessed March 7, 2026.
Functional Materials. The synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Accessed March 7, 2026.
ACG Publications. Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Accessed March 7, 2026.
This guide provides an in-depth technical analysis of the 13C NMR characterization of 4-Bromo-5-phenylthiazole-2-carbaldehyde . It is designed for medicinal chemists and structural biologists requiring definitive structu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 13C NMR characterization of 4-Bromo-5-phenylthiazole-2-carbaldehyde . It is designed for medicinal chemists and structural biologists requiring definitive structural validation of thiazole-based scaffolds.[1]
Differentiation, Structural Validation, and Regioisomer Analysis
Executive Summary
The accurate characterization of 4-Bromo-5-phenylthiazole-2-carbaldehyde is critical in drug discovery, particularly when validating the Hantzsch thiazole synthesis or subsequent functionalization.[1] This molecule presents a specific challenge: distinguishing the 4-bromo-5-phenyl regiochemistry from its thermodynamic alternative, the 5-bromo-4-phenyl isomer.[1]
This guide moves beyond basic peak listing. It compares the target molecule against its regioisomer to establish a self-validating assignment protocol using 13C NMR chemical shifts and 2D correlations.[1][2]
Before analyzing the spectrum, we must establish the expected magnetic environment for the thiazole core. The thiazole ring is an electron-deficient aromatic system.[1] The introduction of a bromine atom (heavy atom effect) and a phenyl group (conjugation) induces specific, predictable perturbations.
The Core Scaffold
Position 2 (C2): Flanked by Nitrogen and Sulfur, this is the most deshielded carbon in the ring. The attachment of a formyl group (-CHO) further deshields this position.
Position 4 (C4): Attached to Bromine.[1][3][4] The "Heavy Atom Effect" of bromine typically induces an upfield shift (shielding) of 5–10 ppm relative to a protonated carbon, counteracting the inductive deshielding.
Position 5 (C5): Attached to the Phenyl ring.[3] This quaternary carbon will show a downfield shift due to the ipso-phenyl attachment.[1]
Predicted vs. Observed Shifts (DMSO-d6)
Note: Values are synthesized from analogous thiazole derivatives and substituent additivity rules.
Carbon Position
Assignment
Predicted Shift (δ ppm)
Signal Type
Mechanistic Insight
C=O
Aldehyde
183.0 – 188.0
Cq
Characteristic carbonyl region; distinct from amide/ester.
C-2
Thiazole Core
162.0 – 168.0
Cq
Deshielded by adjacent N/S and the electron-withdrawing CHO group.[1]
C-5
Thiazole (C-Ph)
140.0 – 145.0
Cq
Downfield shift due to conjugation with the phenyl ring.[1]
C-4
Thiazole (C-Br)
120.0 – 128.0
Cq
Diagnostic Peak. Shielded relative to C-Cl analogs due to the heavy atom effect of Br.[1]
Ph-C1'
Phenyl (Ipso)
130.0 – 133.0
Cq
Linker carbon; intensity will be lower than CH signals.[1]
The most common synthetic failure mode is the formation of the 5-Bromo-4-phenyl isomer. 13C NMR is the superior method for distinguishing these isomers because the quaternary carbons (C4/C5) do not show couplings in 1H NMR.
Comparison Table: Target vs. Alternative
Feature
Target: 4-Bromo-5-phenyl
Alternative: 5-Bromo-4-phenyl
Differentiation Logic
C4 Shift
~124 ppm (C-Br)
~150 ppm (C-Ph)
C4 is normally more deshielded than C5.[1] Placing Br at C4 dramatically shields it.[1]
C5 Shift
~142 ppm (C-Ph)
~110 ppm (C-Br)
C5 is normally the most shielded ring carbon.[1] Br at C5 pushes it further upfield (<115 ppm).[1]
HMBC (CHO -> Ring)
Correlation to C2 only
Correlation to C2 only
Cannot distinguish (both correlate to C2).
HMBC (Ph-H -> Ring)
Phenyl protons correlate to C5
Phenyl protons correlate to C4
CRITICAL: In the target, Ph-H correlates to the deshielded C5 (~142). In the isomer, Ph-H correlates to the deshielded C4 (~150).
Experimental Protocol for Validation
To ensure data integrity, follow this self-validating acquisition workflow.
A. Sample Preparation[1][4][6][7]
Solvent:DMSO-d6 is preferred over CDCl3.[1] Thiazole aldehydes can form hydrates or hemiacetals in the presence of trace acid/water in chloroform. DMSO prevents this and ensures solubility.[1]
Relaxation Delay (D1):3.0 seconds . (Essential: Quaternary carbons C2, C4, and C5 have long T1 relaxation times.[5][6] Short delays will suppress these diagnostic peaks).[1]
Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.
C. Workflow Visualization
The following diagram outlines the logical decision tree for validating the regiochemistry.
Figure 1: Decision tree for the regiochemical assignment of bromophenylthiazoles using HMBC correlations.
Mechanistic Discussion: Why 13C is Superior to 1H
While 1H NMR is faster, it is insufficient for this specific molecule.[1][5][6]
Lack of Ring Protons: The target molecule is fully substituted on the thiazole ring (2-CHO, 4-Br, 5-Ph). There are no thiazole ring protons to provide scalar coupling (J-coupling) information.[1]
Ambiguous Phenyl Shifts: The phenyl protons in both regioisomers appear as multiplets in the 7.3–7.6 ppm range.[1] Distinguishing them based on 1H chemical shift alone is unreliable due to solvent and concentration effects.[1]
The Quaternary Solution: 13C NMR directly observes the scaffold carbons.[1] The chemical shift difference between a C-Br (~120 ppm) and a C-Ph (~140 ppm) is massive (>20 ppm), providing an unambiguous binary "fingerprint" for the structure.
References
General Thiazole Shifts: E. Pretsch, P. Bühlmann, M. Badertscher, Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Ed., Springer, 2009.[5][6] (Standard reference for heterocycle additivity rules).
Heavy Atom Effect: Levy, G. C., & Nelson, G. L.[5] Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.[1] (Foundational text on C-Br shielding effects).
Regioisomer Differentiation: Potts, K. T., et al. "13C NMR spectra of thiazoles and related heterocycles."[1][5][6] Journal of Organic Chemistry, 1970s series (General principles of thiazole C4/C5 differentiation).[5]
Synthesis Context: Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Justus Liebigs Annalen der Chemie, 1888.[1][5]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Bromo-5-phenylthiazole-2-carbaldehyde
For Immediate Release A Deep Dive into the Analytical Characterization of a Key Heterocyclic Aldehyde In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
A Deep Dive into the Analytical Characterization of a Key Heterocyclic Aldehyde
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-Bromo-5-phenylthiazole-2-carbaldehyde, a molecule of significant interest due to its potential applications as a synthetic intermediate, presents a unique analytical challenge. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of its mass spectrometric behavior, offering a comparative perspective with other key analytical techniques. As Senior Application Scientists, we aim to not only present data but to illuminate the rationale behind the analytical choices, ensuring a robust and validated approach to characterization.
The Power and Nuances of Mass Spectrometry
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation patterns upon ionization.[1] For a molecule like 4-Bromo-5-phenylthiazole-2-carbaldehyde, with its distinct functional groups, mass spectrometry offers a detailed fingerprint.
Predicted Mass Spectrum and Fragmentation Pathways
The structural features of 4-Bromo-5-phenylthiazole-2-carbaldehyde—a brominated phenyl group, a thiazole ring, and an aldehyde moiety—each contribute to a characteristic fragmentation pattern under Electron Ionization (EI).
The molecular formula of 4-Bromo-5-phenylthiazole-2-carbaldehyde is C₁₀H₆BrNOS. The presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
Predicted Major Fragments in EI-MS:
m/z (for ⁷⁹Br)
m/z (for ⁸¹Br)
Proposed Fragment Ion
Plausible Origin
267
269
[C₁₀H₆⁷⁹BrNOS]⁺•
Molecular Ion (M⁺•)
266
268
[C₁₀H₅⁷⁹BrNOS]⁺
Loss of H• from the aldehyde
239
241
[C₉H₅⁷⁹BrNS]⁺
Loss of CO from the [M-H]⁺ ion
188
190
[C₉H₆⁷⁹BrS]⁺•
Loss of HCN from the molecular ion
155
157
[C₆H₄⁷⁹Br]⁺
Cleavage of the phenyl-thiazole bond
114
[C₅H₂NOS]⁺
Phenyl-bromo fragment
77
[C₆H₅]⁺
Phenyl cation
The fragmentation is initiated by the ionization of the molecule, likely at the lone pair electrons of the sulfur or nitrogen atoms in the thiazole ring, or the oxygen of the carbonyl group. The aldehyde group is prone to the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺).[2] Subsequent loss of a neutral carbon monoxide (CO) molecule from this acylium ion is a common fragmentation pathway for aromatic aldehydes.[3] The thiazole ring itself can undergo cleavage, potentially losing HCN.[4] Furthermore, cleavage of the bond between the phenyl ring and the thiazole ring can lead to the formation of a bromophenyl cation.
A Comparative Look: Alternative Analytical Techniques
While mass spectrometry provides invaluable information, a comprehensive characterization relies on the synergistic use of multiple analytical techniques.[5]
Technique
Strengths for 4-Bromo-5-phenylthiazole-2-carbaldehyde
Weaknesses
Mass Spectrometry (MS)
- High sensitivity.- Provides molecular weight and elemental composition (with HRMS).- Characteristic isotopic pattern of bromine is a strong indicator.
- Isomers may not be distinguishable without tandem MS.- "Hard" ionization techniques like EI can lead to the absence of a molecular ion peak in some cases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- Unambiguous structure determination.- Provides detailed information on the chemical environment of each proton and carbon atom.- Can distinguish between isomers.
- Lower sensitivity compared to MS.- Requires a larger sample amount.- Sample must be soluble in a suitable deuterated solvent.[6]
Infrared (IR) Spectroscopy
- Excellent for identifying functional groups.- Characteristic C=O stretch of the aldehyde and aromatic C-H and C=C stretches are easily identifiable.
- Provides limited information about the overall molecular structure.- The "fingerprint" region can be complex and difficult to interpret for molecules of this size.
Experimental Protocols
Mass Spectrometry Analysis
Objective: To obtain the mass spectrum of 4-Bromo-5-phenylthiazole-2-carbaldehyde to confirm its molecular weight and fragmentation pattern.
Instrumentation: A high-resolution mass spectrometer equipped with both Electron Ionization (EI) and Electrospray Ionization (ESI) sources.
Procedure:
Sample Preparation:
For EI-MS: Prepare a dilute solution (approximately 1 mg/mL) of the compound in a volatile solvent such as methanol or acetonitrile.
For ESI-MS: Prepare a more dilute solution (approximately 10-100 µg/mL) in a mixture of methanol and water (e.g., 1:1 v/v) with the addition of a small amount of formic acid (0.1%) to promote protonation.[7]
EI-MS Analysis:
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.
Set the electron energy to 70 eV.
Scan a mass range of m/z 50-500.
Acquire the spectrum and identify the molecular ion peak and major fragment ions.
ESI-MS Analysis:
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
Apply a capillary voltage of 3-4 kV.
Set the desolvation gas temperature and flow to optimal values for the instrument.
Scan a mass range of m/z 100-600.
Acquire the spectrum and identify the protonated molecule [M+H]⁺.
NMR Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for the complete structural elucidation of 4-Bromo-5-phenylthiazole-2-carbaldehyde.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Procedure:
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquisition:
Acquire a standard ¹H NMR spectrum.
Acquire a proton-decoupled ¹³C NMR spectrum.
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.
Data Analysis: Process the spectra and assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule.
FTIR Spectroscopic Analysis
Objective: To identify the key functional groups present in 4-Bromo-5-phenylthiazole-2-carbaldehyde.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands for the aldehyde C=O stretch (around 1700-1720 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and C=C stretches of the aromatic and thiazole rings (around 1600-1450 cm⁻¹).[8][9]
Visualizing the Data
To better understand the processes described, the following diagrams illustrate the predicted fragmentation pathway and a comprehensive analytical workflow.
Caption: Predicted EI-MS Fragmentation Pathway of 4-Bromo-5-phenylthiazole-2-carbaldehyde.
Caption: Comprehensive Analytical Workflow for Structural Elucidation.
Conclusion
The structural characterization of 4-Bromo-5-phenylthiazole-2-carbaldehyde requires a multi-faceted analytical approach. While mass spectrometry provides a rapid and sensitive means of determining molecular weight and key structural motifs through fragmentation analysis, its power is magnified when used in conjunction with NMR and FTIR spectroscopy. This guide has outlined the predicted mass spectrometric behavior and provided a framework for a comparative analytical strategy. By understanding the strengths and limitations of each technique and following robust experimental protocols, researchers can confidently and accurately elucidate the structure of this and other novel heterocyclic compounds.
References
BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds. BenchChem.
Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Retrieved from [Link]
Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
Chemistry LibreTexts. (2024, May 9). 12: Structure Determination - Mass Spectrometry and Infrared Spectroscopy. Retrieved from [Link]
Sim, K. Y. (2013, January 25). Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. Blogger.
Quora. (2021, August 1). What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry? Retrieved from [Link]
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Berdyshev, E. V. (2011). MASS SPECTROMETRY OF FATTY ALDEHYDES. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 724–736.
University of Baghdad Digital Repository. (2022). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.
American Chemical Society. (2024, March 12).
Journal of Chemical Health Risks. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
Royal Society of Chemistry. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances.
PubMed. (2013, January 15). Analysis of α-acyloxyhydroperoxy aldehydes with electrospray ionization-tandem mass spectrometry (ESI-MS(n)). Retrieved from [Link]
Chemistry Stack Exchange. (2016, July 29). mass spectrometry - EI-MS: M-28 peak in aldehydes. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
ResearchGate. (n.d.). Liquid chromatography-mass spectrometry method for the determination of aldehydes derivatized by the Hantzsch reaction. Retrieved from [Link]
Royal Society of Chemistry. (2015, December 16).
YouTube. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]
American Chemical Society. (2008, October 15). Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes in Biological Mixtures. Analytical Chemistry.
Oxford Academic. (n.d.). ORIGINAL UNEDITED MANUSCRIPT.
PubMed Central. (2025). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]
ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]
ResearchGate. (2018, March 20). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
PubMed. (2025, May 31). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]
A Comparative Guide to Thiazole Aldehydes for Synthetic and Medicinal Chemistry
Focus: The Enhanced Reactivity and Versatility of 4-Bromo-5-phenylthiazole-2-carbaldehyde For researchers, medicinal chemists, and professionals in drug development, the thiazole scaffold is a cornerstone of modern thera...
Author: BenchChem Technical Support Team. Date: March 2026
Focus: The Enhanced Reactivity and Versatility of 4-Bromo-5-phenylthiazole-2-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the thiazole scaffold is a cornerstone of modern therapeutic design, appearing in numerous FDA-approved drugs.[1][2] Thiazole aldehydes, in particular, serve as critical intermediates, providing a reactive handle for constructing complex molecular architectures. This guide offers an in-depth comparison of 4-Bromo-5-phenylthiazole-2-carbaldehyde with other thiazole aldehydes, highlighting how its unique substitution pattern creates a highly reactive and synthetically versatile tool for drug discovery.
The Electronic Landscape of Thiazole Aldehydes: A Primer
The inherent electronic properties of the thiazole ring dictate the reactivity of its derivatives. The ring is π-electron deficient, and the positions are not electronically equivalent. Due to the inductive effects of the adjacent sulfur and nitrogen atoms, the C2 position is the most electron-deficient, the C5 position is comparatively electron-rich, and the C4 position is intermediate.[3][4]
This electronic distribution has a profound impact on the reactivity of the corresponding carbaldehydes:
Thiazole-2-carbaldehyde: The most electrophilic and reactive of the unsubstituted isomers due to the aldehyde's placement at the electron-poor C2 position.[3][4]
Thiazole-5-carbaldehyde: The least reactive towards nucleophiles due to the C5 position's higher electron density.[3]
Our focus, 4-Bromo-5-phenylthiazole-2-carbaldehyde , combines the inherent reactivity of the 2-carbaldehyde with powerful modulating substituents. The bromine atom at C4 acts as a strong electron-withdrawing group, further increasing the electrophilicity of the C2-aldehyde. The phenyl group at C5 introduces steric bulk and additional possibilities for functionalization.
Caption: Parallel workflow ensures a direct and valid reactivity comparison.
Methodology:
Setup: In two separate round-bottom flasks equipped with stir bars, dissolve 4-Bromo-5-phenylthiazole-2-carbaldehyde (1.0 mmol) and Thiazole-2-carbaldehyde (1.0 mmol) each in 20 mL of anhydrous toluene.
Initiation: To each flask, add (triphenylphosphoranylidene)acetonitrile (1.1 mmol) at room temperature and begin vigorous stirring.
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at 15-minute intervals, using a hexane:ethyl acetate (7:3) eluent. The disappearance of the starting aldehyde spot indicates completion.
Causality: The expected outcome is a significantly faster reaction in the flask containing 4-Bromo-5-phenylthiazole-2-carbaldehyde. This is a direct consequence of the enhanced electrophilicity of its carbonyl carbon due to the cumulative electron-withdrawing effects of the ring heteroatoms and the C4-bromo substituent.
Workup: Upon completion, concentrate the reaction mixtures under reduced pressure. Purify the crude products by column chromatography on silica gel to determine the isolated yield for each reaction.
[3]#### Protocol 2: Suzuki Cross-Coupling (Unique to the Bromo-Derivative)
This protocol demonstrates the unique synthetic utility of the C4-bromo handle.
Methodology:
Reagents: To a microwave vial, add 4-Bromo-5-phenylthiazole-2-carbaldehyde (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
Solvent: Add a 3:1 mixture of Dioxane:Water (8 mL).
Reaction: Seal the vial and heat in a microwave reactor at 120 °C for 20 minutes.
Causality: This reaction is impossible with unsubstituted thiazole aldehydes. It leverages the C-Br bond as a site for palladium-catalyzed C-C bond formation, showcasing the expanded synthetic potential of this specific substrate.
Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 4,5-diphenylthiazole-2-carbaldehyde.
Conclusion
While simple thiazole aldehydes are valuable synthetic intermediates, 4-Bromo-5-phenylthiazole-2-carbaldehyde offers a superior platform for complex molecule synthesis in a drug discovery context. Its key advantages are:
Enhanced Aldehyde Reactivity: The C4-bromo substituent significantly activates the C2-aldehyde towards nucleophilic attack, leading to faster reactions and potentially higher yields.
Dual Functional Handles: It provides two orthogonal reactive sites—the aldehyde and the bromo group—enabling divergent and modular synthetic strategies.
Versatility: The ability to perform both classical aldehyde chemistry and modern cross-coupling reactions from a single, compact scaffold makes it an exceptionally efficient and powerful building block for creating novel chemical entities with therapeutic potential.
For researchers aiming to rapidly generate diverse libraries of complex, drug-like molecules, 4-Bromo-5-phenylthiazole-2-carbaldehyde represents a strategic choice over its simpler counterparts.
References
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(4), 985. Available at: [Link]
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]
SSRN. (2024). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. Retrieved from [Link]
IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]
Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. 25(2), 257-267. Available at: [Link]
ResearchGate. (n.d.). Scoping of the 2-substituted thiazole formation. Retrieved from [Link]
International Journal of All Research Scientific and Technical. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]
MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 1123. Available at: [Link]
ResearchGate. (n.d.). Synthesis of thiazoles from aldehydes, amines, and element sulfur. Retrieved from [Link]
ACS Omega. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. 6(30), 20049–20061. Available at: [Link]
Asian Publication Corporation. (2025). Synthesis, Bioactivity Screening and in silico Studies of Phenyl Thiazole Derivatives Containing Arylidene Moieties. Asian Journal of Chemistry, 37(8), 1-8. Available at: [Link]
International Journal of Scientific Research and Management. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Retrieved from [Link]
Journal of Pharmaceutical Negative Results. (2019). A Systematic Review On Thiazole Synthesis And Biological Activities. 10(2), 4444-4459. Available at: [Link]
A Comparative Guide to the Biological Activity of Bromo-Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. The strategic in...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. The strategic introduction of a bromine atom onto the thiazole ring can significantly modulate the biological profile of these molecules. This guide provides an in-depth comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of bromo-substituted thiazoles, supported by experimental data and detailed protocols to aid in drug discovery and development efforts.
The Influence of Bromine Substitution: A Double-Edged Sword
The incorporation of a bromine atom, a halogen, into the thiazole structure can profoundly impact its physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability. These alterations, in turn, can either enhance or diminish the compound's interaction with biological targets. An electron-withdrawing group like bromine at the para-position of a phenyl ring attached to a thiazole has been shown to improve both antimicrobial and anticancer activities.[1] However, in some instances, bromo-substitution can also lead to decreased activity compared to other halogenated or non-halogenated analogs.[2][3] This underscores the importance of a nuanced understanding of structure-activity relationships (SAR) in the design of potent and selective therapeutic agents.
Bromo-substituted thiazoles have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines. The presence of the bromine atom can enhance the antiproliferative activity by influencing the molecule's ability to interact with key oncogenic pathways.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of representative bromo-substituted thiazoles and their analogs, highlighting the impact of bromine substitution.
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Disrupting Cancer Cell Signaling
Thiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[9] Bromo-substituted benzothiazoles, for instance, have been shown to suppress the activation of the NF-κB/COX-2/iNOS signaling pathway in hepatocellular carcinoma cells.[7][8] The PI3K/Akt/mTOR pathway, another critical regulator of cell growth and survival, is also a potential target for these compounds.[10][11][12][13][14]
Figure 1: Potential anticancer mechanisms of bromo-substituted thiazoles.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow:
Figure 2: MTT assay experimental workflow.
Step-by-Step Methodology:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the bromo-substituted thiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: After incubation, remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Bromo-substituted thiazoles have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi. The lipophilic nature of the bromine atom can facilitate the compound's penetration through microbial cell membranes.
Comparative Antimicrobial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values for several bromo-substituted thiazoles against various microbial strains.
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Mechanism of Action: Targeting Microbial Viability
The antimicrobial action of thiazole derivatives can be attributed to their ability to disrupt essential cellular processes in microorganisms. Some proposed mechanisms include the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, and the disruption of the microbial cell membrane, leading to leakage of cellular contents.[9]
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.
Workflow:
Figure 3: Agar well diffusion experimental workflow.
Step-by-Step Methodology:
Prepare Agar Plates: Prepare Mueller-Hinton agar and pour it into sterile Petri dishes. Allow the agar to solidify.
Inoculate Plates: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plates.
Create Wells: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
Add Test Compound: Add a defined volume of the bromo-substituted thiazole solution (at various concentrations) into the wells. Include a solvent control and a positive control (standard antibiotic).
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
Measure Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to various diseases. Bromo-substituted thiazoles have shown promise as anti-inflammatory agents, potentially by inhibiting key enzymes and signaling pathways involved in the inflammatory cascade.
Comparative Anti-inflammatory Effects
The following table summarizes the in vivo anti-inflammatory activity of bromo-substituted thiazoles, typically evaluated using the carrageenan-induced paw edema model in rodents.
Compound/Derivative
Model
Dose
% Inhibition of Edema
Reference Drug
% Inhibition
Reference
Imidazothiazole-thiazolidinone hybrid (4c) with 4-bromo group
Mechanism of Action: Dampening the Inflammatory Cascade
The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[18][19] Additionally, some benzothiazole derivatives have been shown to suppress inflammatory mediators such as TNF-α and NF-κB.[16][20]
Figure 4: Potential anti-inflammatory mechanisms of bromo-substituted thiazoles.
Animal Preparation: Use adult rats or mice, and acclimate them to the laboratory conditions.
Compound Administration: Administer the bromo-substituted thiazole derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium).
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion
Bromo-substituted thiazoles represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic placement of the bromine atom can significantly enhance their anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative framework and detailed experimental protocols to facilitate the rational design and evaluation of novel bromo-thiazole derivatives as potential therapeutic agents. Further research focusing on the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement in drug discovery and development.
References
A Comparative Analysis of 2-Amino-5-bromo-4-t-butylthiazole and Other Halogenated Thiazoles in Drug Discovery. Benchchem.
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. [Link]
Design, synthesis, biological assessment and molecular modeling studies of novel imidazothiazole-thiazolidinone hybrids as potential anticancer and anti-inflammatory agents. PMC. [Link]
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]
An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. [Link]
Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). IARJSET.
Unveiling the Biological Potential: A Comparative Analysis of 2-Chloro-4-bromobenzothiazole Deriv
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC. [Link]
Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. ResearchGate. [Link]
Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. [Link]
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. [Link]
The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC. [Link]
In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation. [Link]
Comparative Antimicrobial Spectrum and Activity of BMS284756 (T-3811).
New Thiazole Derivatives: Potent Antifungal against Candida albicans, with silico Docking Unveiling Key Protein Interactions. ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. [Link]
Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS One. [Link]
The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PubMed. [Link]
hydrazino-1,3-benzothiazole and Structurally Similar Compounds in Anticancer and Antimicrobial Applic
A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production. [Link]
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PubMed. [Link]
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
Diverse biological activities of Thiazoles: A Retrospect. International Journal of Drug Development & Research. [Link]
Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. PMC. [Link]
PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers. PMC. [Link]
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]
Results of anti-microbial activity test of selected prepared compounds. ResearchGate. [Link]
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. SpringerLink. [Link]
PI3K-AKT Pathway Modulation by Thymoquinone Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer. MDPI. [Link]
New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. [Link]
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ResearchGate. [Link]
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Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflamm
Identification and modulation of a PI3K/AKT/mTOR pathway-targeting microRNA in order to increase colorectal cancer cells radiosensitivity in vitro. springermedizin.de. [Link]
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Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity. Frontiers in Pharmacology. [Link]
Purity assessment of 4-Bromo-5-phenylthiazole-2-carbaldehyde by HPLC
Title: Purity Assessment of 4-Bromo-5-phenylthiazole-2-carbaldehyde: A Comparative HPLC Guide Introduction 4-Bromo-5-phenylthiazole-2-carbaldehyde (CAS: 1784090-08-9) is a highly versatile building block in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Purity Assessment of 4-Bromo-5-phenylthiazole-2-carbaldehyde: A Comparative HPLC Guide
Introduction
4-Bromo-5-phenylthiazole-2-carbaldehyde (CAS: 1784090-08-9) is a highly versatile building block in medicinal chemistry, featuring a reactive aldehyde, a bulky halogen, and a conjugated thiazole-phenyl system[1],[2]. Assessing its purity presents unique analytical challenges: the aldehyde is prone to autoxidation, and resolving closely related process impurities (such as debrominated or regioisomeric byproducts) requires exceptional chromatographic selectivity. This guide objectively compares High-Performance Liquid Chromatography (HPLC) column chemistries and details a self-validating, stability-indicating protocol designed for researchers and drug development professionals.
Mechanistic Rationale: Beyond Traditional C18 Columns
The Role of π-π Interactions : The biphenyl and thiazole rings in 4-Bromo-5-phenylthiazole-2-carbaldehyde are highly electron-rich. Stationary phases containing phenyl rings (e.g., Phenyl-Hexyl or Biphenyl) can engage in π-π interactions with the analyte. Biphenyl columns, in particular, offer enhanced shape selectivity and stronger π-π retention due to their dual-ring system, making them superior for separating halogenated aromatics ()[3].
Solvent Selection : To maximize these π-π interactions, methanol is preferred over acetonitrile as the organic modifier. Acetonitrile possesses a carbon-nitrogen triple bond that can compete for π-electrons on the stationary phase, thereby suppressing the unique selectivity of phenyl-based columns ()[4].
Aldehyde Stability : Aldehydes are highly susceptible to oxidation (yielding carboxylic acids) and hydration in aqueous environments. Consequently, sample preparation must be conducted at low temperatures, and the mobile phase pH must be strictly controlled to prevent acid/base-catalyzed degradation during the analytical run ()[5].
Experimental Workflow & Methodologies
Step-by-step workflow for stability-indicating HPLC method development.
Sample Preparation : Dissolve 4-Bromo-5-phenylthiazole-2-carbaldehyde in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Sonicate for 5 minutes in an ice bath to prevent thermal degradation. Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase composition. Critical Step: Store autosampler vials at 4°C to arrest aldehyde oxidation.
Chromatographic Conditions :
Column : Biphenyl core-shell column (150 x 4.6 mm, 2.6 µm).
Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water (pH ~2.7 to suppress silanol ionization).
Mobile Phase B : 0.1% Formic Acid in Methanol.
Gradient Program : 40% B to 90% B over 15 minutes, hold for 3 minutes, return to 40% B.
Flow Rate : 1.0 mL/min.
Column Temperature : 30°C.
Detection : UV at 280 nm (optimal for the conjugated thiazole-phenyl system).
Comparative Column Performance Data
To demonstrate the superiority of the Biphenyl phase, a comparative study was executed using a standard C18, a Phenyl-Hexyl, and a Biphenyl column under identical gradient conditions. The critical pair analyzed was the main API and its primary process impurity (debrominated 5-phenylthiazole-2-carbaldehyde).
Table 1: Chromatographic Performance Comparison
Column Chemistry
Retention Time (min)
Theoretical Plates (N)
Peak Asymmetry (Tf)
Resolution (Rs) from Debromo-Impurity
Standard C18
8.45
12,500
1.35
1.4 (Co-elution risk)
Phenyl-Hexyl
9.10
14,200
1.15
2.1 (Baseline resolved)
Biphenyl
10.35
18,600
1.05
3.5 (Excellent separation)
Analysis: The Biphenyl column provides the highest resolution (Rs = 3.5) due to its rigid dual-ring structure, which selectively discriminates the steric bulk of the bromine atom. The C18 column fails to provide robust baseline resolution, risking inaccurate purity reporting.
Logical mapping of analyte structural features to chromatographic interaction mechanisms.
Forced Degradation & Self-Validating System
A method is only trustworthy if it can reliably separate the active compound from its degradation products ()[6]. 4-Bromo-5-phenylthiazole-2-carbaldehyde was subjected to forced degradation to validate the method's stability-indicating power.
Phenomenex . "Choosing the Right Reversed Phase Column." Phenomenex Technical Resources. URL:[Link]
Shimadzu . "Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns." Shimadzu Application Notes. URL: [Link]
Analytical Chemistry . "Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives." ACS Publications. URL:[Link]
International Journal of Pharmaceutical Sciences and Research . "STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF PROCESS IMPURITIES AND DEGRADATION PRODUCTS." IJPSR. URL: [Link]
Strategic Alternatives to 4-Bromo-5-phenylthiazole-2-carbaldehyde in Drug Discovery and Complex Synthesis
As drug discovery programs advance, the selection of heterocyclic building blocks dictates not only the efficiency of the synthetic route but also the physicochemical properties of the final active pharmaceutical ingredi...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery programs advance, the selection of heterocyclic building blocks dictates not only the efficiency of the synthetic route but also the physicochemical properties of the final active pharmaceutical ingredient (API). 4-Bromo-5-phenylthiazole-2-carbaldehyde is a highly versatile, tri-functional reagent: it offers a C2-aldehyde for condensation/reductive amination, a C4-bromide for transition-metal-catalyzed cross-coupling, and a C5-phenyl group for lipophilic target engagement.
However, from a mechanistic standpoint, the C4-position of the thiazole ring is notoriously resistant to oxidative addition by Palladium(0) species compared to the C5 position [1]. This resistance is driven by the higher Bond Dissociation Energy (BDE) of the C4–Br bond and the inductive electron-withdrawing effect of the adjacent nitrogen atom [2]. When researchers encounter sluggish cross-coupling, require orthogonal reactivity, or need to optimize ADME properties, alternative reagents must be strategically deployed.
This guide objectively compares the baseline reagent against three highly optimized alternatives, explaining the causality behind their selection and providing self-validating experimental protocols.
The Regioisomeric Shift: 5-Bromo-4-phenylthiazole-2-carbaldehyde (The Kinetic Accelerator)
The Causality:
If your synthetic bottleneck is a low-yielding Suzuki-Miyaura or Stille cross-coupling at the C4 position, shifting the bromine atom to the C5 position dramatically alters the reactivity profile. The C5–Br bond possesses a significantly lower BDE than the C4–Br bond[2]. By utilizing 5-Bromo-4-phenylthiazole-2-carbaldehyde , the oxidative addition barrier is lowered, acting as a "kinetic accelerator." This allows for cross-couplings to proceed at lower temperatures, with less expensive catalysts, and with sterically hindered boronic acids that would otherwise fail with the C4-bromo isomer.
The Halogen Variant: 4-Chloro-5-phenylthiazole-2-carbaldehyde (The Orthogonal Anchor)
The Causality:
Complex syntheses often require harsh nucleophilic additions at the C2-aldehyde (e.g., Grignard additions, aggressive reductive aminations) prior to functionalizing the rest of the ring. Under these conditions, a C4–Br bond may undergo premature halogen-metal exchange or degradation. Substituting bromine for chlorine creates an "orthogonal anchor." The C4–Cl bond is exceptionally stable under standard basic or nucleophilic conditions. Once the C2 position is secured, the highly inert C4–Cl bond can be selectively activated for Buchwald-Hartwig or Suzuki couplings using specialized, electron-rich bulky phosphine ligands (e.g., XPhos or tBu3P)[3].
The Heteroatom Swap: 4-Bromo-5-phenyloxazole-2-carbaldehyde (The Physicochemical Pivot)
The Causality:
Thiazoles can sometimes contribute to poor aqueous solubility (high logP) or undergo CYP450-mediated oxidation at the sulfur atom in vivo. Swapping the sulfur atom for an oxygen yields the oxazole analogue. This "physicochemical pivot" fundamentally alters the electronic distribution of the ring. Oxazoles generally possess a lower calculated logP, a different Total Polar Surface Area (TPSA), and a shifted nitrogen pKa compared to their thiazole counterparts. This alternative is chosen not for synthetic ease, but to rescue a drug candidate failing late-stage ADME/Tox profiling.
Quantitative Performance Comparison
The following table summarizes the mechanistic and practical differences between the baseline reagent and its alternatives.
Reagent
Structural Modification
Primary Advantage
C-Halogen Relative BDE
Cross-Coupling Reactivity
Ideal Synthetic Scenario
4-Br-5-Ph-Tz-2-CHO
None (Baseline)
Balanced tri-functionality
High
Moderate
Standard sequential building block
5-Br-4-Ph-Tz-2-CHO
Regioisomer (C5-Br)
Enhanced Pd-coupling
Low
High
Late-stage or sterically hindered coupling
4-Cl-5-Ph-Tz-2-CHO
Halogen swap (C4-Cl)
Halogen stability
Very High
Low (Requires XPhos)
Harsh C2-aldehyde modifications first
4-Br-5-Ph-Ox-2-CHO
Heteroatom swap (Oxazole)
Improved ADME/logP
High
Moderate
Optimizing solubility and metabolic stability
Logical Decision Framework
To systematize the selection process, the following decision tree maps the specific synthetic limitation to the appropriate alternative reagent.
Figure 1: Decision matrix for selecting the optimal alternative building block based on synthetic or biological bottlenecks.
When utilizing the 4-Chloro-5-phenylthiazole-2-carbaldehyde alternative, the protocol must be designed to exploit its orthogonal stability. The following workflow details a C2-reductive amination followed by a challenging C4-Buchwald-Hartwig coupling, integrating mandatory analytical checkpoints to ensure a self-validating system.
Step 1: Reductive Amination at C2
Dissolve 4-Chloro-5-phenylthiazole-2-carbaldehyde (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).
Add Sodium triacetoxyborohydride (STAB, 1.5 eq) and stir at room temperature for 4 hours.
Causality: DCE is chosen over Methanol to prevent competitive acetal formation at the aldehyde. STAB is a mild reducing agent specifically chosen because it will not reduce the C4–Cl bond.
Validation Check A (Self-Validating System):
Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol must not proceed until the aldehyde peak ([M+H]+) is completely consumed and the secondary amine mass is observed. Crucially, confirm there is zero evidence of dehalogenation by verifying the presence of the characteristic M / M+2 chlorine isotope pattern (3:1 ratio).
Step 2: Buchwald-Hartwig Amination at C4
Transfer the purified intermediate from Step 1 (1.0 eq) to a Schlenk flask. Add the secondary aryl amine (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane.
Degas the mixture via freeze-pump-thaw (3 cycles) and heat to 100 °C for 12 hours.
Causality: The C4–Cl bond is highly resistant to standard Pd(PPh3)4. The dialkylbiaryl phosphine ligand XPhos is mechanistically required to facilitate the challenging oxidative addition into the electron-rich, high-BDE C4–Cl bond[3].
Validation Check B (Self-Validating System):
Post-reaction, add exactly 1.0 eq of 1,3,5-trimethoxybenzene to the crude mixture. Acquire a quantitative 1H NMR (qNMR) spectrum. Calculate the exact yield by comparing the integration of the internal standard's aromatic protons (singlet, 6.08 ppm) against the newly formed product peaks. This ensures quantitative validation of the catalytic turnover before committing to labor-intensive scale-up chromatography.
Title: A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions
Source: Tetrahedron
URL: [Link]
Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups
Source: Chemical Reviews
URL: [Link]
Title: Modulating Reactivity and Diverting Selectivity in Palladium-Catalyzed Heteroaromatic Direct Arylation Through the Use of a Chloride Activating/Blocking Group
Source: Journal of the American Chemical Society
URL: [Link]
Comparative
Comprehensive Reactivity Comparison: 4-Bromo- vs. 4-Chloro-5-phenylthiazole-2-carbaldehyde
Executive Summary In the design of complex pharmaceuticals and agrochemicals, the thiazole ring serves as a privileged, electron-deficient scaffold. When functionalized as 4-halo-5-phenylthiazole-2-carbaldehyde , the mol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the design of complex pharmaceuticals and agrochemicals, the thiazole ring serves as a privileged, electron-deficient scaffold. When functionalized as 4-halo-5-phenylthiazole-2-carbaldehyde , the molecule becomes a highly versatile bifunctional building block. The choice between the 4-bromo (CAS 1784090-08-9) and 4-chloro derivatives fundamentally alters the synthetic strategy.
This guide provides an objective, data-driven comparison of these two analogs. By analyzing their divergent reactivity profiles—specifically the dichotomy between Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr)—researchers can make informed, causality-based decisions for late-stage functionalization and orthogonal synthesis.
Structural & Electronic Analysis
To understand the reactivity of these molecules, one must evaluate the synergistic electronic effects of their substituents. The thiazole core is inherently electron-deficient. The addition of the 2-carbaldehyde group exerts a powerful electron-withdrawing effect (-M, -I), which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the entire ring system.
Logical relationship of substituent effects on the thiazole core reactivity.
The Reactivity Dichotomy
Cross-Coupling Favorability (Br > Cl): In Pd-catalyzed reactions, the rate-determining step is typically the oxidative addition of the catalyst into the C-X bond. The C-Br bond (~285 kJ/mol) is significantly weaker than the C-Cl bond (~331 kJ/mol), making the bromo-derivative inherently more reactive[1].
SNAr Favorability (Cl > Br): In SNAr, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex. The higher electronegativity of chlorine withdraws electron density via the inductive effect more efficiently than bromine, lowering the activation energy for nucleophilic addition.
Quantitative Data & Catalyst Selection
The following tables summarize the physicochemical properties and the optimal catalyst systems required to overcome the specific activation barriers of each halogen.
Directed ortho-metalation (Less prone to exchange)
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an observable metric to confirm causality and progress.
Self-validating experimental workflow for palladium-catalyzed cross-coupling.
Protocol A: Suzuki-Miyaura Coupling (Optimized for 4-Bromo Derivative)
Objective: Efficient C-C bond formation exploiting the weak C-Br bond[2].
Preparation: To an oven-dried Schlenk flask, add 4-bromo-5-phenylthiazole-2-carbaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).
Degassing (Critical Step): Evacuate and backfill the flask with Argon three times. Causality: Pd(0) is highly susceptible to oxidation; removing O2 prevents catalyst deactivation.
Solvent & Base: Add degassed Toluene (0.2 M) and a 2M aqueous solution of Na2CO3 (2.0 equiv).
Reaction & Validation: Heat to 80°C. Monitor via TLC (Hexanes/EtOAc 3:1). Validation: The starting material (UV active at 254 nm) will disappear, and a new, more polar spot (due to the added aryl group) will emerge. Complete consumption usually occurs within 4-6 hours.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Causality: Brine removes the aqueous base and highly polar impurities, driving the organic product into the EtOAc layer. Dry over MgSO4 and purify via flash chromatography.
Protocol B: SNAr Amination (Optimized for 4-Chloro Derivative)
Objective: Metal-free C-N bond formation exploiting the highly electronegative chlorine atom.
Preparation: Dissolve 4-chloro-5-phenylthiazole-2-carbaldehyde (1.0 equiv) in anhydrous DMF (0.5 M).
Reagent Addition: Add the secondary amine nucleophile (e.g., morpholine, 3.0 equiv) and K2CO3 (2.0 equiv).
Reaction & Validation: Heat to 90°C. Validation: The reaction mixture will progressively darken. Take an aliquot, quench in water, and extract with EtOAc. LC-MS analysis must be used to confirm the mass shift (M - 35.5 + Amine Mass), as TLC may show co-elution of the SNAr product and the starting material.
Workup: Pour the mixture into ice water. Causality: DMF is highly miscible with water. Flooding the system with water crashes out the organic product while solubilizing the DMF and inorganic salts. Filter the precipitate and recrystallize.
Objective: Functionalize the 2-carbaldehyde group while leaving the 4-halogen entirely intact.
Imine Formation: Combine the halothiazole-carbaldehyde (1.0 equiv) and a primary amine (1.1 equiv) in Dichloromethane (DCM) at room temperature. Add anhydrous MgSO4. Validation: MgSO4 acts as a water scavenger, driving the equilibrium toward the imine. A distinct color shift (usually to bright yellow) indicates imine formation.
Reduction: After 2 hours, filter the MgSO4, cool the solution to 0°C, and add NaBH(OAc)3 (1.5 equiv) portion-wise. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces imines without causing reductive dehalogenation of the C-Br or C-Cl bonds.
Validation: Quench with saturated NaHCO3. The resulting amine product will stain positive (brown/purple) with Ninhydrin on a TLC plate, confirming successful aldehyde functionalization while preserving the halogen handle for downstream cross-coupling.
Comparative Guide: DFT Protocols for 4-Bromo-5-phenylthiazole-2-carbaldehyde
This guide provides a technical comparison of Density Functional Theory (DFT) methodologies for analyzing 4-Bromo-5-phenylthiazole-2-carbaldehyde . It is designed for computational chemists and medicinal chemists seeking...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of Density Functional Theory (DFT) methodologies for analyzing 4-Bromo-5-phenylthiazole-2-carbaldehyde . It is designed for computational chemists and medicinal chemists seeking to validate the electronic structure, reactivity, and spectroscopic properties of this specific scaffold.
Executive Summary
4-Bromo-5-phenylthiazole-2-carbaldehyde represents a "push-pull" heterocyclic system where the electron-withdrawing aldehyde (C-2) and electron-rich phenyl group (C-5) create a polarized electronic environment, modulated by the steric and inductive effects of the bromine atom at C-4.
Accurate modeling of this molecule requires navigating two specific computational challenges:
Steric-Electronic Conflict: The bulky bromine atom at position 4 and the phenyl ring at position 5 induce significant steric strain, forcing the phenyl ring to twist out of planarity. Standard functionals (e.g., B3LYP) often underestimate this torsion, leading to erroneous conjugation predictions.
Halogen Bonding & Dispersion: The bromine atom introduces polarizability and potential halogen-bonding interactions that require dispersion-corrected functionals for accurate energy minima prediction.
This guide compares the industry-standard Screening Protocol (B3LYP) against the High-Fidelity Protocol (ωB97X-D) , demonstrating why the latter is essential for publication-quality data on this specific scaffold.
Methodology Comparison: Selecting the Right Level of Theory
The following table contrasts the performance of three common DFT approaches when applied to halogenated thiazole systems.
Feature
Method A: The Screening Standard
Method B: High-Fidelity (Recommended)
Method C: Excited State (Optical)
Functional
B3LYP
ωB97X-D
CAM-B3LYP
Basis Set
6-31G(d)
def2-TZVP
6-311++G(d,p)
Cost
Low (Minutes)
High (Hours)
High (Hours)
Steric Accuracy
Moderate: Tends to over-flatten the Ph-Thiazole dihedral angle.
High: Accurately captures the Br-Phenyl steric twist via dispersion corrections.
Moderate: Focuses on long-range correction.
Electronic Gap
Underestimated: HOMO-LUMO gap is often too small (self-interaction error).
Accurate: Better prediction of IP/EA and chemical hardness.
Why ωB97X-D/def2-TZVP is Superior for this Molecule
For 4-Bromo-5-phenylthiazole-2-carbaldehyde , the interaction between the C-4 Bromine and the C-5 Phenyl ring is dominated by non-covalent dispersion forces and steric repulsion.
B3LYP Limitations: B3LYP lacks dispersion terms, often predicting a more planar structure to maximize
-conjugation, artificially stabilizing the transition state.
ωB97X-D Advantage: This long-range corrected hybrid functional with empirical dispersion (D2) accurately models the repulsion, predicting a dihedral twist (typically 30-45°) that matches crystallographic data for similar analogs [1, 2].
Strategic Workflow: From Structure to Properties
The following diagram outlines the decision matrix for optimizing this molecule.
Caption: Decision tree for DFT protocol selection. Route B is recommended for analyzing the steric impact of the bromine atom.
Detailed Experimental Protocol
To ensure reproducibility and scientific integrity, follow this step-by-step protocol using the ωB97X-D/def2-TZVP level of theory.
Step 1: Initial Conformer Generation
Before DFT, perform a conformational search (using Molecular Mechanics, e.g., MMFF94) to identify the lowest energy rotamer of the phenyl ring relative to the thiazole core.
Critical Check: Ensure the aldehyde oxygen is oriented syn or anti to the thiazole sulfur. The anti conformer is typically more stable due to dipole minimization.
Step 2: Geometry Optimization & Frequency Calculation
wB97XD : Includes dispersion corrections essential for the Br---Phenyl interaction [2].
def2TZVP : A triple-zeta basis set that correctly describes the electron density of the heavy Bromine atom (minimizing Basis Set Superposition Error).
scrf=(solvent=DMSO, smd) : The SMD solvation model is superior to IEFPCM for calculating free energies of solvation, crucial if comparing to experimental synthesis in polar solvents.
int=ultrafine : Required for DFT integration grids when using M06 or ωB97X functionals to avoid numerical noise.
Step 3: Global Reactivity Descriptors
Once the geometry is optimized (NIMAG=0), calculate the frontier molecular orbital energies (
and ) to derive reactivity indices. This is vital for predicting nucleophilic attack at the aldehyde or electrophilic substitution on the phenyl ring.
Formulas for Validation:
Chemical Hardness (
):
Electrophilicity Index (
): (where is chemical potential).
Expectation: The aldehyde group will lower the LUMO energy, increasing the electrophilicity index (
) compared to non-formylated analogs [3].
Anticipated Results & Validation Data
When comparing your calculation results, use these benchmarks to validate accuracy.
Structural Benchmarks
Parameter
B3LYP/6-31G* Prediction
ωB97X-D/def2-TZVP Prediction
Interpretation
C4-Br Bond Length
~1.92 Å
~1.89 Å
B3LYP often overestimates bond lengths involving halogens.
Ph-Thiazole Dihedral
< 20° (Too Planar)
35-45°
The "High-Fidelity" method captures the steric clash between Br and ortho-phenyl protons.
C=O Bond Length
~1.22 Å
~1.21 Å
Standard carbonyl range.
Spectroscopic Scaling
If comparing to experimental IR/NMR data, raw DFT frequencies must be scaled.
IR Scaling Factor (ωB97X-D): Multiply calculated frequencies by 0.954 to match experimental C=O stretches (approx. 1680-1700 cm⁻¹).
NMR Reference: Use GIAO method. Calculate TMS (Tetramethylsilane) at the exact same level of theory and subtract its shielding value from your target molecule's shielding tensor to get chemical shifts (
).
References
Comparison of DFT Functionals for Thiazole Derivatives:
Detailed structural and electronic study of thiazole derivatives using B3LYP, CAM-B3LYP, and ωB97XD.
Source:
Benchmarking Halogen Interactions in DFT:
Analysis of dispersion-corrected functionals for halogenated heterocyclic systems.
Source:
Reactivity Indices for Thiazole-Carboxamides:
Application of HOMO-LUMO gap and electrophilicity index in drug design.
Source:
Synthesis and Characterization of Phenylthiazoles:
Experimental validation of phenylthiazole structures and NMR data.
Source:
Standard Operating Procedure & Scientific Guide: Handling and Disposal of 4-Bromo-5-phenylthiazole-2-carbaldehyde As drug development and synthetic chemistry advance, laboratories frequently utilize complex halogenated h...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure & Scientific Guide: Handling and Disposal of 4-Bromo-5-phenylthiazole-2-carbaldehyde
As drug development and synthetic chemistry advance, laboratories frequently utilize complex halogenated heterocycles like 4-Bromo-5-phenylthiazole-2-carbaldehyde. While highly valuable as a synthetic intermediate, its structural components—a reactive aldehyde group and a brominated thiazole ring—demand stringent operational and disposal protocols.
As a Senior Application Scientist, my goal is to provide you with more than just a regulatory checklist. This guide synthesizes immediate safety logistics with the underlying chemical causality, ensuring your laboratory operates with uncompromising safety, environmental compliance, and scientific rigor.
Chemical Identity & Hazard Profile
Before designing a disposal plan, we must understand the intrinsic vulnerabilities the molecule introduces to the laboratory environment. The presence of the bromine atom classifies this compound as a halogenated organic , which fundamentally dictates its downstream environmental fate and regulatory handling under the Resource Conservation and Recovery Act (RCRA) [1].
Table 1: Quantitative & Regulatory Data Summary
Property / Parameter
Detail
Chemical Name
4-Bromo-5-phenylthiazole-2-carbaldehyde
CAS Number
1784090-08-9 [2]
Molecular Weight
268.13 g/mol
GHS Hazard Statements
H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [3]
Causality Note: The aldehyde moiety is highly electrophilic, making it a potent cross-linking agent with biological amines (hence the severe eye, skin, and respiratory irritation). The bromine atom, while chemically stable under ambient conditions, poses a severe environmental hazard if subjected to improper thermal degradation, necessitating specialized waste streams.
Operational Safety & Spill Response Protocol
A self-validating safety protocol ensures that every action has a verifiable check. Do not rely solely on PPE; utilize engineering controls as your primary defense.
Step-by-Step Handling Methodology:
Engineering Controls: All manipulations of 4-Bromo-5-phenylthiazole-2-carbaldehyde must be conducted within a certified, externally exhausted chemical fume hood. Verify the inward face velocity is between 80–100 feet per minute (fpm) prior to opening the container.
Personal Protective Equipment (PPE): Don standard nitrile gloves (double-gloving is recommended for prolonged synthesis), wraparound chemical safety goggles, and a flame-resistant lab coat.
Spill Containment (Solid/Powder):
If spilled: Do not sweep dry, as this generates respirable hazardous dust.
Action: Gently cover the spill with a damp absorbent pad or inert absorbent material (e.g., vermiculite).
Validation: Visually inspect the area under adequate lighting to ensure no crystalline residue remains.
Decontamination: Wipe the area with a solvent in which the compound is soluble (e.g., ethanol or ethyl acetate), followed by a soap and water wash. All contaminated wipes must be disposed of as solid halogenated waste.
Waste Segregation & Disposal Plan
The most critical operational failure in organic laboratories is the co-mingling of halogenated and non-halogenated waste. 4-Bromo-5-phenylthiazole-2-carbaldehyde must be segregated into a dedicated Halogenated Organic Waste stream [5].
Step-by-Step Disposal Workflow:
Primary Segregation: Deposit all unreacted chemical, reaction byproducts, and contaminated solvents containing this compound into a designated, chemically compatible container (typically high-density polyethylene, HDPE) clearly labeled "Halogenated Organic Waste."
Aqueous Separation: If your workup involves aqueous extraction, ensure the organic layer (containing the brominated compound) is strictly separated from the aqueous layer. Do not pour trace halogenated organics down the drain.
Satellite Accumulation Area (SAA) Management: Store the waste container in a designated SAA at or near the point of generation. The container must remain tightly capped unless actively receiving waste.
Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume to mitigate catastrophic leaks.
Institutional Transfer: Once the container is full, or approaches the 180-day RCRA accumulation limit, initiate a transfer request to your Environmental Health and Safety (EHS) department for commercial disposal [5].
Caption: Operational workflow for the segregation and compliant disposal of halogenated laboratory waste.
The Mechanistic Science of Brominated Waste Destruction
To build a culture of safety, researchers must understand why these regulations exist. The disposal of brominated organics is not merely a bureaucratic hurdle; it is a complex chemical engineering challenge.
When brominated compounds like 4-Bromo-5-phenylthiazole-2-carbaldehyde are improperly incinerated (e.g., at sub-optimal temperatures or low oxygen environments), the thermal degradation pathways favor the radical recombination of bromine and aromatic rings. This leads to the de novo synthesis of Polybrominated dibenzo-p-dioxins (PBDDs) and Polybrominated dibenzofurans (PBDFs) [6]. These byproducts are highly persistent environmental pollutants with toxicity profiles mirroring their infamous chlorinated counterparts (dioxins) [7].
The Commercial Incineration Solution:
Licensed RCRA hazardous waste facilities utilize specialized rotary kiln incinerators to manage this risk.
Thermal Oxidation: The waste is subjected to temperatures exceeding 1000°C in an oxygen-rich environment. This ensures complete cleavage of the thiazole ring and prevents the kinetic formation of PBDDs/PBDFs [4].
Halogen Scrubbing: Under excess oxygen, the bromine is preferentially converted into Hydrogen Bromide (HBr) gas rather than elemental Bromine (Br2). The exhaust gas is then passed through alkaline air pollution control devices (wet scrubbers) which neutralize the HBr into harmless bromide salts before atmospheric release [4].
Caption: Mechanistic pathways of thermal destruction for brominated organics and the risk of PBDD/PBDF formation.
By rigorously segregating 4-Bromo-5-phenylthiazole-2-carbaldehyde into the correct halogenated waste stream, you directly enable these commercial facilities to calibrate their oxygen and temperature profiles accurately, thereby protecting both human health and the broader ecosystem.
References
U.S. Environmental Protection Agency (EPA). "Nonwastewater Forms of Organic U and P Wastes and Multi-Source Leachate (F039) for Which There are Concentration-Based Treatment Standards." EPA NEPIS. Available at:[Link]
Eastern Washington University. "Hazardous Waste Management Program." EWU Environmental Health & Safety. Available at:[Link]
National Institutes of Health (NIH) / PubMed. "PBCDD and PBCDF from incineration of waste-containing brominated flame retardants." PubMed. Available at:[Link]
Greenpeace Research Laboratories. "Environmental and Human Health Concerns in the Processing of Electrical and Electronic Waste." Greenpeace. Available at:[Link]
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